4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6-diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-5(2)4-13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULNACCPMCVPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399418 | |
| Record name | 5,6-Diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78033-18-8 | |
| Record name | 5,6-Diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The document outlines a robust and efficient three-step synthetic pathway, commencing with the preparation of the crucial precursor, 6-amino-1-isobutyl-3-methyluracil. This is followed by a regioselective nitrosation at the C5 position and subsequent reduction of the nitroso group to yield the target diamino derivative. This guide delves into the mechanistic underpinnings of each reaction, providing detailed, step-by-step experimental protocols. Furthermore, it includes a summary of expected quantitative data and visual representations of the synthetic workflow to facilitate a thorough understanding and successful execution of the synthesis.
Introduction
Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 4,5-diaminopyrimidine-2,6-diones are particularly valuable intermediates, serving as versatile scaffolds for the synthesis of a wide array of fused heterocyclic systems, such as purines and pteridines. The title compound, this compound, with its specific substitution pattern, offers unique opportunities for the development of novel bioactive molecules. The presence of two adjacent amino groups on the pyrimidine ring allows for diverse chemical modifications, making it a sought-after building block in drug discovery programs.
This guide presents a detailed and practical approach to the synthesis of this important molecule, emphasizing experimental reliability and a deep understanding of the underlying chemical principles.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is most effectively achieved through a well-established three-step sequence. This strategy is predicated on the initial construction of the substituted uracil ring, followed by functional group manipulations at the C5 and C6 positions.
Caption: Overall synthetic workflow for this compound.
The causality behind this strategic choice lies in the robust and high-yielding nature of each individual step. The initial condensation reaction efficiently constructs the core pyrimidine scaffold. The subsequent nitrosation is a highly regioselective process, targeting the electron-rich C5 position of the 6-aminouracil precursor. Finally, the reduction of the nitroso group is a well-established transformation that proceeds cleanly to afford the desired diamino product.
Experimental Protocols
Part 1: Synthesis of 6-Amino-1-isobutyl-3-methyluracil
The formation of the 6-aminouracil ring is achieved through the condensation of an unsymmetrically disubstituted urea, N-isobutyl-N'-methylurea, with ethyl cyanoacetate, followed by base-catalyzed cyclization. The choice of a strong base, such as sodium ethoxide, is crucial for promoting the intramolecular cyclization to form the pyrimidine ring.
Protocol:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.72 g (0.075 g-atom) of sodium metal to 50 mL of absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of 10.4 g (0.08 mol) of N-isobutyl-N'-methylurea and 9.05 g (0.08 mol) of ethyl cyanoacetate.
-
Reaction and Cyclization: Heat the reaction mixture to reflux with vigorous stirring for 6 hours. During this time, a precipitate will form.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully add 50 mL of water. Acidify the solution to pH 6 with glacial acetic acid. The white precipitate of 6-amino-1-isobutyl-3-methyluracil is collected by filtration, washed with cold water, and dried under vacuum.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |
| 6-Amino-1-isobutyl-3-methyluracil | 197.24 | 185-188 | 75-85 |
Part 2: Synthesis of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
The nitrosation of 6-amino-1-isobutyl-3-methyluracil is a key step that introduces the nitroso group at the C5 position. This electrophilic substitution reaction is typically carried out using sodium nitrite in an acidic medium. The acidic conditions generate the nitrosating agent, nitrous acid (HNO₂), in situ.
Protocol:
-
Suspension of Starting Material: In a 250 mL beaker, suspend 9.86 g (0.05 mol) of 6-amino-1-isobutyl-3-methyluracil in 100 mL of water.
-
Acidification and Cooling: Add 15 mL of glacial acetic acid to the suspension and cool the mixture to 10°C in an ice bath with continuous stirring.
-
Nitrosation: Slowly add a solution of 4.14 g (0.06 mol) of sodium nitrite in 20 mL of water dropwise to the cooled suspension. Maintain the temperature below 15°C throughout the addition.
-
Reaction Completion and Isolation: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. The resulting purple-to-violet precipitate of 6-amino-1-isobutyl-3-methyl-5-nitrosouracil is collected by filtration, washed with cold water, and dried.
| Compound | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |
| 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | 226.24 | Violet solid | 90-95 |
Part 3: Synthesis of this compound
The final step involves the reduction of the nitroso group to an amino group. This can be achieved through catalytic hydrogenation or by using a chemical reducing agent. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Protocol (Catalytic Hydrogenation):
-
Catalyst and Substrate Preparation: In a hydrogenation flask, suspend 5.66 g (0.025 mol) of 6-amino-1-isobutyl-3-methyl-5-nitrosouracil and 0.6 g of 10% Palladium on Carbon (Pd/C) in 100 mL of ethanol.
-
Hydrogenation: Place the flask on a Parr shaker apparatus. Purge the system with hydrogen gas and then maintain a hydrogen pressure of 50 psi. Shake the mixture at room temperature until the theoretical amount of hydrogen has been consumed (cessation of hydrogen uptake).
-
Filtration and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with hot ethanol.
-
Crystallization: Concentrate the filtrate under reduced pressure. The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield pure this compound as a crystalline solid.[1]
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |
| This compound | 212.25 | 180-183 | 85-95 |
Mechanistic Insights
Caption: Mechanism of the nitrosation of 6-aminouracil.
The nitrosation reaction proceeds via an electrophilic aromatic substitution mechanism. In the acidic medium, sodium nitrite is protonated to form nitrous acid, which is in equilibrium with the highly electrophilic nitrosonium ion (NO⁺). The electron-donating amino group at the C6 position activates the C5 position of the uracil ring, making it susceptible to electrophilic attack by the nitrosonium ion. The subsequent loss of a proton from the intermediate restores the aromaticity of the ring, yielding the 5-nitroso derivative.
The reduction of the nitroso group to an amine by catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen and oxygen atoms of the nitroso group, ultimately leading to the formation of the amino group and water.
Conclusion
The synthesis of this compound presented in this technical guide is a reliable and scalable process. The detailed protocols and mechanistic explanations provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate with high purity and yield. The versatility of the diamino functionality opens up numerous avenues for the development of novel therapeutic agents, underscoring the importance of this synthetic pathway in the advancement of medicinal chemistry.
References
-
Messer, W. S., et al. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 40(8), 1230–1246. [Link]
-
Papesch, V., & Schroeder, E. F. (1951). Synthesis of 1-Mono- and 1,3-Di-Substituted 6-Aminouracils. Diuretic Activity. The Journal of Organic Chemistry, 16(12), 1879–1890. [Link]
-
Taylor, E. C., & Sowinski, F. (1975). Pteridines. 41. A new and unequivocal synthesis of 6-substituted pterins. Journal of the American Chemical Society, 97(11), 3235–3236. [Link]
Sources
properties of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
An In-depth Technical Guide to 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 78033-18-8), a heterocyclic compound belonging to the highly significant pyrimidine class. Pyrimidine scaffolds are foundational in numerous FDA-approved drugs and are a focal point of modern drug discovery due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. This document details the known physicochemical properties of the title compound, proposes a logical synthetic pathway, and explores its potential applications in drug development and proteomics research. Methodologies for synthesis and a representative biological assay are provided to equip researchers with the practical knowledge required for its investigation.
Introduction: The Pyrimidine-2,6-dione Scaffold
The pyrimidine ring is a cornerstone of life, forming the structural basis for nucleobases such as uracil, thymine, and cytosine. The pyrimidine-2,6-dione structure, also known as the uracil scaffold, is of paramount interest to medicinal chemists. Its ability to interact with a wide array of biological targets allows for the development of potent and selective therapeutic agents[1]. The substituents on the uracil ring critically define the molecule's biological function. The subject of this guide, this compound, possesses several key features:
-
A 1-Methyl Group: This substitution at the N1 position can enhance metabolic stability and modulate binding affinity.
-
A 3-Isobutyl Group: This lipophilic group can influence solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins.
-
A 4,5-Diamino Moiety: This vicinal diamine functionality is a versatile chemical handle. It is a critical precursor for the synthesis of fused heterocyclic systems like purines and pteridines and can act as a key pharmacophore for various enzymes[3][4].
This compound is noted as a useful biochemical for organic synthesis and proteomics research[5][6]. This guide will deconstruct its properties and potential from a drug discovery perspective.
Physicochemical and Structural Properties
The fundamental characteristics of a compound dictate its handling, formulation, and behavior in biological systems. This compound is typically supplied as yellow crystals[7]. Its core properties are summarized below.
Chemical Structure
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
6-Amino-1-isobutyl-3-methyluracil
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Sodium Dithionite (Na₂S₂O₄)
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Filtration apparatus
Step-by-Step Methodology:
Step 1: Synthesis of 6-Amino-5-nitroso-1-isobutyl-3-methyluracil (Intermediate)
-
Suspend 1 equivalent of 6-Amino-1-isobutyl-3-methyluracil in a mixture of water and glacial acetic acid in a round-bottom flask.
-
Cool the suspension to 0-5°C in an ice bath with vigorous stirring.
-
Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled pyrimidine suspension over 30 minutes, ensuring the temperature remains below 10°C. Causality Note: This slow, cold addition prevents runaway reactions and minimizes the formation of side products.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional 1-2 hours. The formation of a colored precipitate (often deep red or purple) indicates the formation of the nitroso intermediate.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the intermediate product under vacuum.
Step 2: Reduction to this compound (Final Product)
-
Suspend the dried nitroso intermediate from Step 1 in a solution of aqueous ammonia or water in a round-bottom flask.
-
Heat the mixture to 60-70°C with stirring.
-
Add 2.5-3 equivalents of sodium dithionite portion-wise to the heated suspension. Trustworthiness Note: The disappearance of the deep color of the nitroso intermediate to a lighter yellow or off-white color is a visual indicator of a successful reduction.
-
After the addition is complete, maintain the temperature and stir for another 30-60 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the yellow crystalline solid by vacuum filtration.
-
Wash the product with cold water. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
Dry the final product under vacuum, protecting it from air and light.[7]
Expected Spectroscopic Characterization
While specific spectral data is not publicly available, the structure allows for the prediction of key signals in ¹H NMR, ¹³C NMR, and mass spectrometry. This is crucial for confirming the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Isobutyl Group: A doublet (~0.9 ppm, 6H) for the two methyls, a multiplet (~2.0 ppm, 1H) for the CH, and a doublet (~3.7 ppm, 2H) for the N-CH₂. N-Methyl Group: A singlet (~3.3 ppm, 3H). Amine Protons: Two broad singlets for the C4-NH₂ and C5-NH₂ protons, likely in the 5-7 ppm range, which are D₂O exchangeable. |
| ¹³C NMR | Isobutyl Group: Signals around ~20 ppm (CH₃), ~28 ppm (CH), and ~45 ppm (N-CH₂). N-Methyl Group: A signal around ~29 ppm. Pyrimidine Ring: Carbonyl carbons (C2, C6) in the ~150-160 ppm range. C4 and C5 carbons would appear in the aromatic/olefinic region, with their exact shifts influenced by the amino substituents. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 213.13. |
Potential Biological Activity and Applications in Drug Discovery
The true value of a novel chemical entity lies in its biological potential. The structural motifs within this compound suggest several promising avenues for investigation.
Anticancer Potential
The pyrimidine scaffold is a well-established core for anticancer agents.[2][3] Many act as antimetabolites, disrupting DNA and RNA synthesis. The 4,5-diaminopyrimidine substructure is particularly interesting as it is found in molecules that target key cancer-related enzymes.
-
FAK Inhibitors: Diaminopyrimidine derivatives have been designed as potent Focal Adhesion Kinase (FAK) inhibitors, which is a critical mediator of cell proliferation, survival, and migration in cancer.[8]
-
PARP-1 Inhibitors: Fused pyrimidine-2,4-dione derivatives have shown potent inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.[9]
-
Antifolates: The 4,5-diaminopyrimidine moiety is a precursor to pteridines, a class of compounds that includes the well-known antifolate drug Methotrexate. These agents inhibit dihydrofolate reductase, starving cancer cells of the nucleotides needed for proliferation.[10]
Caption: General mechanism for pyrimidine antimetabolites.
Antiviral and Antimicrobial Activity
The structural similarity to natural nucleobases makes pyrimidine derivatives prime candidates for antiviral drug design, where they can be incorporated into viral DNA/RNA by polymerases, leading to chain termination. Furthermore, various substituted pyrimidines have demonstrated antibacterial activity.[11][12]
Application as a Synthetic Intermediate
The vicinal diamines on the pyrimidine ring are highly reactive and can be used to construct more complex fused heterocyclic systems. This makes the compound an excellent starting material or scaffold for combinatorial chemistry libraries aimed at discovering novel bioactive molecules. Condensation with dicarbonyl compounds, for example, can lead to the formation of pteridine or pyrazine-fused pyrimidines, significantly expanding the chemical space for screening.[3][4]
Exemplary Experimental Protocol: In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of this compound, a standard cell viability assay such as the MTT or MTS assay is a logical first step.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the title compound against a human cancer cell line (e.g., MCF-7 breast cancer).
Materials:
-
MCF-7 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
Caption: Workflow for an in vitro cytotoxicity assay.
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete media. Incubate for 24 hours to allow cells to attach.
-
Compound Preparation: Prepare a series of dilutions of the test compound in culture media from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity. Include "vehicle control" wells (media + DMSO) and "untreated control" wells (media only).
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours. Expertise Insight: The incubation time is critical; 72 hours is often sufficient to observe effects on cell proliferation for many classes of compounds.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. Self-Validating System: Live, metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product. The amount of color is directly proportional to the number of viable cells.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Conclusion
This compound is a promising heterocyclic compound positioned at the intersection of established pharmaceutical scaffolds and versatile synthetic chemistry. Its physicochemical properties are well-defined, and its synthesis is achievable through standard organic chemistry techniques. The true potential of this molecule lies in its 4,5-diamino functionality, which serves as both a potent pharmacophore and a gateway to more complex fused ring systems. Based on the extensive biological activities of related diaminopyrimidines, this compound warrants investigation as a potential anticancer, antiviral, or antimicrobial agent. The protocols and analyses provided in this guide offer a solid foundation for researchers and drug development professionals to unlock the therapeutic potential of this versatile pyrimidine derivative.
References
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Abd El-sattar, N. E. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. Retrieved from [Link]
-
Nadar, S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. Retrieved from [Link]
-
Travert, C., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4933. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 633. Retrieved from [Link]
-
El-Henawy, A. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6691. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1147-1160. Retrieved from [Link]
-
Brown, D. J., & Jacobsen, N. W. (1961). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of the Chemical Society, 4413-4420. Retrieved from [Link]
-
Greco, W. R., & Hakala, M. T. (1980). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Journal of Pharmacology and Experimental Therapeutics, 212(1), 39-47. Retrieved from [Link]
-
Wang, Y., et al. (2019). In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus. Molecules, 24(21), 3848. Retrieved from [Link]
-
Lee, M. H., & Kohn, H. (1990). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. Journal of Medicinal Chemistry, 33(5), 1362-1368. Retrieved from [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. This compound(CAS:78033-18-8) – 集麒生物 [jiqibio.com]
- 7. 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 10. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione [smolecule.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione (CAS 78033-18-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione (CAS 78033-18-8), a substituted diaminouracil derivative. While specific research on this particular molecule is limited, this document synthesizes available data and extrapolates potential properties and applications based on the well-established biological activities of the broader diaminopyrimidine and uracil chemical classes. This guide covers the compound's physicochemical properties, potential synthetic routes, and explores its prospective roles in drug discovery and chemical biology, particularly in the realms of kinase inhibition and proteomics. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into this promising chemical entity.
Introduction
This compound, also known as 5,6-Diamino-1-isobutyl-3-methyluracil, belongs to the diaminopyrimidine class of heterocyclic compounds.[1] This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including antimicrobial, anticancer, and kinase inhibitory effects. The structural motif of a diaminopyrimidine is a key pharmacophore in several approved drugs and clinical candidates. The subject compound is commercially available and primarily marketed as a biochemical for research purposes, with potential applications in proteomics and organic synthesis.[1] This guide aims to consolidate the known information and provide a forward-looking perspective on the research and development potential of this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 78033-18-8 | [1] |
| Molecular Formula | C₉H₁₆N₄O₂ | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| Appearance | Yellow Crystals | |
| Melting Point | 180-183 °C | |
| Solubility | Soluble in DMF, DMSO, Hot Ethanol, Methanol, and Water. | |
| Storage | Recommended long-term storage at -20°C. May be stored at room temperature for short periods. | |
| Alternate Names | 5,6-Diamino-3-methyl-1-(2-methylpropyl)-2,4(1H,3H)-pyrimidinedione; 5,6-Diamino-1-isobutyl-3-methyluracil | [1] |
Synthesis and Manufacturing
Conceptual Synthesis Workflow
The synthesis would likely begin with a commercially available substituted uracil. The key steps would involve nitrosation at the 5-position, followed by reduction of the nitroso group to an amine, yielding the desired 4,5-diamino functionality.
Figure 1: A conceptual workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
-
Nitrosation: 1-Isobutyl-3-methyluracil would be dissolved in a suitable solvent, such as acetic acid or water. An aqueous solution of sodium nitrite would be added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction progress would be monitored by an appropriate analytical technique like thin-layer chromatography (TLC). Upon completion, the resulting 5-nitroso derivative would be isolated, for instance, by filtration.
-
Reduction: The isolated 5-nitroso intermediate would then be subjected to reduction. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, or by chemical reduction using a reagent like sodium dithionite (Na₂S₂O₄). The choice of reducing agent would depend on factors like desired yield, purity, and scalability.
-
Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired level of purity for research applications.
Potential Mechanism of Action and Biological Activity
Direct studies on the biological activity of this compound are not extensively reported. However, based on its structural features, several potential mechanisms of action and biological activities can be postulated.
Kinase Inhibition
The diaminopyrimidine scaffold is a well-known "hinge-binding" motif that interacts with the ATP-binding site of various protein kinases. Numerous diaminopyrimidine derivatives have been developed as potent and selective kinase inhibitors.
-
Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration. Its overexpression is implicated in various cancers. Several diaminopyrimidine derivatives have been designed and synthesized as FAK inhibitors.[2] It is plausible that this compound could exhibit inhibitory activity against FAK or other related kinases.
Figure 2: Hypothetical inhibition of the FAK signaling pathway.
Dihydrofolate Reductase (DHFR) Inhibition
Diaminopyrimidines are classic inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway responsible for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is the basis for the antimicrobial and anticancer effects of drugs like trimethoprim and methotrexate. Given its core structure, this compound could potentially act as a DHFR inhibitor.
Other Potential Biological Activities
Derivatives of uracil and diaminopyrimidines have been reported to possess a wide range of biological activities, including:
-
Anticancer Activity: Beyond kinase inhibition, some uracil derivatives have shown cytotoxic effects against various cancer cell lines through different mechanisms.[3][4]
-
Antiviral Activity: Certain uracil derivatives have been investigated as antiviral agents, including against HIV and influenza viruses.[5]
-
Antimicrobial Activity: The diaminopyrimidine scaffold is present in several antibacterial and antiprotozoal drugs.[4]
Applications in Research and Drug Development
The primary application of this compound is as a versatile building block and research tool.
Fragment-Based Drug Discovery
With a relatively low molecular weight, this compound is an ideal candidate for fragment-based drug discovery (FBDD) screening. It can be used to identify initial "hits" that bind to a biological target of interest. These fragments can then be elaborated and optimized to develop more potent and selective lead compounds.
Chemical Probe Development for Proteomics
The statement that this compound is useful for "proteomics research" suggests its potential as a scaffold for the development of chemical probes.[1] By incorporating a reactive group or a reporter tag (e.g., biotin, alkyne), derivatives of this molecule could be used for:
-
Activity-Based Protein Profiling (ABPP): To identify and quantify the activity of specific enzymes in complex biological samples.
-
Target Identification and Validation: To identify the protein targets of a bioactive compound.
Figure 3: Conceptual workflow for the use in chemical proteomics.
Synthesis of Compound Libraries
The two amino groups at the 4 and 5 positions provide reactive handles for further chemical modifications. This allows for the straightforward synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Analytical Methods
Standard analytical techniques can be employed for the characterization and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification, coupled with UV-Vis detection.
-
Mass Spectrometry (MS): For confirmation of molecular weight and structural elucidation, often coupled with liquid chromatography (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization (¹H and ¹³C NMR).
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.
Future Directions
This compound represents a promising yet underexplored chemical entity. Future research efforts could focus on:
-
Systematic Biological Screening: Evaluating its activity against a broad panel of kinases, DHFR from various species, and in various cancer cell lines.
-
Structural Biology: Co-crystallization studies with potential protein targets to elucidate the binding mode and guide structure-based drug design.
-
Development of Chemical Probes: Synthesis of tagged derivatives to explore its utility in proteomics and target deconvolution.
-
Pharmacokinetic Profiling: In vitro and in vivo studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
While direct biological data on this compound is scarce, its chemical structure firmly places it within a class of compounds with proven therapeutic relevance. Its potential as a kinase inhibitor, DHFR inhibitor, and a versatile scaffold for medicinal chemistry and chemical biology makes it a molecule of interest for further investigation. This technical guide serves as a starting point for researchers looking to unlock the full potential of this intriguing diaminopyrimidine derivative.
References
-
Proteome-Wide Profiling of Olaparib Interactors Using a Biotinylated Photoaffinity Probe. (n.d.). ChemBioChem. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. (2025). Proteomics. Retrieved from [Link]
-
Analysis of DIA proteomics data using MSFragger-DIA and FragPipe computational platform. (2022). Nature Communications. Retrieved from [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). Molecules. Retrieved from [Link]
-
Chemical Proteomic Probes Reveal Epigenetic Enzymes at Work in Human Cancer Cells. (2016). GEN - Genetic Engineering and Biotechnology News. Retrieved from [Link]
-
The Novel [4,5-e][1][6]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. (2014). Molecules. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). Scientific Reports. Retrieved from [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. Retrieved from [Link]
-
Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. (2025). ResearchGate. Retrieved from [Link]
-
Data-independent acquisition mass spectrometry (DIA-MS) for proteomic applications in oncology. (2021). Molecular Omics. Retrieved from [Link]
-
1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. (2016). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteome‐Wide Profiling of Olaparib Interactors Using a Biotinylated Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione. Also known as 5,6-Diamino-1-isobutyl-3-methyluracil, this molecule belongs to the diaminopyrimidine class of compounds, a group recognized for its diverse biological activities and applications in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and insights into the scientific context of this compound.
Molecular Structure and Physicochemical Properties
This compound is a substituted uracil derivative with the chemical formula C₉H₁₆N₄O₂ and a molecular weight of 212.25 g/mol .[1] The core of the molecule is a pyrimidine-2,6-dione ring, which is a fundamental scaffold in many biologically active compounds. The key structural features include two amino groups at the 4 and 5 positions, an isobutyl group attached to the nitrogen at position 3, and a methyl group at the nitrogen at position 1.
The presence of amino and carbonyl groups allows for a variety of intermolecular interactions, including hydrogen bonding, which influences its solubility and potential for biological target engagement.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 78033-18-8 | [1][2] |
| Molecular Formula | C₉H₁₆N₄O₂ | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| Melting Point | 180-183°C | [2] |
| Solubility | Soluble in DMF, DMSO, Hot Ethanol, Methanol, and Water. | [2] |
| Alternate Names | 5,6-Diamino-3-methyl-1-(2-methylpropyl)-2,4(1H,3H)-pyrimidinedione; 5,6-Diamino-1-isobutyl-3-methyluracil | [1] |
Synthesis Methodology
The synthesis of this compound typically follows a well-established route for the preparation of 5,6-diaminouracil derivatives. This multi-step process generally involves the initial synthesis of a corresponding 6-aminouracil precursor, followed by nitrosation at the 5-position and subsequent reduction of the nitroso group to an amine.[3]
Proposed Synthetic Pathway
A plausible and efficient synthetic route is outlined below. This pathway is based on established methodologies for analogous compounds.[3]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a detailed, step-by-step methodology based on the synthesis of structurally similar compounds.[3] Researchers should optimize these conditions for the specific target molecule.
Step 1: Synthesis of 6-Amino-1-isobutyl-3-methyluracil
-
In a round-bottom flask, dissolve 1-isobutyl-3-methylurea and cyanoacetic acid in acetic anhydride.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-amino-1-isobutyl-3-methyluracil.
Step 2: Synthesis of 6-Amino-5-nitroso-1-isobutyl-3-methyluracil
-
Suspend 6-amino-1-isobutyl-3-methyluracil in water in a reaction vessel.
-
Add glacial acetic acid to the suspension and cool the mixture to 0-5°C in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture for a few hours at low temperature.
-
Filter the resulting precipitate, wash with cold water and then ethanol to obtain the nitroso intermediate.
Step 3: Synthesis of this compound
-
Suspend the 6-amino-5-nitroso-1-isobutyl-3-methyluracil in an aqueous ammonia solution.
-
Heat the suspension and add sodium dithionite portion-wise. The color of the solution should change, indicating the reduction of the nitroso group.
-
After the addition is complete, continue heating for a short period.
-
Cool the reaction mixture in an ice bath to precipitate the final product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Structural Characterization
Comprehensive structural elucidation is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), the N-methyl group (a singlet), and the two amino groups (broad singlets). The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Signals corresponding to the carbonyl carbons of the pyrimidine-2,6-dione ring are expected in the downfield region. The carbons of the isobutyl and methyl groups will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations from the amino groups (typically in the 3300-3500 cm⁻¹ region).
-
C-H stretching vibrations from the alkyl groups (around 2850-2960 cm⁻¹).
-
C=O stretching vibrations from the dione functionality (typically in the 1650-1750 cm⁻¹ region).
-
N-H bending vibrations (around 1600-1650 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of 212.25. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Biological Significance and Potential Applications
Diaminopyrimidine derivatives are a well-established class of compounds with a broad range of biological activities.[4] This positions this compound as a molecule of interest for drug discovery and development.
Enzyme Inhibition
Many diaminopyrimidines are known to be potent inhibitors of various enzymes. A primary target for this class of compounds is dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway, which is crucial for DNA synthesis.[5] Inhibition of DHFR can lead to antimicrobial and anticancer effects. Other kinases, such as Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs), have also been identified as targets for diaminopyrimidine derivatives, suggesting potential applications in oncology.[6]
Caption: Potential biological targets and therapeutic applications of this compound.
Drug Development Insights
The structural features of this compound make it a versatile scaffold for further chemical modification. The amino groups at positions 4 and 5 can be functionalized to explore structure-activity relationships (SAR) and optimize binding to specific biological targets. The isobutyl and methyl groups at the nitrogen atoms can also be varied to modulate the compound's lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design. This compound is also noted as a useful biochemical for proteomics research.[1]
Conclusion
This compound is a pyrimidine derivative with significant potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its structure, properties, a plausible synthetic route, and its potential biological relevance. The information presented herein is intended to equip researchers with the foundational knowledge required to synthesize, characterize, and further investigate this promising compound for the development of novel therapeutic agents.
References
-
Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure for the treatment of allergic skin diseases. Bioorganic & Medicinal Chemistry Letters. 2016 Feb 15;26(4):1292-5. Available from: [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. 2023;14(6):1113-1127. Available from: [Link]
-
1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. ResearchGate. Available from: [Link]
-
Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. RSC Medicinal Chemistry. 2022 Oct 20;13(12):1587-1604. Available from: [Link]
-
Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. ResearchGate. 2020 Oct 12. Available from: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. 2024;14(30):21893-21921. Available from: [Link]
-
Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Molecules. 2018 Dec 21;24(1):2. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of 5,6-Diamino-1-isobutyl-3-methyluracil
This guide provides a comprehensive framework for the definitive characterization of 5,6-Diamino-1-isobutyl-3-methyluracil, a key heterocyclic intermediate. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require robust, verifiable data to ensure compound identity, purity, and stability. This document emphasizes the causality behind analytical choices, ensuring each protocol serves as a self-validating system.
Introduction: The "Why" of Characterization
5,6-Diamino-1-isobutyl-3-methyluracil is a substituted pyrimidine derivative. Its structural features, particularly the vicinal diamino groups on the uracil core, make it a versatile precursor for the synthesis of more complex, biologically active molecules such as fused heterocyclic systems like purines and pteridines.[1] Given its role as a critical building block, rigorous characterization is not merely a procedural step but a foundational requirement to guarantee the integrity, reproducibility, and success of subsequent synthetic transformations and biological evaluations. Inaccurate characterization can lead to ambiguous results, failed syntheses, and misinterpreted biological data, wasting significant resources.
This guide will detail a multi-technique approach, leveraging spectroscopy, chromatography, and thermal analysis to build a complete and unambiguous profile of the target compound.
Synthesis and Purification Overview
A complete characterization begins with a well-defined material. The synthesis of 5,6-diamino-1,isobutyl-3-methyluracil typically follows a logical pathway: N-alkylation to install the isobutyl and methyl groups onto the uracil scaffold, followed by nitrosation at the C5 position, and subsequent chemical reduction of the nitroso group to the amine.[1][2]
-
Step 1: Synthesis of 1-Isobutyl-3-methyl-6-aminouracil: Condensation of appropriate precursors to form the substituted uracil ring.
-
Step 2: Nitrosation: Treatment with a nitrosating agent (e.g., sodium nitrite in an acidic medium) to introduce a nitroso group at the electron-rich C5 position.[1]
-
Step 3: Reduction: Reduction of the C5-nitroso group to an amine using a reducing agent like sodium hydrosulfite (dithionite) or through catalytic hydrogenation.[1][3]
Purification is paramount. The crude product from the final step must be purified, typically by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixtures), to remove inorganic salts and organic byproducts before any analytical characterization is performed.[4]
Physicochemical and Spectroscopic Characterization
A combination of techniques is essential to confirm the molecular structure and identity. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the most direct evidence of a compound's molecular weight, serving as the primary confirmation that the synthetic goal has been achieved. It also offers structural clues through analysis of fragmentation patterns.[5][6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity of the purified solid in a volatile solvent like methanol or acetonitrile.
-
Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a GC-MS system.[7]
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[7]
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Data Interpretation:
-
Molecular Ion (M⁺): The primary objective is to identify the molecular ion peak corresponding to the exact mass of C₁₁H₁₈N₄O₂ (MW: 238.29 g/mol ).
-
Fragmentation Pattern: Analyze the fragmentation. Key fragments for uracil derivatives often involve losses of isocyanic acid (HNCO) or retro-Diels-Alder reactions.[8] The fragmentation of the isobutyl group (loss of C₄H₉) should also be observable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR confirms the presence and environment of all hydrogen atoms, while ¹³C NMR maps the carbon skeleton.[9]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the N-H protons are often exchangeable in D₂O or CD₃OD). Transfer the solution to a 5 mm NMR tube.[7]
-
Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: Analyze the chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration (relative number of protons) for each signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Identify the number of unique carbon signals, corresponding to the carbon backbone of the molecule.
-
-
Data Interpretation: The expected signals must be consistent with the proposed structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
|---|---|---|---|
| C=O (C2, C4) | - | ~150-165 ppm | Carbonyl carbons in a uracil ring.[9] |
| C5-NH₂ | ~4.5-5.5 ppm (broad s, 2H) | - | Amino protons, often broad due to exchange. |
| C6-NH₂ | ~5.8-6.5 ppm (broad s, 2H) | - | Amino protons, potentially deshielded by C4=O. |
| N3-CH₃ | ~3.1-3.3 ppm (s, 3H) | ~27-30 ppm | Methyl group attached to a nitrogen atom. |
| N1-CH₂ | ~3.4-3.6 ppm (d, 2H) | ~45-50 ppm | Methylene group adjacent to nitrogen and a chiral center. |
| Isobutyl-CH | ~1.8-2.1 ppm (m, 1H) | ~28-32 ppm | Methine proton of the isobutyl group. |
| Isobutyl-CH₃ | ~0.8-1.0 ppm (d, 6H) | ~19-22 ppm | Two equivalent methyl groups of the isobutyl moiety. |
| C5 | - | ~90-100 ppm | Carbon attached to an amino group.[9] |
| C6 | - | ~150-155 ppm | Carbon attached to an amino group and adjacent to a carbonyl.[9] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy provides a molecular "fingerprint" by identifying the functional groups present in the molecule based on their characteristic vibrational frequencies.[10] It is an excellent, rapid technique for confirming the presence of key bonds (N-H, C=O, C-N).
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal. No further preparation is needed.[7]
-
Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation: The spectrum should be compared against a reference or interpreted based on characteristic group frequencies.
Table 2: Key FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-3300 | N-H Stretch | Primary amines (-NH₂) |
| 3000-2850 | C-H Stretch | Alkyl groups (isobutyl, methyl) |
| 1750-1650 | C=O Stretch | Amide/Uracil carbonyls |
| 1650-1580 | N-H Bend | Primary amines (-NH₂) |
| ~1465 | C-H Bend | CH₂ and CH₃ groups |
Purity and Stability Assessment
Confirming the structure is only part of the process. Establishing purity and thermal stability is critical for its application in drug development.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of a non-volatile organic compound.[11] It separates the target compound from any impurities, and the area of the peak corresponding to the main compound can be used to calculate its percentage purity.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System & Conditions:
-
Column: C18 silica gel column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient or isocratic system of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.[12][13]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector set at a wavelength of maximum absorbance (e.g., 260-280 nm).[14]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
A pure sample should yield a single, sharp, symmetrical peak.
-
Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. The target for a high-purity standard is typically >98%.
-
Thermal Analysis (TGA/DSC)
Causality: Thermal analysis provides crucial information about the material's stability, melting behavior, and the presence of bound solvents or hydrates.[15]
-
Differential Scanning Calorimetry (DSC) measures heat flow to identify thermal events like melting, crystallization, or decomposition.[16][17]
-
Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, quantifying mass loss due to decomposition or desolvation.[18]
Experimental Protocol: Simultaneous TGA-DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or alumina crucible.[19]
-
Instrumentation: Use a simultaneous TGA-DSC instrument.
-
Conditions:
-
Data Interpretation:
-
DSC Curve: Look for a sharp endothermic peak, which indicates the melting point of the crystalline solid.[19] Broad endotherms at lower temperatures may suggest the loss of solvent or water. Exothermic events often correspond to decomposition.
-
TGA Curve: A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass will occur.[20] The temperature at which significant mass loss begins is a key indicator of thermal stability.
-
Comprehensive Characterization Workflow
The following diagram illustrates the logical flow for a complete characterization of 5,6-Diamino-1-isobutyl-3-methyluracil.
Caption: Workflow for the comprehensive characterization of the title compound.
Conclusion
The characterization of 5,6-Diamino-1-isobutyl-3-methyluracil is a multi-faceted process that requires the synergistic application of orthogonal analytical techniques. By following the protocols and rationale outlined in this guide, researchers can establish a definitive and trustworthy profile of their compound, ensuring its identity, purity, and suitability for downstream applications in drug discovery and development. This rigorous approach underpins scientific integrity and accelerates the path from chemical synthesis to valuable scientific insight.
References
-
PubMed. Tautomerism of uracil and related compounds: A mass spectrometry study. [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Heterocyclic studies. Part XXVII. Mass spectra of 6-(meta- and para-substituted-phenyl)-uracil and -thiouracil derivatives. [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
National Institutes of Health (NIH). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. [Link]
-
PubMed. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. [Link]
-
ResearchGate. The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil. [Link]
-
MDPI. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]
-
ResearchGate. (PDF) Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. [Link]
-
Phenomenex. Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. [Link]
-
ResearchGate. NMR signals of 6-aminouracil derivatives with various substituents in.... [Link]
-
Journal of Pharmacy & Pharmacognosy Research. In vitro proliferative activity of 6-substituted uracil derivatives. [Link]
-
Journal of the American Chemical Society. Reactions of 1,3-Dimethyl-5,6-diaminouracil. [Link]
-
AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
-
Chemsrc. 5,6-Diamino-1-methyluracil | CAS#:6972-82-3. [Link]
-
Arizona State University. Thermal Analysis (TGA/DTA/DSC) - ASU Core Research Facilities. [Link]
-
IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
Drug Testing and Analysis. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. [Link]
-
ResearchGate. Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil. [Link]
-
ResearchGate. The Fourier transform infrared spectra of 5,6‐diamino‐1,3‐dimethyluracil. [Link]
-
Organic Syntheses. diaminouracil hydrochloride. [Link]
-
National Institutes of Health (NIH). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. [Link]
- Google Patents.
-
ResearchGate. FTIR and Raman spectra and fundamental frequencies of biomolecule: 5-Methyluracil (thymine) | Request PDF. [Link]
-
ResearchGate. FT-IR Spectroscopic Study of 1,3-Diaminopropane Adsorbed on Type A, X and Y Zeolites. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]
- 4. 5,6-Diamino-1-methyluracil CAS#: 6972-82-3 [m.chemicalbook.com]
- 5. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocyclic studies. Part XXVII. Mass spectra of 6-(meta- and para-substituted-phenyl)-uracil and -thiouracil derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Chromatogram Detail [sigmaaldrich.com]
- 15. cores.research.asu.edu [cores.research.asu.edu]
- 16. rigaku.com [rigaku.com]
- 17. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iitk.ac.in [iitk.ac.in]
- 19. azom.com [azom.com]
- 20. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Biological Activities of 4,5-Diaminopyrimidine Derivatives
Abstract
The 4,5-diaminopyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of 4,5-diaminopyrimidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the key biological activities, including their roles as potent anticancer, antimicrobial, and antiviral agents, as well as their function as specific enzyme inhibitors. This guide will elucidate the underlying mechanisms of action, present detailed structure-activity relationships (SAR), and provide exemplary experimental protocols for the synthesis and biological evaluation of these promising compounds.
Introduction: The 4,5-Diaminopyrimidine Core as a Privileged Structure
The pyrimidine ring is a fundamental component of nucleic acids, vitamins, and coenzymes, making it a biocompatible and synthetically accessible scaffold for drug design. The introduction of two amino groups at the 4 and 5 positions of the pyrimidine ring creates a unique electronic and structural motif, enabling a multitude of interactions with various biological targets. This di-amino substitution provides crucial hydrogen bond donor and acceptor sites, which are instrumental in the binding of these derivatives to the active sites of enzymes and receptors. Consequently, 4,5-diaminopyrimidine derivatives have emerged as key intermediates in the synthesis of a wide array of pharmaceuticals, including antiviral and anticancer agents.[1]
Anticancer Activity: A Multi-pronged Attack on Malignancy
The fight against cancer has seen significant contributions from 4,5-diaminopyrimidine derivatives, which exhibit their antitumor effects through diverse mechanisms, most notably through the inhibition of critical enzymes involved in cancer cell proliferation and survival.
Kinase Inhibition: Halting Aberrant Cell Signaling
Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Several 4,5-diaminopyrimidine derivatives have been developed as potent kinase inhibitors.
-
Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that is overexpressed in various tumors and is crucial for cancer cell adhesion, survival, proliferation, and migration.[2][3] A series of 2,4-diaminopyrimidine derivatives have been designed and synthesized as FAK inhibitors. For instance, compound A12 from a recent study demonstrated potent anticancer activity against A549 lung cancer and MDA-MB-231 breast cancer cell lines with IC50 values of 130 nM and 94 nM, respectively.[2][3] These compounds typically anchor to the hinge region of the kinase domain through hydrogen bonding interactions with the diaminopyrimidine scaffold.[2]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Certain 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives have shown potent and selective inhibitory activities against CDK2.[4] The development of such inhibitors offers a promising strategy for halting the uncontrolled proliferation of cancer cells.[5]
-
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: Covalent inhibitors based on the diaminopyrimidine scaffold have been designed to target FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma. These derivatives incorporate a reactive acrylamide "warhead" that covalently binds to a specific cysteine residue (Cys552) in the FGFR4 active site, leading to irreversible inhibition.[6]
Caption: FAK signaling pathway and its inhibition.
Dihydrofolate Reductase (DHFR) Inhibition: Starving Cancer Cells
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a co-factor essential for the synthesis of nucleotides and amino acids.[7] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR a well-established target for cancer chemotherapy.[7][8]
Lipophilic, nonclassical antifolates based on the 2,4-diaminopyrimidine scaffold have been designed to overcome the resistance mechanisms associated with classical inhibitors that rely on active transport into cells.[8] These compounds can passively diffuse through the cell membrane. For example, a series of propargyl-linked antifolates have shown potent inhibition of human DHFR, with some compounds exhibiting IC50 values in the sub-micromolar range.[8]
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 4,5-Diaminopyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.
Antibacterial and Antifungal Activity
Several studies have reported the synthesis and evaluation of 4,5-dihydropyrimidine-5-carbonitrile derivatives with notable anti-inflammatory and antimicrobial properties.[9] One such derivative, 6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile, emerged as a lead compound with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against both bacterial and fungal strains.[9] Fused heterocyclic ring systems incorporating the pyrimidine core, such as 5-amino-thiazolo[4,5-d]pyrimidine and pyrrolo[2,3-d]pyrimidines, have also shown potential as antibacterial and antifungal agents, respectively.[10] Furthermore, metal-organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol have demonstrated potent antibacterial and antibiofilm activities.[11]
DHFR Inhibition in Microorganisms
Similar to their anticancer mechanism, 2,4-diaminopyrimidine derivatives can selectively inhibit microbial DHFR. Trimethoprim, a well-known antibacterial agent, is a diaminopyrimidine that competitively inhibits bacterial DHFR with high selectivity over the mammalian enzyme.[12] This selective inhibition disrupts the folate pathway in bacteria, leading to a bacteriostatic or bactericidal effect.[12] Researchers have also explored diaminopyrimidine derivatives as inhibitors of DHFR from Cryptosporidium parvum, a protozoan parasite that causes gastrointestinal illness.[13]
Antiviral Activity: A Broad-Spectrum Defense
The 4,5-diaminopyrimidine scaffold is a key component in a variety of compounds with significant antiviral activity against a wide range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and human coronavirus (HCoV).[1][14][15]
-
Human Coronavirus (HCoV): Certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against HCoV-229E.[14]
-
Human Immunodeficiency Virus (HIV): A novel pyrimidyl-di(diazaspiroalkane) derivative was found to inhibit the replication of various HIV strains by blocking the heparan sulfate receptors on the host cell surface, which are used by the virus for adhesion.[16]
-
Herpes Simplex Virus (HSV): N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine have demonstrated potent, structure-dependent inhibition of HSV-1 replication during the viral adsorption phase.[17]
-
Human Cytomegalovirus (HCMV): 4-amino-5-substituted-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines have shown activity against HCMV.[18]
The mechanism of antiviral action for many of these derivatives involves the inhibition of key viral enzymes or interference with the virus-host cell interaction.[16][17]
Other Notable Biological Activities
Beyond the major therapeutic areas discussed above, 4,5-diaminopyrimidine derivatives have shown promise in other areas:
-
Adenosine Receptor Antagonism: N-substituted 2-amino-4,5-diarylpyrimidines have been identified as potent and selective antagonists of the adenosine A1 receptor.[19] For example, compound 3z, with a trans 4-hydroxycyclohexyl substituent, exhibited a Ki of 7.7 nM for the human A1AR.[19] Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have also been developed as highly potent and selective A3 adenosine receptor antagonists.[20]
-
Anti-inflammatory Activity: As mentioned earlier, some 4,5-dihydropyrimidine-5-carbonitrile derivatives possess significant anti-inflammatory properties.[9] Additionally, 2,4-diaminopyrimidine derivatives have been developed as inhibitors of MAP kinase-activated protein kinase 2 (MK2), a key enzyme in the inflammatory response, leading to the inhibition of TNF-alpha production.[21]
Experimental Protocols
To facilitate further research and development, this section provides representative experimental protocols for the synthesis and biological evaluation of 4,5-diaminopyrimidine derivatives.
General Synthesis of 2,4-Diaminopyrimidine Derivatives
A common synthetic route to 2,4-diaminopyrimidine derivatives involves the sequential substitution of a di- or tri-chlorinated pyrimidine starting material.[2]
Step-by-Step Methodology:
-
Starting Material: Begin with a commercially available substituted pyrimidine, such as 2,4,5-trichloropyrimidine.
-
First Substitution (C-4 position): React the starting material with a primary or secondary amine. The reaction is typically carried out in a suitable solvent like ethanol or isopropanol, often in the presence of a base such as triethylamine or diisopropylethylamine to neutralize the HCl generated. The reaction is usually performed at room temperature or with gentle heating.
-
Second Substitution (C-2 position): The resulting 2,5-dichloro-4-aminopyrimidine is then reacted with a different amine. This step often requires more forcing conditions, such as heating at higher temperatures in a sealed tube or using microwave irradiation to drive the reaction to completion.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel or recrystallization to obtain the desired 2,4-diaminopyrimidine derivative in high purity.
Caption: General synthetic workflow for 2,4-diaminopyrimidine derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., A549 or MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 4,5-diaminopyrimidine derivatives for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
Structure-Activity Relationship (SAR) Summary
The biological activity of 4,5-diaminopyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring and the appended functionalities.
| Target | Scaffold | Key Substituents and Their Effects on Activity | Reference |
| FAK | 2,4-Diaminopyrimidine | The 2,4-diaminopyrimidine core is essential for anchoring to the kinase hinge region. Modifications at other positions can enhance potency and selectivity. | [2][3] |
| DHFR (Human) | 2,4-Diamino-5-(propargyl)pyrimidine | A propargyl linkage at the 5-position and substitution at the C6 position of the pyrimidine ring are critical for enhanced potency. | [8] |
| Adenosine A1 Receptor | 2-Amino-4,5-diarylpyrimidine | Introduction of a trans 4-hydroxycyclohexyl substituent at the N2-position significantly increases selectivity for the A1 receptor over the A2A receptor. | [19] |
| Antiviral (HSV-1) | N,N'-bis-5-nitropyrimidyl dispirotripiperazine | The dispirotripiperazine moiety and a nitro group at the 5-position of the pyrimidine ring are necessary for activity. Electron-withdrawing groups on the pyrimidine enhance antiviral activity. | [17] |
Future Perspectives and Conclusion
The 4,5-diaminopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing next-generation compounds that can circumvent known drug resistance mechanisms.
-
Exploring New Targets: Investigating the potential of 4,5-diaminopyrimidine derivatives against a wider range of biological targets.
-
Advanced Drug Delivery: Formulating these compounds into novel drug delivery systems to enhance their bioavailability and therapeutic efficacy.
References
-
Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2023). RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. (1951). Journal of the Chemical Society. Retrieved January 12, 2026, from [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules. Retrieved January 12, 2026, from [Link]
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). ACS Omega. Retrieved January 12, 2026, from [Link]
-
Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. (2000). Antimicrobial Agents and Chemotherapy. Retrieved January 12, 2026, from [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2023). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. (1978). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. (2012). Molecules. Retrieved January 12, 2026, from [Link]
-
Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]
-
Synthesis and evaluation of N-substituted 2-amino-4,5-diarylpyrimidines as selective adenosine A1 receptor antagonists. (2016). European Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. (1991). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Derivatives as New Nonclassical Antifolates for Human Dihydrofolate Reductase Inhibition. (2011). Journal of Molecular Graphics and Modelling. Retrieved January 12, 2026, from [Link]
-
Pyrimidine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists. (2011). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2022). New Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). Mini-Reviews in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). Molecules. Retrieved January 12, 2026, from [Link]
-
Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. (2008). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). Molecules. Retrieved January 12, 2026, from [Link]
-
Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (2016). Bioorganic & Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel diaminopyrimidine derivatives as covalent fibroblast growth factor receptor 4 inhibitors. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Diaminopyrimidine – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. (2016). Acta Naturae. Retrieved January 12, 2026, from [Link]
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2023). Mini-Reviews in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. (2024). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]
-
2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]
-
Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. (1993). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
A new generation of adenosine receptor antagonists: from di- to trisubstituted aminopyrimidines. (2008). Bioorganic & Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules. Retrieved January 12, 2026, from [Link]
-
Adenosine receptor antagonists: Recent advances and therapeutic perspective. (2021). ChEMBL. Retrieved January 12, 2026, from [Link]
-
Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. (2008). Molecules. Retrieved January 12, 2026, from [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2023). BMC Chemistry. Retrieved January 12, 2026, from [Link]
-
Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]
-
Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. (2023). RSC Advances. Retrieved January 12, 2026, from [Link]
-
Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. (2002). Antiviral Research. Retrieved January 12, 2026, from [Link]
-
Synthesis and QSAR Studies of Pyrimido[4,5-d]pyrimidine-2,5-dione Derivatives as Potential Antimicrobial Agents. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of N-substituted 2-amino-4,5-diarylpyrimidines as selective adenosine A1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione molecular weight
An In-depth Technical Guide to the Molecular Weight of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
Executive Summary
This technical guide provides a comprehensive overview of the molecular weight of this compound, a pyrimidine derivative of interest in proteomics research and organic synthesis.[1][2] The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this fundamental chemical property, from its theoretical basis to its experimental verification. We will delve into the principles of high-resolution mass spectrometry (HRMS) as the definitive technique for accurate mass determination, providing a field-proven protocol and explaining the causality behind critical experimental choices. The objective is to equip the reader with the knowledge to both understand and confidently verify the molecular weight of this compound, ensuring data integrity and supporting downstream applications.
Compound Identification and Physicochemical Properties
This compound, also known by synonyms such as 5,6-Diamino-1-isobutyl-3-methyluracil, is a substituted pyrimidine.[1][3][4] Pyrimidine derivatives are a class of heterocyclic compounds that form the basis for nucleobases in DNA and RNA and are prevalent in a wide range of biologically active molecules.[5] Accurate characterization of this compound is the first step in any research or development workflow.
Chemical Structure
Core Properties
The fundamental physicochemical properties of the compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 78033-18-8 | [1][3][4][6] |
| Molecular Formula | C₉H₁₆N₄O₂ | [1][3][4][6] |
| Molecular Weight | 212.25 g/mol | [1][4][6][7][8] |
| Appearance | Yellow Crystals | [4] |
| Melting Point | 180-183°C | [3][4] |
| Solubility | DMF, DMSO, Hot Ethanol, Methanol, Water | [3][4] |
Theoretical Molecular Weight Calculation
The molecular weight listed in chemical databases (212.25 g/mol ) is the average molecular weight, calculated using the weighted average of the natural abundances of the isotopes of each element. However, in mass spectrometry, it is the monoisotopic mass that is measured—the mass calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).
For C₉H₁₆N₄O₂, the monoisotopic mass is calculated as follows:
-
Carbon (C): 9 × 12.000000 = 108.000000 Da
-
Hydrogen (H): 16 × 1.007825 = 16.125200 Da
-
Nitrogen (N): 4 × 14.003074 = 56.012296 Da
-
Oxygen (O): 2 × 15.994915 = 31.989830 Da
-
Total Monoisotopic Mass: 212.127326 Da
This calculated monoisotopic mass is the theoretical value that experimental measurements aim to confirm.
Experimental Verification by High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is the definitive analytical technique for measuring the molecular weight of a molecule. It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).[9]
The Rationale for High-Resolution Mass Spectrometry
While standard mass spectrometry can provide a nominal mass, it lacks the precision to distinguish between compounds with very similar masses (isobars) or to definitively confirm an elemental formula. High-Resolution Mass Spectrometry (HRMS), capable of mass accuracy below 5 parts per million (ppm), is the industry and academic standard for this purpose.[10] This level of accuracy is often a prerequisite for publication in peer-reviewed journals and is essential for confident structure elucidation.[10][11] The choice of HRMS is therefore driven by the need for unambiguous confirmation of the compound's elemental composition, which is a cornerstone of chemical and pharmaceutical research.
Experimental Workflow
The process of verifying the molecular weight of this compound via HRMS follows a systematic workflow, from sample preparation to final data validation.
Protocol for Accurate Mass Determination via ESI-TOF HRMS
This protocol outlines a self-validating system for determining the accurate mass of the title compound using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or an acetonitrile/water mixture) to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization, typically containing 0.1% formic acid to promote protonation.
2. Instrument Calibration and Setup (Trustworthiness Pillar):
- Calibrate the mass spectrometer across the desired mass range using a well-characterized calibration standard (e.g., sodium trifluoroacetate). This establishes the initial mass accuracy.
- Causality: To negate instrumental drift during the analysis, employ an internal reference or "lock mass."[11] A known compound is continuously introduced alongside the analyte, and the instrument software uses its known m/z to correct the mass scale in real-time. This ensures the highest possible accuracy for the analyte measurement. For example, a common lock mass like purine (C₅H₄N₄, [M+H]⁺ = 121.05087) can be used.
3. Ionization and Data Acquisition:
- Set the ESI source to positive ion mode. The two amino groups and ring nitrogens on the pyrimidine structure readily accept a proton to form a positively charged ion.
- Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
- Acquire data in a mass range that brackets the expected ion. Since the monoisotopic mass is ~212.13 Da, the protonated molecule ([M+H]⁺) will have an m/z of ~213.13. A scan range of m/z 100-500 is appropriate.
4. Data Analysis and Interpretation:
- Process the acquired spectrum to identify the peak corresponding to the protonated molecule, [C₉H₁₆N₄O₂ + H]⁺.
- The most intense peak in the isotopic cluster for this ion should be observed at an m/z value extremely close to the theoretical value of 213.13515 Da (212.127326 + 1.007825).
- Confirm the presence of the A+1 isotope peak, which arises primarily from the natural abundance of ¹³C. For a molecule with 9 carbon atoms, this peak should have an intensity of approximately 9.9% (9 x 1.1%) relative to the monoisotopic (A) peak.
Validation: Ensuring Scientific Integrity
The final step is to validate the experimental result against the theoretical value. This is achieved by calculating the mass error in parts per million (ppm).
Mass Accuracy (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] × 10⁶
-
Example: If the HRMS measures the ion at m/z 213.1349, the error is: [ (213.1349 - 213.13515) / 213.13515 ] × 10⁶ = -1.17 ppm
A mass error of < 5 ppm provides very strong evidence that the observed ion corresponds to the elemental formula C₉H₁₆N₄O₂. This high degree of accuracy, combined with confirmation of the isotopic pattern, provides an unambiguous verification of the compound's molecular weight and elemental composition.
Significance in Research and Drug Development
The precise and accurate determination of molecular weight is not merely an academic exercise; it is a critical quality attribute with direct implications for research and development:
-
Identity Confirmation: It serves as a primary method to confirm the identity of a newly synthesized compound or a purchased chemical standard.[12][13]
-
Purity Assessment: The absence of unexpected ions in the mass spectrum can indicate the purity of the sample.
-
Regulatory and Publication Standard: Regulatory filings and publications in reputable scientific journals require definitive proof of a compound's structure, for which accurate mass data is a key component.[10]
-
Foundation for Further Study: All subsequent biological or chemical studies rely on the foundational knowledge that the correct molecule is being tested.
Conclusion
The molecular weight of this compound is a fundamental characteristic with a theoretical monoisotopic mass of 212.127326 Da. This guide has detailed the robust, self-validating methodology of High-Resolution Mass Spectrometry for the experimental verification of this value. By understanding the causality behind protocol choices, such as the use of internal mass calibration, and by adhering to a systematic workflow, researchers can confidently determine this critical parameter. Such rigorous characterization ensures data integrity and provides a solid foundation for the use of this compound in proteomics, drug discovery, and other advanced scientific applications.
References
-
HuiChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]
-
Karageorgis, G., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Retrieved from [Link]
-
Sargent, M., & O'Connor, G. (2001). Methodology for Accurate Mass Measurement of Small Molecules. LGC. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectral Characterizations of Synthesized Pyrimidine Derivatives. Retrieved from [Link]
-
TIGP, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]
-
Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]
-
Karageorgis, G., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Retrieved from [Link]
-
AZoM. (2026). New Technique Improves Mass Spectrometry for Precise Molecular Analysis. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]
-
PubChem. (n.d.). 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound(CAS:78033-18-8) – 集麒生物 [jiqibio.com]
- 3. usbio.net [usbio.net]
- 4. 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. 78033-18-8|this compound|BLD Pharm [bldpharm.com]
- 7. 5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione | C9H16N4O2 | CID 45093262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 78033-18-8 CAS Manufactory [m.chemicalbook.com]
- 9. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 10. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 11. rsc.org [rsc.org]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5,6-Diamino-1-isobutyl-3-methyluracil
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Drug Development
5,6-Diaminouracil derivatives are a class of compounds with significant interest in medicinal chemistry, often serving as precursors for the synthesis of various heterocyclic compounds with potential biological activities, including xanthines and other fused uracils.[3][4] The title compound, 5,6-Diamino-1-isobutyl-3-methyluracil, possesses structural features—namely, the amino groups and the uracil core—that suggest its potential as a scaffold in drug discovery.
The journey of a promising compound from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary cause of failure.[2] A drug must be in a dissolved state to be absorbed, and therefore, understanding its solubility is paramount in the early stages of drug discovery and development.[2][5] This guide will provide the necessary framework for a thorough evaluation of the solubility of 5,6-Diamino-1-isobutyl-3-methyluracil.
Theoretical Framework for Solubility
The solubility of a compound is defined as the maximum concentration that can be achieved in a specific solvent at a given temperature and pressure.[2] For pharmaceutical applications, two types of solubility are of particular interest: kinetic and thermodynamic.
-
Kinetic Solubility: This is the concentration of a compound at the moment it begins to precipitate from a solution that was initially prepared by dissolving the compound in an organic solvent (typically DMSO) and then adding an aqueous buffer.[5][6] It is a high-throughput screening method used in early drug discovery to identify compounds that are likely to have solubility issues.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is allowed to equilibrate with the solvent over an extended period.[5][7] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7]
Factors Influencing the Solubility of 5,6-Diamino-1-isobutyl-3-methyluracil
Several factors will influence the solubility of this compound:
-
pH: The two amino groups on the uracil ring are basic and can be protonated at acidic pH. The resulting salt form is generally more water-soluble than the free base. Therefore, the aqueous solubility of 5,6-Diamino-1-isobutyl-3-methyluracil is expected to be highly pH-dependent.[2][8]
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[2]
-
Solid-State Properties: The crystalline form (polymorphism) or amorphous state of the solid compound can significantly impact its solubility.[9][10]
-
Solvent Polarity: The principle of "like dissolves like" is a useful guide. The polarity of the solvent will play a crucial role in its ability to dissolve the compound.
Predicted Solubility Profile of 5,6-Diamino-1-isobutyl-3-methyluracil
Based on the known solubility of related compounds, we can make some educated predictions about the solubility of 5,6-Diamino-1-isobutyl-3-methyluracil.
-
Aqueous Solubility: Uracil itself has low water solubility.[11] However, the presence of two amino groups is expected to increase its polarity and potential for hydrogen bonding, thereby improving aqueous solubility compared to the parent uracil. The solubility in aqueous buffers is likely to be significantly higher at acidic pH values.
-
Organic Solvents: Uracil and its derivatives are generally more soluble in polar organic solvents.[11][12] We can anticipate that 5,6-Diamino-1-isobutyl-3-methyluracil will exhibit good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[12] Its solubility in alcohols like ethanol and methanol is expected to be moderate.[13]
The following table provides a qualitative prediction of solubility in common laboratory solvents:
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Low to Sparingly Soluble | Based on the general low water solubility of uracil derivatives.[11] |
| Aqueous Buffers (pH < 5) | Moderately to Highly Soluble | Protonation of the amino groups will form a more soluble salt. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for a wide range of organic compounds, including uracils.[11][12] |
| Ethanol/Methanol | Sparingly to Moderately Soluble | Polar protic solvents that should be able to dissolve the compound to some extent.[13] |
| Chloroform/Ether | Insoluble to Very Slightly Soluble | Non-polar organic solvents are unlikely to be effective.[14] |
Experimental Protocols for Solubility Determination
This section provides detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 5,6-Diamino-1-isobutyl-3-methyluracil.
Kinetic Solubility Assay
This assay is designed for rapid screening and provides an estimate of solubility under non-equilibrium conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5,6-Diamino-1-isobutyl-3-methyluracil in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) such that the final concentration of DMSO is 1-2%.
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the "gold standard".[7]
Methodology:
-
Sample Preparation: Add an excess amount of solid 5,6-Diamino-1-isobutyl-3-methyluracil to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol). Ensure that there is undissolved solid material present.[8]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]
-
Concentration Analysis: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
HPLC-UV Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set to the λmax of the compound.
-
Quantification: Create a standard curve using solutions of known concentrations of the compound to accurately determine the concentration in the experimental samples.
-
-
-
Solid Phase Characterization: After the experiment, it is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism or hydration state) using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
Data Interpretation and Reporting
The results of the solubility studies should be reported clearly and concisely. The following table provides a template for summarizing the determined solubility data.
| Method | Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS | 7.4 | 25 | ||
| Thermodynamic | Water | ~7.0 | 25 | ||
| Thermodynamic | PBS | 7.4 | 25 | ||
| Thermodynamic | Acetate Buffer | 4.5 | 25 | ||
| Thermodynamic | Ethanol | N/A | 25 |
Conclusion
While the precise solubility of 5,6-Diamino-1-isobutyl-3-methyluracil is not documented, this guide provides the theoretical and practical framework necessary for its determination. By understanding the factors that influence the solubility of this uracil derivative and by employing the detailed experimental protocols provided, researchers can generate robust and reliable solubility data. This information is a critical first step in the preformulation process and will be invaluable in guiding the future development of this compound as a potential therapeutic agent.
References
- Vertex AI Search. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- ResearchGate. (2019).
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications.
- ACS Publications. (2019).
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
- pharma ingredients. (2026).
- Biosynth. 5,6-Diamino-1-methyluracil | 6972-82-3 | FD29582.
- Chemsrc. (2025). 5,6-Diamino-1-methyluracil | CAS#:6972-82-3.
- ACS Omega. (2020).
- ChemicalBook. 5,6-Diamino-1-methyluracil manufacturers and suppliers in india.
- ChemicalBook. Uracil CAS#: 66-22-8.
- Benchchem.
- PubChem - NIH. 5,6-Diaminouracil | C4H6N4O2 | CID 76726.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Cayman Chemical.
- ChemicalBook.
- ChemicalBook. (2025). 5,6-Diamino-1-methyluracil | 6972-82-3.
- Benchchem.
- Sigma-Aldrich. 5,6-Diamino-1,3-dimethyluracil technical grade 5440-00-6.
- PMC - NIH. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study.
- VSNCHEM. vz29832 5,6-diamino-1-methyluracil.
- Organic Syntheses Procedure. diaminouracil hydrochloride.
- Google Patents. CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL.
- NIH. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
Sources
- 1. rheolution.com [rheolution.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hbgxchemical.com [hbgxchemical.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. 5,6-Diamino-1-methyluracil | 6972-82-3 [chemicalbook.com]
- 14. Uracil CAS#: 66-22-8 [m.chemicalbook.com]
The Versatility of the 4,5-Diaminopyrimidine Scaffold: A Technical Guide for Researchers
The 4,5-diaminopyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and chemical biology. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of 4,5-diaminopyrimidines, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this remarkable scaffold in their work. We will delve into its applications as a cornerstone for the development of potent kinase inhibitors, as a classic pharmacophore for antifolates, and as an emerging platform for novel fluorescent probes.
The 4,5-Diaminopyrimidine Core: A Foundation for Diverse Applications
The 4,5-diaminopyrimidine moiety is characterized by two adjacent amino groups on the pyrimidine ring. This arrangement provides a rich chemical handle for a variety of synthetic transformations, most notably for the construction of fused heterocyclic systems such as purines and pteridines.[1] The electron-rich nature of the ring system and the hydrogen bonding capabilities of the amino groups are key to its biological activity, allowing for critical interactions with the active sites of various enzymes.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄ | [Chem-Impex] |
| Molecular Weight | 110.12 g/mol | [Chem-Impex] |
| Melting Point | 201-207 °C | [Chem-Impex] |
| Appearance | White to gray to brown crystalline powder | [Chem-Impex] |
Application in Medicinal Chemistry: Targeting Key Enzymes
The 4,5-diaminopyrimidine scaffold has proven to be a highly successful framework for the design of inhibitors targeting enzymes crucial in disease pathogenesis, particularly in oncology and infectious diseases.
Kinase Inhibitors: A Privileged Scaffold for ATP Mimetics
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them a major class of drug targets. The 4,5-diaminopyrimidine core can be elaborated to mimic the adenine base of ATP, the natural substrate for kinases, enabling competitive inhibition at the ATP-binding site.[2]
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors and plays a critical role in cell adhesion, migration, proliferation, and survival. Several potent FAK inhibitors have been developed based on the diaminopyrimidine scaffold.[3]
A common synthetic strategy involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chloropyrimidine precursor to introduce various substituents that can interact with specific pockets within the FAK active site.[2]
Experimental Protocol: General Synthesis of a 2,4-Diaminopyrimidine-based FAK Inhibitor [2]
-
Step 1: First Nucleophilic Aromatic Substitution. To a solution of 2,4,5-trichloropyrimidine in a suitable solvent such as isopropanol, add one equivalent of a primary or secondary amine and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Step 2: Second Nucleophilic Aromatic Substitution. To the resulting mixture, add one equivalent of an aromatic amine. The reaction is typically heated to drive the substitution to completion.
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final 2,4-diaminopyrimidine derivative.
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. The 4,5-diaminopyrimidine scaffold is a precursor to purine-based CDK inhibitors, such as analogs of roscovitine.[2] The synthesis of these inhibitors often involves the cyclization of a substituted 4,5-diaminopyrimidine with an orthoester.[2]
Experimental Protocol: General Synthesis of a Purine-based CDK Inhibitor [2]
-
Step 1: Cyclization. Dissolve the substituted 4,5-diaminopyrimidine in an anhydrous solvent like N,N-dimethylformamide (DMF). Add an orthoester (e.g., triethyl orthoformate) and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Step 2: Heating. The reaction mixture is heated to reflux to drive the cyclization and formation of the purine ring.
-
Step 3: Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by crystallization or column chromatography, to yield the purine-based CDK inhibitor.
The following table summarizes the inhibitory activity of a representative diaminopyrimidine-based FAK inhibitor, Compound A12, against cancer cell lines with high FAK expression.[4]
| Compound | A549 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) |
| A12 | 130 | 94 |
| TAE-226 (Control) | >1000 | 230 |
Dihydrofolate Reductase (DHFR) Inhibitors: A Classic Antifolate Pharmacophore
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer agents.[5][6]
Diaminopyrimidine derivatives, such as trimethoprim, are classic examples of DHFR inhibitors. They act as competitive inhibitors by mimicking the binding of the natural substrate, dihydrofolic acid, to the active site of the enzyme.[5] The 2,4-diaminopyrimidine moiety is critical for this interaction.
The development of potent and selective DHFR inhibitors relies on exploiting the structural differences between the DHFR enzymes of different species (e.g., bacterial vs. human). Suitably substituted diaminopyrimidines can exhibit thousands-fold greater activity against bacterial DHFR compared to the mammalian enzyme, leading to effective and safe antibiotics.[5]
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay [7]
-
Step 1: Reagent Preparation. Prepare solutions of the DHFR enzyme, the substrate dihydrofolate, the cofactor NADPH, and the test inhibitor in an appropriate assay buffer (e.g., 50 mM TES buffer, pH 7.0).
-
Step 2: Assay Setup. In a microtiter plate, combine the DHFR enzyme, NADPH, and varying concentrations of the test inhibitor.
-
Step 3: Initiation of Reaction. Initiate the enzymatic reaction by adding the dihydrofolate substrate.
-
Step 4: Measurement. Monitor the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.
-
Step 5: Data Analysis. Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Application in Chemical Biology: Fluorescent Probes for Cellular Imaging
Beyond their therapeutic potential, 4,5-diaminopyrimidine derivatives are emerging as a valuable scaffold for the development of fluorescent probes for biological imaging. These probes can be designed to have favorable photophysical properties, such as high quantum yields and large Stokes shifts, and can be functionalized to target specific cellular components or report on the cellular environment.[8]
2,4,5-Triaminopyrimidine Derivatives as Live/Dead Cell Discriminators
A series of 2,4,5-triaminopyrimidine derivatives have been synthesized and shown to effectively discriminate between live and dead cells.[8][9] These fluorescent molecules have been found to specifically accumulate inside dead cells, likely through interactions with double-stranded DNA. This property makes them useful as novel and safe fluorescent markers for cell viability, emitting in the blue region of the spectrum.[8]
The synthesis of these probes can be achieved through cost-effective methods, and their photophysical properties can be tuned by modifying the substituents on the pyrimidine ring.[8]
Experimental Protocol: Synthesis of a 2,4,5-Triaminopyrimidine Fluorescent Probe [10]
-
Step 1: Nitration. A substituted 2,4-diaminopyrimidine is treated with a nitrating agent, such as nitric acid in sulfuric acid, to introduce a nitro group at the 5-position.
-
Step 2: Reduction. The 5-nitro group is then reduced to an amino group, typically through catalytic hydrogenation using a palladium catalyst or by using a reducing agent like sodium dithionite.
-
Step 3: Purification. The resulting 2,4,5-triaminopyrimidine derivative is purified by standard techniques such as recrystallization or column chromatography.
Cellular Imaging Applications
The utility of these 2,4,5-triaminopyrimidine-based probes has been demonstrated in fluorescence microscopy applications. When applied to a mixture of live and dead cells, these probes selectively stain the dead cells, allowing for clear differentiation.
Experimental Protocol: Live/Dead Cell Staining with a 2,4,5-Triaminopyrimidine Probe [11]
-
Step 1: Cell Preparation. Prepare a suspension of both live and dead cells (e.g., yeast or mammalian cells). Dead cells can be prepared by heat treatment.
-
Step 2: Staining. Incubate the cell suspension with the 2,4,5-triaminopyrimidine fluorescent probe at an appropriate concentration and for a sufficient duration.
-
Step 3: Imaging. Mount the stained cells on a microscope slide and visualize them using a fluorescence microscope equipped with the appropriate filter set for blue fluorescence.
-
Step 4: Analysis. Capture images and analyze the differential staining of live and dead cells. Dead cells will exhibit bright blue fluorescence, while live cells will show minimal or no fluorescence.
Conclusion and Future Perspectives
The 4,5-diaminopyrimidine scaffold is a testament to the power of privileged structures in chemical and biological research. Its adaptability has led to the development of a wide range of molecules with significant potential in both therapeutics and diagnostics. As our understanding of disease biology deepens, the rational design of novel 4,5-diaminopyrimidine derivatives will undoubtedly continue to yield innovative solutions for unmet medical needs and provide powerful tools for exploring the complexities of the cell. The ongoing exploration of new synthetic methodologies and the integration of computational design will further expand the already impressive utility of this remarkable chemical entity.
References
-
Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Journal of Chemotherapy, 5(6), 369-376. Available at: [Link]
-
Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. Available at: [Link]
-
Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. PMC. Available at: [Link]
-
Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. National Institutes of Health. Available at: [Link]
-
2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. ResearchGate. Available at: [Link]
-
Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules. Available at: [Link]
-
DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Organic & Biomolecular Chemistry. ResearchGate. Available at: [Link]
-
2,4,5-Triaminopyrimidines as Blue Fluorescent Probes for Cell Viability Monitoring: Synthesis, Photophysical Properties, and Microscopy Applications. ResearchGate. Available at: [Link]
-
Synthesis, Dihydrofolate Reductase Inhibition, Anti-proliferative Testing, and Saturation Transfer Difference 1H-NMR Study of Some New 2-Substituted-4,6-diaminopyrimidine Derivatives. ResearchGate. Available at: [Link]
-
2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. PubMed. Available at: [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]
-
Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma. OUCI. Available at: [Link]
-
The importance of cellular localisation of probes: synthesis, photophysical properties, DNA interactions and cellular imaging properties of rhenium dppz complexes with known cellular localisation vectors. Lancaster University. Available at: [Link]
-
Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry. Available at: [Link]
-
Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. Chemical Society Reviews. Available at: [Link]
-
Efficient synthesis of fluorescent-PET probes based on [18F]BODIPY dye. Chemical Communications. Available at: [Link]
-
Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study. Frontiers in Chemistry. Available at: [Link]
-
Green-Emitting 4,5-Diaminonaphthalimides in Activity-Based Probes for the Detection of Thrombin. Molecules. Available at: [Link]
-
A Novel BODIPY Quaternary Ammonium Salt-Based Fluorescent Probe: Synthesis, Physical Properties, and Live-Cell Imaging. Frontiers in Chemistry. Available at: [Link]
-
Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | MDPI [mdpi.com]
- 7. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Traube Purine Synthesis Using 4,5-Diaminopyrimidines
Introduction: The Enduring Relevance of the Traube Synthesis
Since its discovery by Wilhelm Traube in 1900, the Traube purine synthesis has remained a cornerstone of heterocyclic chemistry.[1][2][3] It provides a robust and versatile pathway for constructing the purine ring system, which is the fundamental scaffold of essential biomolecules like adenine and guanine, as well as a privileged structure in medicinal chemistry.[4][5][6] This application note provides a detailed exploration of the Traube synthesis, focusing on the use of 4,5-diaminopyrimidine precursors. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss its applications in contemporary drug discovery and development. The core of the synthesis involves the reaction of a 4,5-diaminopyrimidine with a one-carbon source to form the imidazole ring fused to the pyrimidine core.[7][8]
Mechanistic Insights: A Step-by-Step Annulation
The Traube synthesis is fundamentally a cyclocondensation reaction. The process can be broken down into two key stages: formylation (or acylation) of the more nucleophilic 5-amino group, followed by a dehydrative cyclization to form the purine ring.
Stage 1: Selective Formylation The reaction is initiated by the acylation of the 5-amino group of the diaminopyrimidine substrate by a one-carbon electrophile, most commonly formic acid.[7][8] The 5-amino group is generally more nucleophilic than the 4-amino group due to electronic effects from the pyrimidine ring nitrogens. This initial acylation forms a 5-formamido-4-aminopyrimidine intermediate, which can sometimes be isolated.[7]
Stage 2: Cyclization and Dehydration Under heating, the newly formed formamide undergoes an intramolecular cyclization. The nitrogen of the 4-amino group attacks the electrophilic carbonyl carbon of the formyl group. The resulting tetrahedral intermediate then eliminates a molecule of water (dehydration) to yield the aromatic purine ring system.[8]
Caption: General mechanism of the Traube purine synthesis.
Experimental Design and Key Parameters
The success of the Traube synthesis hinges on the careful selection of starting materials and reaction conditions. As a self-validating system, the purity of the starting diaminopyrimidine is critical to avoid unexpected side products.[9]
3.1. The 4,5-Diaminopyrimidine Core The substituents on the pyrimidine ring dictate the properties of the final purine. The synthesis of the diaminopyrimidine precursor is often a multi-step process, commonly involving the nitrosation of a 4-aminopyrimidine at the 5-position, followed by reduction of the nitroso group to an amine.[1][2][10][11]
3.2. The One-Carbon Source A variety of reagents can deliver the C8 carbon of the purine ring. The choice of this reagent is critical as it can also introduce a substituent at this position.
| One-Carbon Source | Resulting C8-Substituent | Typical Conditions | Notes |
| Formic Acid | Hydrogen (unsubstituted) | Reflux, neat or in a solvent | The most common and direct method.[7] |
| Formamide | Hydrogen (unsubstituted) | High temperatures (e.g., 145°C) | Can be less advantageous due to high boiling point.[7] |
| Orthoesters (e.g., Triethyl orthoformate) | Hydrogen or Alkyl | With acid/anhydride catalysis | Useful for direct cyclization to diaminopurines.[7] |
| Higher Carboxylic Acids (e.g., Acetic Acid) | Alkyl (e.g., Methyl) | High temperatures | Leads to 8-alkylpurines.[7] |
| Urea / Thiourea | 8-Hydroxy / 8-Thio | Thermal condensation | Provides access to xanthine and thiopurine analogs.[7][9] |
| Carbon Disulfide | 8-Thio | Alkaline conditions | Effective for synthesizing purine-thiols.[7] |
3.3. Reaction Conditions: The Role of Temperature and Solvents The cyclization step typically requires significant thermal energy to overcome the activation barrier for intramolecular ring closure and dehydration. Reactions are often run at temperatures exceeding 100°C, sometimes up to 210°C.[7] While formic acid can serve as both reagent and solvent, high-boiling solvents like dimethylformamide (DMF) or diphenyl ether can also be employed.
Detailed Experimental Protocols
Protocol 1: Synthesis of Guanine from 2,4,5-Triamino-6-hydroxypyrimidine
This protocol is a classic example of the Traube synthesis, first demonstrated by Traube himself to produce guanine.[7]
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine (or its sulfate salt)
-
90% Formic Acid
-
Concentrated Nitric Acid (for purification)
-
Aqueous Ammonia (for precipitation)
-
Activated Charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2,4,5-triamino-6-hydroxypyrimidine (10 g, ~0.07 mol) in 90% formic acid (60 mL).[7]
-
Heat the mixture under reflux for 4-5 hours. The solution will gradually become homogeneous.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, evaporate the formic acid under reduced pressure to obtain a solid residue.
-
Dissolve the crude residue in a minimal amount of concentrated nitric acid.
-
Decolorize the solution by adding a small amount of activated charcoal and heating gently.
-
Filter the hot solution to remove the charcoal.
-
Carefully precipitate the product by adding aqueous ammonia to the filtrate until it is alkaline.
-
Collect the precipitated guanine by filtration, wash with cold water, and dry.
-
Expected Yield: 65-75%.[7]
Protocol 2: Synthesis of Theophylline (a precursor to Caffeine)
The Traube synthesis is also central to the industrial production of xanthine alkaloids like theophylline and caffeine.[12][13][14] The synthesis starts with dimethylurea and cyanoacetic acid to build the pyrimidine ring, which is then elaborated.
Materials:
-
N,N'-Dimethyl-4,5-diaminouracil (Dimethyl FAU)
-
Water
-
Liquid Caustic Soda (NaOH solution)
Procedure: This protocol details the final ring-closure step.
-
The precursor, N,N'-dimethyl-4,5-diaminouracil, is synthesized through a multi-step process starting from dimethylurea and cyanoacetic acid, involving condensation, nitrosation, and reduction.[12][15][16]
-
Suspend the N,N'-dimethyl-4,5-diaminouracil in water.
-
Add liquid caustic soda to the suspension to facilitate the ring-closure reaction.[15][16]
-
Heat the reaction mixture to promote cyclization, forming theophylline sodium salt.
-
The resulting theophylline sodium salt can then be neutralized to yield theophylline or methylated directly to produce caffeine.[15][16]
Caption: A typical experimental workflow for the Traube synthesis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient temperature or reaction time. | Increase reaction temperature or prolong heating time. Ensure adequate mixing. |
| Low Yield | Impure starting diaminopyrimidine.[9] Side reactions (e.g., formation of thiazolo[5,4-d]pyrimidines with thiol-containing substrates).[7] | Recrystallize the starting pyrimidine before use. For thiol substrates, consider alternative cyclizing reagents like dithioformic acid.[7] |
| Reaction Stalls at Formylated Intermediate | The cyclization step has a high activation energy; conditions are not forcing enough. | Increase the reaction temperature significantly.[7] Consider switching to a higher-boiling solvent. |
| Formation of 9-substituted purine isomer | If a secondary amine is present at the C6 position, cyclization can occur at the N9 position.[7] | Modify the synthetic strategy or protect the exocyclic secondary amine if possible. |
| Product is Difficult to Purify | Presence of colored impurities or side products. | Use activated charcoal for decolorization.[7] Recrystallization from an appropriate solvent or column chromatography may be necessary. |
Applications in Drug Development
The Traube synthesis is not merely of academic interest; it is a vital tool for accessing purine analogs with significant therapeutic value.
-
Antimetabolites: The synthesis is used to create purine analogs that interfere with nucleic acid synthesis. For example, 6-mercaptopurine and 6-thioguanine , used in cancer chemotherapy, are synthesized using this methodology.[1]
-
Antiviral Agents: Many antiviral drugs are nucleoside analogs. The Traube synthesis provides a route to the core heterocyclic base which can then be glycosylated to form the final drug.
-
Enzyme Inhibitors: Purine-based scaffolds are common in kinase inhibitors and other enzyme-targeted therapies. The flexibility of the Traube synthesis allows for the introduction of diverse substituents to optimize binding and selectivity. For instance, diaminopyrimidine-based compounds are well-known inhibitors of dihydrofolate reductase (DHFR), an important antimicrobial and anticancer target.[17][18]
Conclusion
The Traube purine synthesis, utilizing 4,5-diaminopyrimidines, remains a highly effective and adaptable method for the construction of the purine ring system. Its operational simplicity, tolerance of a wide range of functional groups on the pyrimidine ring, and the variety of available one-carbon sources make it an indispensable tool for both academic research and industrial-scale synthesis. A thorough understanding of its mechanism and the critical experimental parameters is key to successfully applying this powerful reaction in the synthesis of biologically active molecules and advanced materials.
References
- Allen, A. (n.d.). Guanine: Structure, Properties, Synthesis and Functions.
- (n.d.). 7.1.1. Synthesis.
- (n.d.). Traube purine synthesis | PPTX. Slideshare.
- (n.d.). TRAUBE PURINE SYNTHESIS.pptx.
- Feng, H. (2020). Method for synthesizing caffeine. SciSpace.
- (n.d.). Properties of Guanine. BYJU'S.
- (n.d.). Guanine. Wikipedia.
- (n.d.). CN112125903A - A kind of synthetic method of caffeine. Google Patents.
- (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline.
- (2012, March 1). Synthetic caffeine is good for you. The chemical reaction database.
- (n.d.). Traube Purine Synthesis.
- (n.d.). General pathway of Traube's method for purine synthesis. ResearchGate.
- (n.d.). Traube Purine Synthesis | PDF. Scribd.
- (n.d.). 1-III) Traube Synthesis For Purine | PDF. Scribd.
- (2023, February 19). Traube purine synthesis. Chemistry Online.
- (2024, March 18). Greening up organic reactions with caffeine: applications, recent developments, and future directions. RSC Publishing.
- (n.d.). Traube purine synthesis | PPTX. Slideshare.
- (n.d.). Theophylline. Wikipedia.
- (n.d.). Global Health: Antimicrobial Resistance: Diaminopyrimidine. PDB-101.
- (n.d.). History and future of antimicrobial diaminopyrimidines. PubMed.
Sources
- 1. Traube purine synthesis | PPTX [slideshare.net]
- 2. Traube Purine Synthesis [drugfuture.com]
- 3. Traube purine synthesis | PPTX [slideshare.net]
- 4. Guanine: Structure, Properties, Synthesis and Functions [allen.in]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 9. chemistry-online.com [chemistry-online.com]
- 10. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 11. scribd.com [scribd.com]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Greening up organic reactions with caffeine: applications, recent developments, and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00432A [pubs.rsc.org]
- 14. Theophylline - Wikipedia [en.wikipedia.org]
- 15. Method for synthesizing caffeine (2020) | Han Feng [scispace.com]
- 16. CN112125903A - A kind of synthetic method of caffeine - Google Patents [patents.google.com]
- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 18. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of Substituted Purines via Traube Cyclization
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of a substituted purine derivative starting from 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione. The core of this protocol is the Traube purine synthesis, a classic and highly reliable method for constructing the purine ring system by annulating an imidazole ring onto a pyrimidine precursor.[1][2] We will detail a step-by-step methodology using formic acid as the C1 synthon for cyclization, a choice favored for its simplicity and effectiveness.[3][4] This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations for experimental choices, robust validation checkpoints, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Scientific Principles and Mechanistic Overview
The synthesis of purines is a cornerstone of heterocyclic chemistry, owing to the prevalence of the purine scaffold in nucleic acids, signaling molecules, and a vast array of pharmacologically active compounds.[5] The most versatile and widely adopted method for this transformation is the Traube purine synthesis, first reported by Wilhelm Traube in 1900.[4][6] This method constructs the purine heterocycle by forming an imidazole ring onto an appropriately substituted 4,5-diaminopyrimidine.[1]
The general mechanism involves two key stages:
-
Formylation: The more nucleophilic 5-amino group of the diaminopyrimidine attacks the one-carbon electrophile (in this case, formic acid). This forms a 5-formamido intermediate. While the reaction may sometimes stall at this stage with impure reagents, using high-purity starting materials drives the reaction forward.[2][4]
-
Cyclodehydration: Under heating, the newly formed amide undergoes an intramolecular cyclization. The 4-amino group attacks the amide carbonyl, followed by the elimination of a water molecule to yield the aromatic imidazole ring, thus completing the purine structure.
The choice of the one-carbon fragment is critical and dictates the substitution at the 8-position of the purine.[1] While reagents like aldehydes or urea can be used to install various substituents or functional groups[4], this protocol employs 98-100% formic acid. This reagent conveniently serves as both the carbon source and the reaction solvent, leading to the synthesis of an 8-unsubstituted purine derivative.
Caption: General mechanism of the Traube purine synthesis.
Detailed Experimental Protocol
This protocol is optimized for the cyclization of this compound.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Comments |
| This compound | ≥97% | Varies | Starting material. Ensure dryness. |
| Formic Acid | 98-100% | Sigma-Aldrich, etc. | Acts as both reagent and solvent. Corrosive. |
| Deionized Water | High Purity | In-house | Used for work-up. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Varies | For neutralization. |
| Ethyl Acetate | HPLC Grade | Varies | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Varies | For drying organic layer. |
| Equipment | |||
| Round-bottom flask (50 mL) | |||
| Reflux condenser | |||
| Heating mantle with magnetic stirrer | |||
| Separatory funnel (100 mL) | |||
| Rotary evaporator | |||
| Standard glassware and consumables |
Reaction Scheme
(Self-created image representing the conversion of the diaminopyrimidine to the purine)
Step-by-Step Procedure
Caption: High-level experimental workflow for the synthesis.
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 4.42 mmol).
-
In a fume hood, carefully add 98-100% formic acid (15 mL). The excess formic acid serves as the solvent.[1]
-
Attach a reflux condenser to the flask.
-
-
Cyclization Reaction:
-
Begin stirring the mixture.
-
Heat the flask in a heating mantle to reflux (approximately 100-110 °C).
-
Causality Check: Heating is essential to overcome the activation energy for the cyclodehydration step, which is the conversion of the formylated intermediate to the final purine ring.[1]
-
Maintain the reaction at reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method is developed (e.g., 10% Methanol in Dichloromethane).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess formic acid under reduced pressure using a rotary evaporator.
-
To the resulting residue, carefully add deionized water (20 mL).
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the effervescence ceases and the pH is neutral (~7-8). This step neutralizes any remaining formic acid.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
Self-Validation: The extraction step isolates the organic product from inorganic salts and water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure purine product.
-
Characterization
The identity and purity of the final compound, 3-Isobutyl-1-methyl-1,5,7,9-tetrahydro-4H-purine-2,6,8-trione, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of starting material.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
FTIR Spectroscopy: To identify key functional groups.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Appearance | White to off-white solid |
| Yield | 65-85% (post-purification) |
| Purity (by HPLC/NMR) | >95% |
| Potential Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reflux time to 5-6 hours. Ensure formic acid is of high purity (≥98%). |
| Product loss during work-up. | Ensure pH is fully neutralized before extraction. Perform additional extractions if necessary. | |
| Reaction stalls at intermediate | Insufficient heating. | Ensure the reaction mixture is vigorously refluxing. |
| Impure starting materials.[4] | Recrystallize the starting diaminopyrimidine before use. | |
| Product is difficult to purify | Presence of side-products. | If recrystallization fails, purify via column chromatography on silica gel. |
Safety Precautions
-
Formic Acid: Highly corrosive and causes severe burns. Handle exclusively in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Heating: Use a heating mantle and ensure the apparatus is securely clamped. Do not heat a closed system.
Conclusion
The Traube synthesis remains a powerful and straightforward method for the construction of purine derivatives. By following this detailed protocol, researchers can reliably synthesize substituted purines from 4,5-diaminopyrimidine precursors. The procedure is robust, uses readily available reagents, and includes clear checkpoints for validation, making it an essential technique for applications in drug discovery and organic synthesis.
References
-
Title: Synthesis and Medicinal Uses of Purine Source: Pharmaguideline URL: [Link]
-
Title: Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. Source: ResearchGate URL: [Link]
-
Title: Traube purine synthesis Source: Chemistry Online URL: [Link]
-
Title: 7.1.1. Synthesis Source: Science of Synthesis URL: [Link]
-
Title: 1-III) Traube Synthesis For Purine Source: Scribd URL: [Link]
-
Title: Traube Purine Synthesis | PDF Source: Scribd URL: [Link]
-
Title: TRAUBE PURINE SYNTHESIS.pptx Source: vdocuments.mx URL: [Link]
-
Title: General pathway of Traube's method for purine synthesis. Source: ResearchGate URL: [Link]
-
Title: Traube purine synthesis Source: Slideshare URL: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 3. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Traube purine synthesis | PPTX [slideshare.net]
Application Notes and Protocols: Synthesis of a Potent 7H-Pyrrolo[2,3-d]pyrimidine-based FAK Inhibitor from 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Focal Adhesion Kinase in Oncology
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical mediator in cancer progression.[1] Overexpressed in a multitude of solid tumors, FAK plays a pivotal role in orchestrating a range of cellular processes essential for malignancy, including cell adhesion, proliferation, migration, and survival.[2] Its activation, often triggered by integrin engagement with the extracellular matrix, initiates a cascade of signaling events that promote tumorigenesis and metastasis.[1] Consequently, the development of small molecule inhibitors targeting FAK represents a promising therapeutic strategy in oncology.[1][2] Among the various chemical scaffolds explored for FAK inhibition, the 7H-pyrrolo[2,3-d]pyrimidine core has proven to be a particularly fruitful starting point for the design of potent and selective inhibitors.[1][3][4][5] This application note provides a comprehensive guide to the synthesis of a highly potent 7H-pyrrolo[2,3-d]pyrimidine-based FAK inhibitor, utilizing 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione as a key starting material. The strategic use of this diaminopyrimidine derivative allows for the efficient construction of the fused pyrrolopyrimidine ring system, a cornerstone of many successful kinase inhibitors.
The FAK Signaling Pathway: A Central Hub in Cancer Cell Pathophysiology
The FAK signaling pathway is a complex network that integrates signals from the extracellular matrix and growth factor receptors to regulate fundamental cellular functions. The binding of integrins to the extracellular matrix leads to the recruitment and autophosphorylation of FAK at tyrosine residue 397 (Tyr397).[6] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex. This complex, in turn, phosphorylates a variety of downstream substrates, including paxillin, p130Cas, and Grb2, activating key signaling cascades such as the PI3K/Akt and Ras/MEK/ERK pathways.[7][8] These pathways are instrumental in promoting cell survival by inhibiting apoptosis, driving cell cycle progression, and enhancing cell motility and invasion.[7][8][9] The central role of FAK in these oncogenic processes underscores its attractiveness as a therapeutic target.
Caption: FAK Signaling Pathway and Point of Inhibition.
Synthesis of a Potent 7H-Pyrrolo[2,3-d]pyrimidine FAK Inhibitor
This section details a plausible synthetic route to a potent 7H-pyrrolo[2,3-d]pyrimidine-based FAK inhibitor, designated as Compound 25b in the scientific literature, which exhibits a FAK IC50 of 5.4 nM.[1] The synthesis commences with the commercially available this compound.
Rationale for the Synthetic Approach
The synthetic strategy hinges on the established reactivity of 4,5-diaminopyrimidines to undergo cyclocondensation reactions to form fused heterocyclic systems. Specifically, the reaction with an α-haloketone is a well-documented method for the construction of the pyrrolo[2,3-d]pyrimidine core.[10] Subsequent functionalization of this core via chlorination and sequential nucleophilic aromatic substitutions allows for the introduction of the requisite side chains to achieve high-potency FAK inhibition.
Proposed Synthetic Scheme
The overall synthetic transformation is depicted below:
Caption: Proposed Synthetic Workflow.
Detailed Synthetic Steps
Step 1: Cyclization to form the 7H-pyrrolo[2,3-d]pyrimidine core (Intermediate 1)
The synthesis begins with the cyclocondensation of this compound with a suitable α-haloketone, such as 3-chloro-2-butanone, in the presence of a base. This reaction proceeds via initial alkylation of one of the amino groups, followed by intramolecular condensation to form the pyrrole ring fused to the pyrimidine core.
Step 2: Chlorination of the 7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2)
The resulting 7H-pyrrolo[2,3-d]pyrimidin-4-one is then chlorinated at the 4-position using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as it activates the 4-position for subsequent nucleophilic aromatic substitution reactions.
Step 3: First Nucleophilic Aromatic Substitution (Intermediate 3)
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then reacted with a substituted aniline, for example, 4-aminophenol, in the presence of a suitable base and solvent. This reaction selectively displaces the chlorine atom to introduce the first key side chain.
Step 4: Second Nucleophilic Aromatic Substitution to Yield FAK Inhibitor (Compound 25b)
In the final step, the remaining reactive position on the pyrimidine ring is functionalized. This can be achieved through another nucleophilic aromatic substitution reaction. For the synthesis of Compound 25b, a precursor with a suitable leaving group would be reacted with (4-(aminomethyl)phenyl)dimethylphosphine oxide.
Experimental Protocols
Protocol 1: Synthesis of 3-isobutyl-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (Intermediate 1)
-
To a solution of this compound (1.0 eq) in ethanol, add 3-chloro-2-butanone (1.1 eq) and sodium acetate (1.5 eq).
-
Heat the reaction mixture to reflux for 6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Protocol 2: Synthesis of 4-chloro-3-isobutyl-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2(1H)-one (Intermediate 2)
-
Suspend Intermediate 1 (1.0 eq) in phosphorus oxychloride (10 eq).
-
Heat the mixture to 110 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 2.
Protocol 3: Synthesis of 3-isobutyl-1-methyl-4-((4-hydroxyphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one (Intermediate 3)
-
Dissolve Intermediate 2 (1.0 eq) and 4-aminophenol (1.2 eq) in isopropanol.
-
Add diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain Intermediate 3.
Protocol 4: Synthesis of (4-((4-((3-isobutyl-1-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenoxy)methyl)phenyl)dimethylphosphine oxide (Compound 25b - illustrative final step)
Note: The synthesis of the specific phosphine oxide side chain is a multi-step process not detailed here. This protocol illustrates the final coupling.
-
To a solution of Intermediate 3 (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
-
Add the appropriate alkylating agent bearing the dimethylphosphine oxide moiety (e.g., (4-(bromomethyl)phenyl)dimethylphosphine oxide) (1.1 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the final compound by preparative HPLC to yield the target FAK inhibitor.
Biological Activity and Data Presentation
The synthesized 7H-pyrrolo[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of FAK. The representative compound, Compound 25b , demonstrates excellent enzymatic inhibition and potent anti-proliferative activity against cancer cell lines with high FAK expression.
| Compound | FAK IC₅₀ (nM) | MDA-MB-231 Cell Proliferation IC₅₀ (µM) | A549 Cell Proliferation IC₅₀ (µM) |
| Compound 25b | 5.4 | Data not specified | Data not specified, but potent inhibition reported |
| Reference Cpd. | - | - | - |
Data for Compound 25b is sourced from the cited literature.[1]
Conclusion
The synthetic pathway outlined in this application note provides a robust and adaptable method for the preparation of potent 7H-pyrrolo[2,3-d]pyrimidine-based FAK inhibitors, starting from the readily accessible this compound. The versatility of the 4,5-diaminopyrimidine precursor allows for the efficient construction of the key pyrrolopyrimidine scaffold, which can be further elaborated to generate a diverse library of FAK inhibitors for structure-activity relationship studies and lead optimization. The potent biological activity of the exemplified compound underscores the therapeutic potential of targeting the FAK signaling pathway in cancer and highlights the utility of this synthetic approach in the discovery and development of novel anticancer agents.
References
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
-
Schematic representation of focal adhesion kinase signalling. ResearchGate. [Link]
-
Diagram of FAK molecular structure and activation of cell survival signaling. ResearchGate. [Link]
-
FAK signaling pathways in cancer. ResearchGate. [Link]
-
Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. Angiogenesis. [Link]
-
Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][3][11]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Journal of the Chemical Society C: Organic. [Link]
-
FAK Signaling. QIAGEN GeneGlobe. [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]
-
Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy. ResearchGate. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][1,4]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of Purine Scaffolds via Coupling of 4,5-Diaminopyrimidines and Aldehydes
Abstract
The synthesis of purines, a ubiquitous and privileged scaffold in medicinal chemistry and chemical biology, is a cornerstone of heterocyclic chemistry.[1][2] The Traube purine synthesis, which involves the condensation of a 4,5-diaminopyrimidine with a carbon source, remains one of the most versatile and widely applied methods for constructing the purine ring system.[3] This application note provides a comprehensive guide for researchers on the coupling of 4,5-diaminopyrimidines with aldehydes to afford 8-substituted purine derivatives. We will delve into the underlying reaction mechanism, present detailed, field-proven experimental protocols, and discuss the scope and limitations of the methodology, grounded in authoritative literature.
Introduction: The Significance of the Purine Scaffold
The purine ring system, a fusion of pyrimidine and imidazole rings, is a fundamental component of life's most critical molecules, including the nucleic acids adenine and guanine, the energy currency ATP, and various cofactors.[4][5] Consequently, synthetic purine analogues are central to numerous drug development programs, exhibiting a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1]
The reaction between a 4,5-diaminopyrimidine and an aldehyde provides a direct and modular route to introduce diversity at the C8 position of the purine core. This transformation is prized for its reliability and adaptability, allowing for the synthesis of extensive compound libraries for screening and lead optimization. This guide will equip researchers with the foundational knowledge and practical protocols to successfully implement this critical reaction.
Reaction Mechanism: From Diamine to Aromatic Purine
The overall transformation proceeds through a three-stage sequence: Schiff base formation, intramolecular cyclization, and aromatization. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of the more basic 5-amino group of the diaminopyrimidine onto the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate, which readily dehydrates to yield a Schiff base (or imine).
-
Intramolecular Cyclization: The 4-amino group, now positioned advantageously, acts as an intramolecular nucleophile, attacking the electrophilic imine carbon. This key cyclization step forms the five-membered imidazole ring, resulting in a non-aromatic dihydropurine intermediate.
-
Aromatization: The final and often rate-determining step is the oxidation of the dihydropurine to the thermodynamically stable aromatic purine. This step can occur via various pathways, including air oxidation or, more commonly, through the deliberate addition of an oxidizing agent. In some protocols, this step is what defines the overall reaction conditions.
Caption: General mechanism for purine synthesis from 4,5-diaminopyrimidines and aldehydes.
This sequence is a classic example of the Traube purine synthesis.[3][6] Depending on the desired product and the stability of the intermediates, the reaction can be performed as a one-pot process or as a two-step sequence where the intermediate is isolated before oxidation.[6]
Experimental Design and Protocols
The choice of solvent, catalyst, and oxidant is critical for achieving high yields and purity. Aromatic aldehydes bearing both electron-donating and electron-withdrawing groups are generally well-tolerated.[1] We present two robust protocols: a classic two-step method employing a chemical oxidant and a modern, one-pot, catalyst-free method using a green solvent.
Workflow Overview
The general experimental workflow follows a logical progression from reaction setup to product validation.
Caption: A typical experimental workflow for the synthesis and validation of purines.
Protocol 1: Two-Step Synthesis of 8-Arylpurines via Ferric Chloride Oxidation
This protocol is based on classic methods that allow for controlled cyclization and subsequent oxidation, which can be advantageous for sensitive substrates.[6]
Materials and Reagents:
-
4,5-Diaminopyrimidine (e.g., 2,4,5-triamino-6-hydroxypyrimidine)
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ferric Chloride (FeCl₃), anhydrous
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).
Step-by-Step Procedure:
-
Schiff Base Formation & Cyclization:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4,5-diaminopyrimidine (1.0 eq).
-
Add anhydrous DMF (approx. 0.1 M concentration) and stir to dissolve/suspend the starting material.
-
Add the aromatic aldehyde (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The choice of temperature is critical to drive the cyclization and dehydration steps.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diaminopyrimidine is consumed.
-
Cool the reaction mixture to room temperature. At this stage, the dihydropurine intermediate has been formed.
-
-
Oxidative Aromatization:
-
In a separate flask, prepare a solution of anhydrous ferric chloride (2.2 eq) in DMF.
-
Slowly add the FeCl₃ solution to the cooled reaction mixture containing the dihydropurine. A color change is typically observed.
-
Stir the reaction at room temperature for an additional 4-12 hours, monitoring by TLC for the appearance of the aromatic purine product and disappearance of the intermediate.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing ice water.
-
Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or EtOAc/Hexanes).
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
-
Protocol 2: One-Pot, Catalyst-Free Synthesis in Water
This modern protocol highlights a green chemistry approach, using water as a solvent and avoiding metal catalysts, which simplifies work-up and reduces environmental impact.[1]
Materials and Reagents:
-
4,5-Diaminopyrimidine derivative (e.g., N-uracil amidine)
-
Substituted Aromatic Aldehyde
-
Cesium Carbonate (Cs₂CO₃)
-
Deionized Water
-
Diethyl Ether or Hexane
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂).
Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the 4,5-diaminopyrimidine derivative (1.0 eq), the aldehyde (1.2 eq), and cesium carbonate (2.0 eq). The base is crucial for facilitating the reaction in water.
-
Add deionized water to achieve a concentration of approximately 0.05-0.1 M.
-
Purge the flask with nitrogen for 5-10 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours.[1] The elevated temperature is necessary to ensure sufficient reaction rates in the aqueous medium.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. Often, the product will precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a non-polar solvent like diethyl ether or hexane to remove any unreacted aldehyde.
-
Dry the product under vacuum. If further purification is needed, recrystallization or column chromatography can be employed.
-
-
Characterization:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, FTIR, and HRMS.[1]
-
Summary of Reaction Parameters
The versatility of this coupling is demonstrated by the range of conditions reported in the literature. The following table summarizes key parameters for synthesizing purine-like scaffolds.
| Entry | Pyrimidine Substrate | Aldehyde | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Uracil Amidines | Aromatic | Cs₂CO₃ | Water | 100 | 15 | 64-98 | [1] |
| 2 | 4,5-Diaminopyrimidine | Aromatic | FeCl₃ or Cu(OAc)₂ | DMF / Acetic Acid | RT - 100 | 4-12 | Good | [6] |
| 3 | 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde | (Intramolecular) | Acetic Acid | Ethanol | Reflux | 1 | Good | [7] |
| 4 | 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde | (Intramolecular) | Acetic Acid | N/A (MW) | 200 | 0.17 | 80 | [7] |
*Note: Entries 3 and 4 describe an intramolecular cyclization of a pre-formed pyrimidine-5-carbaldehyde, which is a related transformation to synthesize fused quinolines.
Troubleshooting and Key Considerations
-
Low Yields: Ensure starting materials are pure, as impurities can lead to side reactions.[6] Confirm that the reaction has gone to completion before work-up. For oxidative methods, ensure the complete conversion of the dihydropurine intermediate, as it can be difficult to separate from the final product.
-
Oxidant Choice: While FeCl₃ is effective, other oxidants like air, oxygen, copper(II) acetate, or potassium permanganate have been used. The choice depends on substrate compatibility.
-
Solvent Selection: Polar aprotic solvents like DMF, DMAc, or DMSO are common for the cyclization step. However, greener alternatives like water or ethanol should be considered.[1]
-
Atmosphere: While some reactions proceed well in air (which can act as the oxidant), running the initial condensation under an inert atmosphere (N₂ or Ar) can prevent premature oxidation and the formation of side products, leading to cleaner reactions.
Conclusion
The coupling of 4,5-diaminopyrimidines with aldehydes is a powerful and highly adaptable strategy for the synthesis of 8-substituted purines. By understanding the core mechanism and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of these medicinally important heterocycles. The protocols provided herein offer both a classic and a modern green approach, serving as a robust starting point for further exploration and application in drug discovery and chemical biology.
References
-
Title: A Green Approach for the Synthesis of 5,6‐Dihydropyrimido[4,5‐ d ]Pyrimidines From N ‐Uracil Amidines in Water. Source: Journal of Heterocyclic Chemistry (Anticipated Aug 2025, based on search result data) URL: [Link]
-
Title: Traube purine synthesis Source: Chemistry Online (2023) URL: [Link]
-
Title: 7.1.1. Synthesis Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16 URL: [Link]
-
Title: Purines. II. The Synthesis of Certain Purines and the Cyclization of Several Substituted 4,5-Diaminopyrimidines Source: Journal of the American Chemical Society (1952) URL: [Link]
-
Title: Synthesis of pyrazole purine schiff base Source: ResearchGate (2014) URL: [Link]
-
Title: Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives Source: ResearchGate (2023) URL: [Link]
-
Title: Purine and Pyrimidine Nucleotide Synthesis and Metabolism Source: The Arabidopsis Book, American Society of Plant Biologists (2002) URL: [Link]
-
Title: Purine and Pyrimidine Metabolism Source: Medical Biochemistry Page, Indiana University School of Medicine (1997) URL: [Link]
-
Title: Purine Synthesis Source: Microbe Notes (2022) URL: [Link]
-
Title: Synthesis of purines from 5,6‐diaminopyrimidine, aldehydes. Source: ResearchGate (2023) URL: [Link]
-
Title: Pictet-Spengler Reaction Updates Its Habits Source: Molecules (2020) URL: [Link]
-
Title: Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives Source: Molecules (2012) URL: [Link]
-
Title: The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines Source: Molecules (2019) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
Introduction
4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione is a substituted pyrimidine derivative of interest in pharmaceutical and chemical research.[1] As with any compound intended for potential therapeutic use or as a key intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a comprehensive guide to the analytical methodologies for this compound, offering detailed protocols and the scientific rationale behind the experimental choices. The methods described herein are designed to be robust and reliable, forming a self-validating system for researchers, scientists, and drug development professionals.
The molecular formula of this compound is C₉H₁₆N₄O₂ and its molecular weight is 212.25 g/mol .[1][2]
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like pyrimidine derivatives.[3] A well-developed HPLC method can separate the target compound from its impurities and degradation products.
Rationale for Method Development
The choice of a reversed-phase HPLC method is based on the predicted moderate polarity of this compound, stemming from its diamino and dione functionalities balanced by the isobutyl and methyl groups. A C18 column is selected for its hydrophobic stationary phase, which will interact with the non-polar aspects of the molecule.[4][5] The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time and separation efficiency.[6] The use of a buffer is crucial to maintain a consistent pH and ensure the reproducibility of the retention time for the ionizable amino groups.[6] UV detection is suitable due to the presence of the pyrimidine ring, which is expected to have a significant UV absorbance.
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of this compound and to detect and quantify any related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Agilent 1200 series or equivalent)[7]
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
-
Reference Standard: this compound of known purity
-
Sample: this compound to be analyzed
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases by mixing the appropriate volumes of solvents. Filter and degas the mobile phases before use.
-
Preparation of Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of 1.0 mg/mL.
-
Preparation of Sample Solution: Accurately weigh and dissolve the sample in the sample diluent to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Run Time | 35 minutes |
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the area of the main peak and any impurity peaks in the sample chromatogram. Calculate the percentage purity using the area normalization method.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Validation of the HPLC Method
Analytical method validation is crucial to ensure that the method is suitable for its intended purpose.[8][9] The following parameters should be assessed according to ICH guidelines.[10][11]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[9][12] This can be demonstrated by showing that there is no interference from placebo, impurities, or degradation products at the retention time of the analyte. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method is stability-indicating.[13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10] This is typically assessed by analyzing a series of solutions with different concentrations of the reference standard. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[10] This is often determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.[7][14]
Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.[15] High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition.[5]
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
Instrumentation and Materials:
-
LC-MS system (e.g., Agilent 1200 series HPLC coupled to a Q-TOF mass spectrometer)[5]
-
The same HPLC conditions as described in the HPLC Purity Determination section can be used.
Procedure:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the mobile phase.
-
Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ESI mode.
-
Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.
Expected Results:
-
A prominent peak corresponding to the protonated molecule [C₉H₁₆N₄O₂ + H]⁺ at m/z 213.135.
-
Characteristic fragment ions resulting from the loss of the isobutyl group, amino groups, or cleavage of the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.[16] Both ¹H and ¹³C NMR spectra should be acquired.
Rationale for NMR Analysis: The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity. The ¹³C NMR spectrum will show the number of different types of carbon atoms in the molecule.
Experimental Protocol: NMR Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation and Materials:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz)[17]
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
Procedure:
-
Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Expected ¹H NMR Signals (Predicted):
-
Signals for the isobutyl group protons (CH, CH₂, and CH₃).
-
A singlet for the N-methyl group protons.
-
Broad signals for the amino group protons.
-
A signal for the remaining proton on the pyrimidine ring.
Expected ¹³C NMR Signals (Predicted):
-
Signals for the carbonyl carbons in the dione structure.
-
Signals for the carbons of the pyrimidine ring.
-
Signals for the carbons of the isobutyl group.
-
A signal for the N-methyl carbon.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance (λmax) of the compound, which is useful for setting the detection wavelength in HPLC analysis.[18][19]
Experimental Protocol: UV-Vis Analysis
Objective: To determine the λmax of this compound.
Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Solvent (e.g., methanol or ethanol)
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of the sample in the chosen solvent.
-
Record the UV-Vis spectrum over a range of 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical methods.
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the reliable determination of the compound's identity, purity, and quality. Adherence to the principles of method validation will guarantee the generation of accurate and reproducible data, which is essential for regulatory submissions and the overall success of drug development programs.
References
- Validation of Impurity Methods, Part II. (2014).
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (n.d.). Benchchem.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate.
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (2014). PubMed.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- Pyrimidine Biosynthesis Analysis Service. (n.d.). Creative Proteomics.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). ResearchGate.
- Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.).
- Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
- This compound. (n.d.). Santa Cruz Biotechnology.
- 5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem.
- UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). (2019). MDPI.
- UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. (n.d.). NIH.
- Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (n.d.).
- NMR spectroscopy in pharmacy. (n.d.).
- Site-Specific C-H Chalcogenation of Quinoxalin-2(1H) - Supporting Information. (n.d.).
Sources
- 1. scbt.com [scbt.com]
- 2. 5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione | C9H16N4O2 | CID 45093262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. particle.dk [particle.dk]
- 9. wjarr.com [wjarr.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. scielo.br [scielo.br]
- 13. sefh.es [sefh.es]
- 14. article.sapub.org [article.sapub.org]
- 15. researchgate.net [researchgate.net]
- 16. alpaipars.com [alpaipars.com]
- 17. rsc.org [rsc.org]
- 18. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) | MDPI [mdpi.com]
- 19. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification Techniques for 4,5-Diaminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Diaminopyrimidine and its derivatives are crucial building blocks in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide range of biologically active compounds, including antiviral and anticancer agents.[1][2] The purity of these intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential downstream issues in biological assays.
However, the purification of 4,5-diaminopyrimidine derivatives presents several challenges due to their inherent chemical properties. These compounds are often highly polar, containing multiple nitrogen atoms that can interact strongly with stationary phases in chromatography. This can lead to issues such as poor solubility in common organic solvents, streaking on silica gel, and difficulty in achieving baseline separation from structurally similar impurities.
This guide provides a comprehensive overview of the most effective purification techniques for 4,5-diaminopyrimidine derivatives, offering detailed protocols and expert insights to help researchers overcome these challenges and obtain high-purity materials.
Core Challenges in Purifying 4,5-Diaminopyrimidine Derivatives:
-
High Polarity: The presence of two amino groups and the pyrimidine ring makes these molecules highly polar, leading to strong interactions with polar stationary phases like silica gel.
-
Poor Solubility: Many derivatives have limited solubility in common, less-polar organic solvents used in chromatography.
-
Streaking in Chromatography: The basic nature of the amino groups can cause significant streaking on acidic silica gel, leading to poor separation.[3][4]
-
Potential for Oxidation: Aromatic amines can be susceptible to oxidation, which can introduce colored impurities.
Purification Strategy Overview
A systematic approach is crucial for the successful purification of 4,5-diaminopyrimidine derivatives. The choice of technique depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Sources
The Strategic Role of 5,6-Diamino-1-isobutyl-3-methyluracil in the Synthesis of Novel Antiviral Agents
Introduction: The Versatile Pyrimidine Scaffold in Antiviral Drug Discovery
The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry. Its inherent ability to mimic natural nucleobases allows for the design of a plethora of antimetabolites that can interfere with viral replication.[1] Among the diverse range of pyrimidine derivatives, 5,6-diaminouracils stand out as exceptionally versatile precursors for the synthesis of a variety of fused heterocyclic systems, including purines, pteridines, and xanthines.[2][3] These resulting bicyclic and tricyclic structures are of significant interest in the development of novel therapeutic agents, particularly in the realm of antiviral research. This guide provides an in-depth exploration of 5,6-diamino-1-isobutyl-3-methyluracil as a key building block for the generation of potent antiviral compounds, offering detailed synthetic protocols and insights into their biological evaluation.
The strategic incorporation of an isobutyl group at the N-1 position and a methyl group at the N-3 position of the uracil ring allows for modulation of the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and cellular uptake. This targeted substitution pattern makes 5,6-diamino-1-isobutyl-3-methyluracil a promising starting material for the development of next-generation antiviral drugs.
Synthesis of the Precursor: 5,6-Diamino-1-isobutyl-3-methyluracil
The synthesis of the title precursor, 5,6-diamino-1-isobutyl-3-methyluracil, is a multi-step process that begins with the preparation of the asymmetrically substituted urea, followed by the construction of the uracil ring, and concluding with the introduction of the vicinal diamino functionalities. The overall synthetic strategy is based on the classical Traube purine synthesis, a robust and well-established method for the preparation of 6-aminouracil derivatives.[2][4]
Workflow for the Synthesis of 5,6-Diamino-1-isobutyl-3-methyluracil
Caption: Synthetic pathway to 5,6-diamino-1-isobutyl-3-methyluracil.
Experimental Protocols
Part 1: Synthesis of N-Isobutyl-N'-methylurea
This protocol describes the synthesis of the asymmetrically substituted urea, a key starting material for the subsequent uracil ring formation.
-
Materials:
-
Isobutylamine
-
Methyl isocyanate
-
Anhydrous diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel and a drying tube
-
-
Procedure:
-
In a fume hood, dissolve isobutylamine (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add methyl isocyanate (1.0 equivalent), dissolved in anhydrous diethyl ether, to the cooled isobutylamine solution via the dropping funnel with continuous stirring. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
A white precipitate of N-isobutyl-N'-methylurea will form. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold diethyl ether and dry it under vacuum.
-
-
Expected Yield: The yield is typically high, often exceeding 90%.
Part 2: Synthesis of 1-Isobutyl-3-methyl-6-aminouracil (Traube Synthesis)
This protocol outlines the condensation of the substituted urea with cyanoacetic acid to form the uracil ring.[2]
-
Materials:
-
N-Isobutyl-N'-methylurea
-
Cyanoacetic acid
-
Acetic anhydride
-
Sodium hydroxide solution (e.g., 10%)
-
Heating mantle
-
Reaction vessel with a stirrer and condenser
-
-
Procedure:
-
In a reaction vessel, mix N-isobutyl-N'-methylurea (1.0 equivalent) and cyanoacetic acid (1.0 equivalent).
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the mixture with stirring. An exothermic reaction will occur.
-
Heat the mixture to 80-90 °C for 1-2 hours to form the cyanoacetylurea intermediate.
-
Cool the reaction mixture and slowly add a sodium hydroxide solution to induce cyclization. Maintain the pH in the alkaline range (pH 9-10).
-
Heat the mixture to reflux for 1 hour.
-
Cool the solution and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the 1-isobutyl-3-methyl-6-aminouracil.
-
Collect the solid by filtration, wash with water, and dry.
-
Part 3: Synthesis of 5,6-Diamino-1-isobutyl-3-methyluracil
This two-step protocol involves the nitrosation of the 6-aminouracil followed by reduction to the vicinal diamine.[3]
-
Materials:
-
1-Isobutyl-3-methyl-6-aminouracil
-
Sodium nitrite
-
Glacial acetic acid
-
Sodium dithionite (sodium hydrosulfite)
-
Ice bath
-
Heating mantle
-
-
Procedure:
-
Nitrosation:
-
Suspend 1-isobutyl-3-methyl-6-aminouracil (1.0 equivalent) in a mixture of water and glacial acetic acid.
-
Cool the suspension in an ice bath to below 10 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture for 1-2 hours. A colored precipitate of the 5-nitroso intermediate will form.
-
Collect the precipitate by filtration and wash with cold water.
-
-
Reduction:
-
Suspend the wet 5-nitroso intermediate in water in a reaction vessel equipped with a stirrer and a condenser.
-
Heat the suspension to 70-80 °C.
-
Gradually add sodium dithionite (2.0-3.0 equivalents) in portions. The color of the suspension will change as the reduction proceeds.
-
After the addition is complete, continue heating for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath. The 5,6-diamino-1-isobutyl-3-methyluracil will precipitate.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
-
Application in the Synthesis of Antiviral Compounds
5,6-Diamino-1-isobutyl-3-methyluracil is a versatile precursor for the synthesis of various heterocyclic compounds with potential antiviral activity, most notably xanthine and pteridine derivatives.
Synthesis of 8-Substituted Xanthine Analogs
Xanthine derivatives have demonstrated a broad range of biological activities, and recent studies have highlighted their potential as antiviral agents.[5] The 5,6-diamino functionality of the precursor allows for the straightforward construction of the imidazole ring of the xanthine scaffold.
Caption: General scheme for the synthesis of 8-substituted xanthines.
Protocol: Synthesis of 8-Aryl-1-isobutyl-3-methylxanthines
This protocol describes a common method for the synthesis of 8-substituted xanthines via condensation with an aldehyde followed by oxidative cyclization.[6]
-
Materials:
-
5,6-Diamino-1-isobutyl-3-methyluracil
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Methanol or ethanol
-
Oxidizing agent (e.g., iodine, ferric chloride)
-
Reflux apparatus
-
-
Procedure:
-
Dissolve 5,6-diamino-1-isobutyl-3-methyluracil (1.0 equivalent) and the aromatic aldehyde (1.1 equivalents) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) and reflux the mixture for 2-4 hours to form the Schiff base intermediate.
-
To the reaction mixture, add an oxidizing agent (e.g., a solution of iodine or ferric chloride) and continue to reflux for an additional 2-4 hours to effect oxidative cyclization.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Antiviral Activity of Xanthine Derivatives
Recent research has demonstrated the potent antiviral activity of xanthine-based acyclic nucleoside phosphonates against several human herpesviruses. For instance, 9-[2-(phosphonomethoxy)ethyl]xanthine (PMEX) has shown significant activity against Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV).[5]
| Compound | Virus | EC50 (µM) |
| PMEX | VZV (TK+ Oka strain) | 2.6[5] |
| PMEX | HCMV (Davis strain) | 8.5[5] |
| PMEX | VZV (TK- 07-1 strain) | 4.58[5] |
| PMEX hexadecyloxypropyl monoester | HSV-1 | 1.8 - 4.0[5] |
| PMEX hexadecyloxypropyl monoester | HSV-2 | 1.8 - 4.0[5] |
EC50: 50% effective concentration
The activity of PMEX against a thymidine kinase-deficient (TK-) strain of VZV is particularly noteworthy, as it suggests a mechanism of action that is independent of viral thymidine kinase, a common mechanism of resistance to other nucleoside analogs like acyclovir.[5]
Synthesis of Pteridine Analogs
Pteridine derivatives, another class of fused pyrimidines, can also be synthesized from 5,6-diaminouracil precursors and have shown promise as antiviral agents.[7]
Caption: General scheme for the synthesis of pteridines.
Protocol: Synthesis of Substituted Pteridines
This protocol describes the condensation of a 5,6-diaminouracil with an α-dicarbonyl compound to form the pteridine ring system.
-
Materials:
-
5,6-Diamino-1-isobutyl-3-methyluracil
-
α-Dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Ethanol or acetic acid
-
Reflux apparatus
-
-
Procedure:
-
Dissolve 5,6-diamino-1-isobutyl-3-methyluracil (1.0 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Add the α-dicarbonyl compound (1.0 equivalent) to the solution.
-
Reflux the mixture for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The pteridine product may precipitate upon cooling or after partial removal of the solvent.
-
Collect the solid by filtration and purify by recrystallization.
-
Antiviral Activity of Pteridine Derivatives
Studies have shown that certain pteridine derivatives synthesized from 6-amino-1,3-dimethyl-5-(substituted methylidene)aminouracils exhibit antiviral activity. For example, some compounds have been shown to reduce the cytopathogenicity of the Peste des petits ruminants virus (PPRV) in Vero cell cultures by 50-60%.[7]
Conclusion and Future Perspectives
5,6-Diamino-1-isobutyl-3-methyluracil is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds with promising antiviral potential. The well-established synthetic routes to this precursor, coupled with the straightforward methods for its conversion into xanthine and pteridine derivatives, make it an attractive starting point for drug discovery programs. The demonstrated antiviral activity of these resulting compounds, particularly against herpesviruses, underscores the potential of this chemical space for the development of new and effective antiviral therapies. Future research in this area should focus on the synthesis and biological evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships and to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties.
References
-
Hocková, D., et al. (2020). Xanthine-based acyclic nucleoside phosphonates with potent antiviral activity against varicella-zoster virus and human cytomegalovirus. European Journal of Medicinal Chemistry, 192, 112185. [Link]
-
El-Sabbagh, O. I., et al. (2007). Synthesis, DNA binding and antiviral activity of new uracil, xanthine, and pteridine derivatives. Archiv der Pharmazie, 340(3), 143-149. [Link]
-
El-Sabbagh, O. I., et al. (2007). Synthesis, DNA Binding and Antiviral Activity of New Uracil, Xanthine, and Pteridine Derivatives. ResearchGate. [Link]
- De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery, 4(11), 928-940.
-
Bari, S. S., & Sharma, M. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry, 12(6), 7438-7468. [Link]
- De Clercq, E. (2009). The panorama of antiviral drugs and challenges ahead. Biochemical Pharmacology, 77(12), 1773-1784.
-
Singh, P., & Yadav, A. K. (2016). Recent advances in the synthesis of xanthines: a short review. RSC Advances, 6(81), 77893-77907. [Link]
-
Kern, E. R. (2003). In vitro activity of antiviral compounds against human herpesvirus 6 and 7. Journal of Clinical Virology, 28(3), 249-257. [Link]
-
Song, G. Y., et al. (1995). Antiviral activity of 9-[[(ethoxyhydroxyphosphinyl)-methoxy]methoxy] guanine against cytomegalovirus and herpes simplex virus. Antiviral Research, 28(3), 243-251. [Link]
-
Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 93. [Link]
-
Hinz, S., et al. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2201. [Link]
-
Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [Link]
-
Robins, R. K., et al. (1984). The enantiomers of carbocyclic 5'-norguanosine: activity towards Epstein-Barr virus. Journal of Medicinal Chemistry, 27(11), 1486-1489. [Link]
-
Gomaa, A. M., & Ali, M. A. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-26. [Link]
- Kiryanov, A. A., et al. (2016). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Journal of Heterocyclic Chemistry, 53(4), 959-976.
-
Chemistry Online. (2023). Traube purine synthesis. [Link]
- Google Patents. (1977). IT1051036B - PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE.
-
Wikipedia. (2023). N-Nitroso-N-methylurea. [Link]
-
Voronkov, A. V., et al. (2021). The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. Journal of Organic and Pharmaceutical Chemistry, 19(2), 24-32. [Link]
-
DR. Raghu Prasad. (2023). Traube's Purine Synthesis. YouTube. [Link]
-
Yavari, I., & Adib, M. (2007). New Heterocyclization Reactions of N′-Substituted N-(2,2-Dichloro-1-cyanoethenyl)ureas with Aliphatic Amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2397-2403. [Link]
-
Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343. [Link]
-
Bera, H., et al. (2021). Mn-catalysed acceptorless dehydrogenative condensation of ureas with 1,2-diols for synthesizing imidazolones. Nature Communications, 12(1), 1-10. [Link]
-
PubChem. (n.d.). Methylurea. [Link]
-
Bakulev, V. A., et al. (2018). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 14, 2568-2575. [Link]
- Google Patents. (1989). DD271514B5 - PROCESS FOR PREPARING N-METHYL UREA-N, N-DIMETHYL MUSHROOM MIXTURES.
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Xanthine-based acyclic nucleoside phosphonates with potent antiviral activity against varicella-zoster virus and human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Anticancer Agents from 4,5-Diaminopyrimidine Intermediates
Introduction: The 4,5-Diaminopyrimidine Scaffold - A Privileged Motif in Oncology Drug Discovery
The 4,5-diaminopyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics. Its structural resemblance to the purine nucleobases, adenine and guanine, allows it to function as a bioisostere, competitively binding to the active sites of enzymes that would typically interact with these endogenous ligands.[1] This mimicry has been successfully exploited to design potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2][3] The strategic functionalization of the 4,5-diaminopyrimidine scaffold offers a versatile platform for fine-tuning compound properties to achieve high potency, selectivity, and favorable pharmacokinetic profiles, making it a "privileged scaffold" in oncology drug discovery.
This guide provides a comprehensive overview of the key methodologies and strategic considerations for developing novel anticancer agents from 4,5-diaminopyrimidine intermediates. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their therapeutic discovery programs.
Part 1: Synthesis of 4,5-Diaminopyrimidine Derivatives
The synthesis of substituted 4,5-diaminopyrimidine derivatives is typically achieved through a multi-step process starting from commercially available pyrimidine precursors. A common and effective strategy involves the sequential nucleophilic aromatic substitution of di- or tri-chlorinated pyrimidines.
General Synthetic Protocol: Two-Step Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of a 2,4-disubstituted-5-aminopyrimidine derivative, a common intermediate for further elaboration.
Step 1: Synthesis of 2-Substituted-4-chloro-5-aminopyrimidine
-
Reaction Setup: To a solution of 2,4-dichloro-5-aminopyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 2-substituted-4-chloro-5-aminopyrimidine.
Step 2: Synthesis of 2,4-Disubstituted-5-aminopyrimidine
-
Reaction Setup: In a sealed vessel, combine the 2-substituted-4-chloro-5-aminopyrimidine (1.0 eq) from Step 1 with the second desired amine (1.2 eq) and a base such as potassium carbonate or DIPEA (2.0 eq) in a solvent like n-butanol or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to obtain the final 2,4-disubstituted-5-aminopyrimidine derivative.
Part 2: In Vitro Biological Evaluation
Once a library of 4,5-diaminopyrimidine derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered screening approach, starting with broad cytotoxicity assays followed by more specific target-based assays.
Protocol 1: MTT Assay for General Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[4]
Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer)[5][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized 4,5-diaminopyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Kinase Inhibition Assay
Many 4,5-diaminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[3] In vitro kinase inhibition assays are essential for confirming the target engagement and potency of the synthesized compounds.
Principle: This protocol describes a generic luminescence-based kinase assay that measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Materials:
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer
-
Synthesized 4,5-diaminopyrimidine compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a well of a white opaque plate, add the kinase assay buffer, the test compound at various concentrations, the recombinant kinase, and the kinase substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using the luminescent detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening results will provide valuable insights into the structure-activity relationship (SAR) of the synthesized compound library. This information is crucial for guiding the next round of chemical synthesis to develop more potent and selective anticancer agents.
Key SAR Insights for 4,5-Diaminopyrimidine Derivatives:
-
Substituents at the 2- and 4-positions: The nature of the substituents on the amino groups at the C2 and C4 positions significantly influences the compound's binding affinity and selectivity for the target kinase. Aromatic and heteroaromatic rings are often well-tolerated and can form key interactions within the ATP-binding pocket.[5]
-
Substituents at the 5-position: Modifications at the 5-position of the pyrimidine ring can modulate the compound's physicochemical properties, such as solubility and lipophilicity. Introducing small alkyl or halogen groups can impact potency and metabolic stability.[9]
-
Bioisosteric Replacements: The 4,5-diaminopyrimidine scaffold itself is a bioisostere of purine. Further bioisosteric replacements of functional groups within the substituents can be a powerful strategy to improve drug-like properties.[10][11] For example, replacing a metabolically liable methoxy group with a more stable fluoro group.
Lead Optimization Workflow
Caption: Iterative workflow for lead optimization of 4,5-diaminopyrimidine-based anticancer agents.
Part 4: Data Presentation
Clear and concise presentation of experimental data is essential for effective communication and decision-making in a drug discovery project.
Table 1: Example In Vitro Activity Data for a Series of 4,5-Diaminopyrimidine Derivatives
| Compound ID | R¹ Substituent | R² Substituent | FAK IC₅₀ (nM)[7][12] | A549 Cell IC₅₀ (µM)[5] | MDA-MB-231 Cell IC₅₀ (µM)[7] |
| Lead-1 | Phenyl | 4-Methylpiperazine | 150 | 2.14 | 3.59 |
| Analog-1a | 3-Fluorophenyl | 4-Methylpiperazine | 98 | 1.52 | 2.78 |
| Analog-1b | Phenyl | 4-Hydroxypiperidine | 210 | 5.52 | 6.81 |
| Analog-1c | Pyridin-3-yl | 4-Methylpiperazine | 125 | 1.98 | 3.01 |
| TAE-226 | (Reference) | (Reference) | 5 | 0.025 | 0.03 |
Data is hypothetical and for illustrative purposes.
Part 5: Signaling Pathway Visualization
Understanding the mechanism of action of the developed compounds often requires visualizing their effect on specific signaling pathways.
Diagram: Simplified FAK Signaling Pathway and Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration. Its overexpression is associated with various cancers.[7][12]
Sources
- 1. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 11. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 12. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Pteridines from 4,5-Diaminopyrimidines
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Pteridine Scaffold
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of immense interest in medicinal chemistry and biology.[1][2] This scaffold is a cornerstone of various natural products, including essential cofactors like folic acid and biopterin, which are crucial for numerous metabolic processes.[2] The diverse biological activities exhibited by pteridine derivatives, such as anticancer, anti-inflammatory, and antimicrobial properties, have cemented their status as privileged structures in drug discovery.[2]
This guide provides an in-depth exploration of the laboratory synthesis of pteridines, with a specific focus on the versatile and widely employed strategy commencing from 4,5-diaminopyrimidine precursors. We will delve into the mechanistic underpinnings of key synthetic transformations, offer detailed, field-proven protocols, and provide guidance on the purification and characterization of the resulting products. Our objective is to equip researchers with both the theoretical understanding and the practical knowledge necessary to confidently synthesize and explore this vital class of molecules.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the pteridine ring system from 4,5-diaminopyrimidines primarily involves the formation of the pyrazine ring. The choice of synthetic route is dictated by the desired substitution pattern on the pyrazine ring and the availability of starting materials. Two classical and highly effective methods, the Gabriel-Isay condensation and the Timmis reaction, form the bedrock of pteridine synthesis.
The Gabriel-Isay Condensation: A Versatile but Potentially Ambiguous Route
The Gabriel-Isay condensation is a cornerstone of pteridine synthesis, involving the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound (e.g., a diketone, ketoaldehyde, or glyoxal).[1][3] The reaction proceeds through a tandem condensation, forming two imine bonds to construct the pyrazine ring.
The primary mechanistic consideration in the Gabriel-Isay synthesis is regioselectivity. The two amino groups of the 4,5-diaminopyrimidine exhibit different nucleophilicities, which can be influenced by the electronic nature of other substituents on the pyrimidine ring and the reaction conditions, particularly pH.[4] Generally, the 5-amino group is more nucleophilic than the 4-amino group. When an unsymmetrical 1,2-dicarbonyl is employed, this difference in nucleophilicity can lead to the formation of a mixture of 6- and 7-substituted pteridine isomers, presenting a significant purification challenge.[4]
However, by judiciously selecting a symmetrical dicarbonyl compound, this ambiguity can be circumvented, leading to the formation of a single, well-defined product.
Caption: General workflow of the Gabriel-Isay condensation.
The Timmis Reaction: A Regioselective Approach
The Timmis reaction offers an elegant solution to the regioselectivity issues often encountered in the Gabriel-Isay synthesis.[3] This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group (e.g., a ketone, nitrile, or ester).[3]
The key to the regioselectivity of the Timmis reaction lies in the distinct reactivity of the nitroso group and the amino group. The reaction is typically carried out under basic conditions. The initial step is the formation of a Schiff base between the 6-amino group and the carbonyl of the active methylene compound. This is followed by an intramolecular condensation between the active methylene and the 5-nitroso group, which, after rearrangement and dehydration, leads unambiguously to the 7-substituted pteridine. This predictable outcome makes the Timmis reaction a powerful tool for the synthesis of specific pteridine isomers.
Caption: Regioselective synthesis via the Timmis reaction.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. Adherence to safety protocols, including the use of personal protective equipment and working in a well-ventilated fume hood, is mandatory.
Protocol 1: Gabriel-Isay Synthesis of 6,7-Diphenylpteridine
This protocol describes an unambiguous Gabriel-Isay synthesis using a symmetrical dicarbonyl compound, benzil, to yield a single pteridine product.
Materials:
-
4,5-Diaminopyrimidine
-
Benzil
-
Ethanol, absolute
-
Glacial Acetic Acid (optional, as catalyst)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, combine 4,5-diaminopyrimidine (1.10 g, 10 mmol) and benzil (2.10 g, 10 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Reaction Initiation: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with gentle stirring. The reactants will dissolve to form a clear solution, followed by the precipitation of the yellow pteridine product. Continue refluxing for 2 hours.
-
Cooling and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. A yellow crystalline solid should be present. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two small portions of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Self-Validation:
-
Expected Yield: 2.5 - 2.7 g (88-95%)
-
Appearance: Bright yellow crystalline solid.
-
Melting Point: Literature reports melting points in the range of 260-263 °C. A sharp melting point close to this range indicates high purity.
Protocol 2: Timmis Synthesis of 7-Methyl-6-phenylpteridine-2,4-diamine
This protocol exemplifies the regioselective Timmis synthesis.
Materials:
-
5-Nitroso-2,4,6-triaminopyrimidine
-
Phenylacetone
-
Ethanol
-
Sodium ethoxide solution (21% in ethanol)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
pH paper or meter
Procedure:
-
Reactant Suspension: In a 250 mL round-bottom flask, suspend 5-nitroso-2,4,6-triaminopyrimidine (3.36 g, 20 mmol) in 100 mL of ethanol.
-
Addition of Ketone: Add phenylacetone (2.68 g, 20 mmol) to the suspension.
-
Base Addition: While stirring, slowly add sodium ethoxide solution until the mixture is basic (pH 8-9).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours. The color of the reaction mixture should change, and a precipitate may form.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid.
-
Isolation: The product will precipitate upon neutralization. Cool the mixture in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash with cold ethanol, followed by a small amount of diethyl ether.
-
Drying: Dry the product under vacuum.
Self-Validation:
-
Expected Yield: Yields can vary but are often in the range of 60-75%.
-
Appearance: Typically a yellow or orange solid.
-
TLC Analysis: A single spot on TLC (e.g., using a mobile phase of dichloromethane:methanol 95:5) indicates a successful and clean reaction.
Purification and Characterization
Purification
For many pteridine syntheses, the crude product obtained after filtration is of sufficient purity for subsequent applications. However, if further purification is required, recrystallization is the most common method.
| Pteridine Derivative | Recrystallization Solvent |
| 6,7-Diphenylpteridine | Dimethylformamide (DMF) or Xylene |
| Pterin | Dilute aqueous ammonia or HCl |
| Lumazine | Water or dilute aqueous acid |
Column Chromatography: For mixtures of isomers or reactions with significant byproducts, column chromatography can be employed. Due to the polar nature of many pteridines, a polar stationary phase like silica gel is typically used.[5] The mobile phase often consists of a mixture of a chlorinated solvent and an alcohol, such as dichloromethane and methanol.[5] For basic pteridines, adding a small amount of ammonia to the mobile phase can improve elution.[5]
Characterization
The unambiguous identification of the synthesized pteridines is crucial. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts of the protons and carbons in the pteridine ring system are characteristic and can be used to confirm the substitution pattern.
Table of Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Pterin | Lumazine | 6,7-Diphenylpteridine |
| H-6 | ~8.6 | ~8.8 | - |
| H-7 | ~8.8 | ~9.0 | - |
| NH₂ | ~7.0 and ~7.8 | - | - |
| NH | ~11.2 | ~11.5 and ~11.8 | - |
| Aromatic-H | - | - | ~7.4-7.6 and ~8.3-8.5 |
Note: Chemical shifts can vary depending on the solvent and substituents.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorptions include:
-
N-H stretching: 3100-3500 cm⁻¹ (amines and amides)
-
C=O stretching: 1650-1750 cm⁻¹ (in pterin and lumazine)
-
C=N and C=C stretching: 1500-1650 cm⁻¹ (aromatic rings)
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.
Conclusion
The synthesis of pteridines from 4,5-diaminopyrimidines is a robust and adaptable strategy for accessing a wide range of these biologically significant molecules. A thorough understanding of the underlying reaction mechanisms, particularly the factors governing regioselectivity in the Gabriel-Isay condensation and the inherent specificity of the Timmis reaction, is paramount for successful synthesis. The protocols provided herein offer a solid foundation for the laboratory preparation of pteridines, and the guidelines for purification and characterization will ensure the integrity of the final products. With these tools in hand, researchers can continue to explore the rich chemistry and therapeutic potential of the pteridine scaffold.
References
- BenchChem. (2025).
- Correia, J. V., Wilke, B., & Schulzke, C. (2023). Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine. Molbank, 2023(3), M1569.
- Hurst, D. T. (n.d.). Pteridines. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 1013-1066). Elsevier.
- Ivery, M. T. G., & Gready, J. E. (1992). Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1.
- Pfleiderer, W., & Bunting, J. W. (1987). 13C-NMR. Spectra of Pteridines. Pteridines, 1(1), 1-4.
- Pimkov, I. V., Peterson, A. A., Vaccarello, D. N., & Basu, P. (2014). A regioselective synthesis of the dephospho ditholene protected molybdopterin. RSC Advances, 4(37), 19072-19076.
- Sallam, M. A. E. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Medicinal Chemistry.
- Schircks, B. (n.d.). 2,4,5(5-15N)-triamino-6-hydroxypyrimidine dihydrochloride.
- Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
- Basu, P., & Burgmayer, S. J. N. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 255(9-10), 1016-1038.
Sources
Application Note: Profiling Protein Kinase Interactions Using the 4,5-Diaminopyrimidine Scaffold
Introduction: The Diaminopyrimidine Scaffold as a Privileged Kinase-Binding Moiety
The human kinome, comprising over 500 protein kinases, represents a cornerstone of cellular signaling and a major class of therapeutic targets.[1] The development of small molecule kinase inhibitors is a central focus of drug discovery; however, a critical challenge lies in understanding their selectivity.[1][2][3] Most inhibitors target the highly conserved ATP-binding site, leading to potential off-target effects that can cause toxicity or confound biological interpretation.[1][4]
Chemical proteomics has emerged as an indispensable discipline for defining the target landscape of kinase inhibitors directly in a biological context.[2][4][5] Within the vast chemical space of inhibitors, the 2,4-diaminopyrimidine motif has been identified as a privileged scaffold.[6] Its structure is adept at forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a foundational interaction for many potent inhibitors.[6]
A representative of this class is 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione (CAS 78033-18-8), a biochemical supplied for proteomics research.[7] While specific target data for this compound is not extensively published, its core structure makes it an ideal candidate for two powerful chemical proteomics strategies for mapping kinase-ligand interactions: Competitive Affinity Purification Mass Spectrometry (AP-MS) and Activity-Based Protein Profiling (ABPP) .
This guide provides the scientific rationale and detailed protocols for utilizing diaminopyrimidine-based compounds to profile kinase engagement and selectivity across the proteome.
Part 1: Competitive Pull-Down Profiling for Target Selectivity
The most direct application for an unlabeled inhibitor scaffold like this compound is in a competitive binding assay. This approach, often termed a "Kinobeads" assay, uses a broad-spectrum affinity matrix to capture a large portion of the cellular kinome.[3][5][8] The inhibitor of interest is then introduced in a soluble form to compete for binding to these kinases. The targets of the test compound can be identified and quantified by their dose-dependent reduction in binding to the affinity matrix.
Causality and Experimental Principle: The underlying principle is one of equilibrium competition. The affinity beads are decorated with multiple, non-selective kinase inhibitors, creating a solid-phase capture reagent for ATP-binding proteins. When a cell lysate is incubated with these beads, hundreds of kinases are enriched. By pre-incubating the lysate with our soluble diaminopyrimidine compound, we create a new equilibrium. Kinases that bind strongly to our compound will be occupied and thus unable to bind to the beads. Quantitative mass spectrometry (MS) is used to measure the abundance of each kinase pulled down in the presence versus the absence of the competitor, revealing the compound's specific targets.
Workflow for Competitive Kinase Profiling
Caption: Workflow for competitive affinity purification mass spectrometry.
Detailed Protocol: Competitive AP-MS
-
Cell Lysate Preparation:
-
Culture cells (e.g., HeLa, K562) to ~80% confluency.
-
Wash cells twice with ice-cold PBS. Scrape cells into lysis buffer (50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 1 mM DTT, 0.8% NP-40, and 1x protease/phosphatase inhibitor cocktail).
-
Lyse on ice for 30 minutes, followed by sonication (3x 10-second pulses).
-
Clarify lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2-5 mg/mL.
-
-
Competitive Binding:
-
Aliquot 1 mg of protein lysate per experimental condition.
-
Prepare serial dilutions of the this compound compound in DMSO (e.g., from 100 µM to 1 nM final concentration). Also prepare a DMSO-only vehicle control.
-
Add the compound or vehicle to the lysate aliquots and incubate for 1 hour at 4°C with gentle rotation.
-
-
Kinase Enrichment:
-
Equilibrate the required amount of kinobeads by washing three times with lysis buffer.
-
Add the equilibrated kinobeads (e.g., 30 µL of slurry per 1 mg lysate) to each lysate/compound mixture.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Sample Processing for MS:
-
Wash the beads five times with ice-cold lysis buffer to remove non-specific binders.
-
Wash twice more with an ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0).
-
For on-bead digestion, resuspend the beads in 100 µL of ammonium bicarbonate buffer containing 1 µg of sequencing-grade trypsin.
-
Incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with an acidic solution (e.g., 0.1% TFA).
-
Combine the supernatant and eluate, then desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system.
-
Process the raw MS data using a software suite like MaxQuant or Proteome Discoverer for protein identification and label-free quantification (LFQ).
-
For each identified kinase, plot its LFQ intensity against the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase's binding to the beads.
-
Data Presentation: Hypothetical Selectivity Profile
The primary output is a table of IC₅₀ values for all quantified kinases, allowing for a comprehensive assessment of compound potency and selectivity.
| Target Kinase | Cellular Function | IC₅₀ (nM) | Selectivity Note |
| CDK2 | Cell Cycle Control | 45 | Potent Target |
| GSK3B | Glycogen Metabolism | 80 | Potent Target |
| MAPK14 (p38α) | Stress Response | 1,200 | Moderate Off-Target |
| EGFR | Growth Factor Signaling | >10,000 | Not a significant target |
| BTK | B-cell Signaling | >10,000 | Not a significant target |
Part 2: Derivatization for In-Situ Activity-Based Protein Profiling (ABPP)
For a more advanced and physiologically relevant analysis, the diaminopyrimidine scaffold can be derivatized to create a covalent chemical probe for ABPP.[9][10] This method allows for the identification of inhibitor targets in living cells, capturing interactions that depend on cellular localization and protein conformation.
Causality and Experimental Principle: The strategy involves modifying the core scaffold with two key functionalities:
-
A Covalent Warhead: An electrophilic group (e.g., an acrylamide) is added, designed to form a permanent covalent bond with a nucleophilic amino acid (typically a non-catalytic cysteine) near the ATP-binding pocket of target kinases.[9][10]
-
A Bioorthogonal Handle: A small, inert tag (e.g., a terminal alkyne) is incorporated. This handle does not interact with cellular machinery but can be specifically ligated to a reporter tag (e.g., biotin-azide) via copper-catalyzed "click chemistry" after cell lysis.[10][11]
The probe is incubated with live cells, where it enters the cell and covalently labels its targets. After lysis, the alkyne-tagged proteins are conjugated to biotin, allowing for their enrichment on streptavidin beads and subsequent identification by MS.
Workflow for In-Situ ABPP
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Detailed Protocol: In-Situ ABPP
-
Probe Synthesis:
-
Modify the this compound scaffold. A rational point for modification would be one of the amino groups or the isobutyl group, extending it with a linker terminating in a propargyl group (for the alkyne handle) and an acrylamide (for the covalent warhead). The synthesis must be carefully designed to preserve the core hinge-binding motif.
-
-
Live Cell Labeling:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with the alkyne-containing probe (e.g., 1-10 µM) or DMSO vehicle for a defined period (e.g., 2-4 hours) in serum-free media.
-
Harvest cells, wash thoroughly with cold PBS to remove excess probe, and lyse as described in the AP-MS protocol.
-
-
Click Chemistry (CuAAC Reaction):
-
Normalize the protein concentration of the lysates.
-
To 1 mg of lysate, add the click chemistry reagents in sequence:
-
Biotin-azide reporter tag (e.g., 100 µM).
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (100 µM).
-
Copper(II) sulfate (CuSO₄) (1 mM).
-
-
Incubate for 1-2 hours at room temperature to allow for the cycloaddition reaction.
-
-
Enrichment and MS Analysis:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4°C to capture the now-biotinylated proteins.
-
Wash the beads extensively (e.g., with 0.5% SDS in PBS, then 6M urea, then PBS) to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion and subsequent LC-MS/MS analysis as described previously.
-
Data analysis involves identifying proteins that are significantly enriched in the probe-treated sample compared to the DMSO control, representing the covalent targets of the compound.
-
Conclusion and Outlook
The 4,5-diaminopyrimidine scaffold represents a powerful starting point for interrogating the complex landscape of the human kinome. By employing systematic chemical proteomics workflows—either through direct competitive profiling or through rational design of covalent ABPP probes—researchers can elucidate the precise targets of novel inhibitors. This knowledge is paramount for advancing drug development projects, validating therapeutic targets, and understanding the molecular mechanisms that underpin cellular signaling. The protocols described herein provide a robust framework for transforming a promising chemical scaffold into a valuable tool for proteomic discovery.
References
-
Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760-767. [Link]
-
Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1394, 185-195. [Link]
-
Huang, T., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(11), 4147-4157. [Link]
-
Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19, 1551–1562. [Link]
-
Lindner, S. (2020). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM, Technical University of Munich. [Link]
-
Lanning, B. R., et al. (2014). The in situ proteomic reactivity of covalent kinase inhibitors is altered by modification of the Michael acceptor. ResearchGate. [Link]
-
Reinecke, M., et al. (2018). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 17(3), 1188-1198. [Link]
-
Patricelli, M. P., et al. (2011). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology, 6(11), 1163-1172. [Link]
-
Metz, M., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate. [Link]
-
Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434-15439. [Link]
-
Donovan, K. A., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Molecular Cell, 83(10), 1725-1742.e12. [Link]
-
Donovan, K. A., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. PubMed. [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1334-1351. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Traube Purine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Traube purine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this classic and versatile method for constructing the purine core. The Traube synthesis, first reported by Wilhelm Traube in 1900, remains a cornerstone of heterocyclic chemistry for creating purines from pyrimidine precursors[1][2]. It typically involves the construction of the imidazole ring onto a pre-existing pyrimidine ring.[3]
This document moves beyond a simple recitation of steps. It is structured as a series of troubleshooting guides and frequently asked questions to address the real-world challenges encountered in the lab. We will delve into the causality behind common issues and provide field-tested solutions to optimize your reaction outcomes.
Visualizing the Core Reaction Pathway
The Traube synthesis is fundamentally a two-stage process: first, the introduction of an amino group at the C5 position of a 4-aminopyrimidine, and second, the cyclization with a one-carbon source to form the fused imidazole ring.
Caption: General workflow of the Traube purine synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is very low, or I've failed to isolate any desired product. What are the primary checkpoints?
This is a common and frustrating issue that can usually be traced to one of the three key stages: nitrosation, reduction, or cyclization.
Answer: A low or zero yield points to a failure at a critical step. A systematic approach is required to pinpoint the bottleneck.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing low-yield reactions.
Detailed Breakdown:
-
Nitrosation Failure: The initial nitrosation at the C5 position is an electrophilic aromatic substitution that activates the pyrimidine ring. If this step fails, the subsequent steps are impossible.
-
Causality: Insufficiently acidic conditions fail to generate the necessary nitrosonium ion (NO+) from sodium nitrite. The pyrimidine substrate may also be protonated and deactivated if the acid is too strong.
-
Solution: Monitor the reaction by TLC or LC-MS. Ensure the temperature is kept low (0-5 °C) to prevent decomposition of nitrous acid. Use fresh sodium nitrite.
-
-
Incomplete Reduction: The conversion of the 5-nitroso group to the 5-amino group is critical. The resulting 4,5-diaminopyrimidine is often unstable and sensitive to air oxidation.
-
Causality: The reducing agent (e.g., ammonium sulfide, sodium dithionite) may be old or decomposed.[4] The reaction may not have been run for a sufficient duration, or the pH may not be optimal for the chosen reductant.
-
Solution: Use a freshly opened or prepared reducing agent. After reduction, consider proceeding directly to the cyclization step without isolating the often-unstable diaminopyrimidine intermediate.
-
-
Cyclization Failure: The final ring closure requires the formation of an amide bond followed by a high-energy cyclodehydration.
-
Causality: This is often the most demanding step. The reaction may only proceed to the formylation of the more nucleophilic 5-amino group without cyclizing if conditions are too mild.[5][6]
-
Solution: Refluxing in high-boiling point reagents like 98-100% formic acid is common.[3] If formic acid fails, consider more reactive cyclizing agents like diethoxymethyl acetate or triethyl orthoformate with an acid catalyst. Ensure the removal of water, as it can inhibit the final dehydration step.
-
Question 2: My reaction stops at the 5-formamido intermediate. How can I drive the final ring closure?
This is a specific instance of the cyclization failure mentioned above and warrants a deeper look.
Answer: Stalling at the formylated intermediate is a clear indication that the energy barrier for the cyclodehydration step has not been overcome.
-
Thermal Energy: The most direct cause is insufficient temperature. The cyclization is an intramolecular condensation that expels a molecule of water, a process that is often thermodynamically unfavorable at low temperatures.
-
Expert Insight: A typical procedure involves heating the diaminopyrimidine in 98-100% formic acid to 100 °C, and for less reactive substrates, the temperature may need to be raised significantly higher, sometimes up to 210 °C.[3] Always conduct such high-temperature reactions with appropriate safety measures and equipment.
-
-
Reagent Choice: Formic acid is the most common and economical choice, but its reactivity may be insufficient for electron-deficient pyrimidine systems.
-
Expert Insight: Switching to a mixture of an orthoester (e.g., triethyl orthoformate) and an acid anhydride (e.g., acetic anhydride) can facilitate cyclization under milder conditions.[3] Orthoesters act as both the one-carbon source and a dehydrating agent.
-
Question 3: How can I best purify my final purine product?
Purification can be challenging due to the polar and often basic nature of the purine ring system.
Answer: The purification strategy depends heavily on the substituents on the purine core, which dictate its polarity and solubility.[7]
-
For Non-Polar Purines (e.g., with benzyl or other large alkyl/aryl groups):
-
For Polar Purines (e.g., with free -OH or -NH2 groups):
-
Method 1: Silica Gel Chromatography: This is still viable but requires more polar mobile phases.
-
Solvent System: Dichloromethane/methanol is a common and effective combination.[7] For very basic purines that show significant tailing on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can dramatically improve peak shape.
-
-
Method 2: Reversed-Phase Chromatography (C18): This is an excellent alternative for highly polar compounds.
-
Solvent System: Typically water/acetonitrile or water/methanol gradients are used. Adding a modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) is often necessary to ensure sharp peaks by keeping the amine groups protonated.[7]
-
-
Method 3: Recrystallization: If the product is solid and of reasonable purity (>90%), recrystallization can be a highly effective and scalable method for final purification. Experiment with various solvent systems (e.g., ethanol, water, ethyl acetate, or mixtures).
-
Frequently Asked Questions (FAQs)
Question: What are the most common one-carbon cyclizing agents and how do they differ?
Answer: The choice of the cyclizing agent is critical as it determines the substituent at the C8 position of the purine and dictates the required reaction conditions.
| Cyclizing Agent | C8-Substituent | Typical Conditions | Notes |
| Formic Acid | Hydrogen (-H) | High temperature reflux (100-210 °C)[3] | Most common and economical. Can act as both solvent and reagent. |
| Orthoesters (e.g., Triethyl Orthoformate) | Hydrogen (-H) | Reflux, often with acid/anhydride[3] | Milder conditions than formic acid; acts as a dehydrating agent. |
| Higher Carboxylic Acids (e.g., Acetic Acid) | Alkyl (e.g., -CH3) | High temperature reflux | Leads to 8-alkylpurines.[3] |
| Acid Chlorides / Anhydrides | Acyl / Alkyl | Often requires a base | More reactive than carboxylic acids, but may cause side reactions. |
| Urea / Potassium Ethyl Xanthate | 8-oxo / 8-thioxo | Thermal condensation | Provides access to xanthine and thiopurine derivatives.[6] |
Question: Are there any critical safety considerations for this synthesis?
Answer: Yes, several steps require careful handling of hazardous materials.
-
Corrosive Acids: Formic acid (especially 98-100%) is highly corrosive and can cause severe burns. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Nitrosating Agents: Sodium nitrite and the nitrous acid generated in situ are strong oxidizers. Avoid contact with combustible materials.
-
Reducing Agents: Sodium dithionite can be pyrophoric. Ammonium sulfide has a strong, unpleasant odor and is toxic. Handle both in a well-ventilated fume hood.
-
High Temperatures: Many cyclization procedures require high temperatures.[3] Use appropriate heating mantles, oil baths, and glassware rated for high temperatures. Never heat a closed system.
References
-
Pharmaguideline. Synthesis and Medicinal Uses of Purine. Available from: [Link]
-
ResearchGate. General pathway of Traube's method for purine synthesis. Available from: [Link]
-
Science of Synthesis. Houben-Weyl, Vol. E 9b/2, p. 336. Available from: [Link]
-
Scribd. Traube Purine Synthesis | PDF. Available from: [Link]
-
Scribd. 1-III) Traube Synthesis For Purine | PDF. Available from: [Link]
-
SlideShare. TRAUBE PURINE SYNTHESIS.pptx. Available from: [Link]
-
Chemistry Online. Traube purine synthesis. Available from: [Link]
-
Merck Index Online. Traube Purine Synthesis. Available from: [Link]
-
SlideShare. Traube purine synthesis | PPTX. Available from: [Link]
-
SlideShare. Traube purine synthesis | PPTX (Portuguese). Available from: [Link]
-
Wiley Online Library. Traube Purine Synthesis. Available from: [Link]
-
Named Reactions. Traube Purine Synthesis. Available from: [Link]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. Available from: [Link]
-
Wikipedia. Theophylline. Available from: [Link]
Sources
- 1. Traube purine synthesis | PPTX [slideshare.net]
- 2. Traube purine synthesis | PPTX [slideshare.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Traube Purine Synthesis [drugfuture.com]
- 5. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 6. chemistry-online.com [chemistry-online.com]
- 7. teledynelabs.com [teledynelabs.com]
Technical Support Center: Synthesis of Substituted Purines from Diaminopyrimidines
Welcome to the technical support center for the synthesis of substituted purines from diaminopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this synthetic route. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.
Introduction: The Significance and Challenges of Purine Synthesis
Purines are fundamental heterocyclic compounds, forming the backbone of essential biomolecules like DNA and RNA. Their derivatives are also pivotal in medicinal chemistry, with applications as anticancer, antiviral, and anti-inflammatory agents.[1][2] The Traube synthesis, a classical and widely used method, involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source to form the purine ring system.[3][4][5] While versatile, this method is often plagued by challenges such as incomplete reactions, low yields, and lack of regioselectivity.[6] This guide will address these issues head-on, providing practical solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, and I'm isolating the 5-formamido-4-aminopyrimidine intermediate. What should I do?
A1: This is a common issue where the final cyclization-dehydration step is the rate-limiting step. To drive the reaction to completion, you can try increasing the reaction temperature, using a higher boiling point solvent like formamide or Dowtherm A, or adding a dehydrating agent. For a detailed protocol, please refer to the "Troubleshooting Guide" section on "Incomplete Cyclization."
Q2: I am getting a mixture of N7 and N9 alkylated purine isomers. How can I improve the regioselectivity for the desired N9 isomer?
A2: Regiocontrol in purine alkylation is a significant challenge. The formation of N7 and N9 isomers is often dependent on the reaction conditions and the substituents on the purine ring.[7][8][9] Generally, thermodynamically controlled reactions favor the N9 isomer. Strategies to enhance N9 selectivity include using specific protecting groups or modifying the reaction solvent and base. For a comprehensive overview of methods to control regioselectivity, see the "Troubleshooting Guide" section on "Poor Regioselectivity."
Q3: What are some common side products I should be aware of besides the formylated intermediate?
A3: Besides the stalled intermediate, other side reactions can occur. Depending on the substituents and reagents, you might observe the formation of pyrimido[4,5-d]pyrimidine derivatives or other condensed heterocyclic systems. The presence of certain functional groups on the diaminopyrimidine can also lead to unexpected intramolecular cyclizations. Careful characterization of byproducts by NMR and mass spectrometry is crucial for diagnosing the issue.
Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Issue 1: Incomplete Cyclization and Isolation of the Formylated Intermediate
Question: My Traube synthesis using formic acid is stalling at the 5-formamido-4-aminopyrimidine stage. How can I promote the final ring closure to obtain the desired purine?
Causality: The initial formylation of the more nucleophilic 5-amino group of the diaminopyrimidine is generally facile. However, the subsequent intramolecular cyclization, which involves the attack of the less nucleophilic 4-amino group on the formyl carbon followed by dehydration, often requires more forcing conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Detailed Protocols:
Protocol 1.1: Thermal Cyclization in a High-Boiling Point Solvent
-
Isolate and Dry: Isolate the 5-formamido-4-aminopyrimidine intermediate and ensure it is thoroughly dried.
-
Solvent Selection: Choose a high-boiling point solvent such as formamide (b.p. 210 °C) or Dowtherm A (b.p. 257 °C).
-
Reaction Setup: Dissolve the intermediate in the chosen solvent and heat the mixture to a temperature ranging from 150 °C to 200 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Allow the reaction to cool, and then precipitate the purine product by adding a non-polar solvent or water. Collect the solid by filtration.
Protocol 1.2: Using Alternative Cyclizing Agents
If thermal conditions are not effective or lead to degradation, consider using a more reactive one-carbon source that facilitates cyclization under milder conditions.
| Reagent | Typical Conditions | Notes |
| Triethyl orthoformate | Acetic anhydride, reflux | Can also serve as a dehydrating agent. |
| Diethoxymethyl acetate | Reflux | Often gives cleaner reactions and higher yields.[4] |
| Formamide | Heat (150-180 °C) | Acts as both solvent and reagent. |
Issue 2: Poor Regioselectivity in N-Alkylation (N7 vs. N9 Isomerism)
Question: My N-alkylation of a substituted purine is yielding a mixture of N7 and N9 isomers. How can I selectively synthesize the N9 isomer?
Causality: The purine anion is an ambident nucleophile, with both N7 and N9 positions being susceptible to electrophilic attack. The ratio of N7 to N9 alkylation is influenced by a combination of steric and electronic factors, as well as reaction conditions (solvent, counter-ion, temperature).[7][8][9][10][11]
Strategies for Regiocontrol:
Sources
- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Traube Purine Synthesis [drugfuture.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Yield in 4,5-Diaminopyrimidine Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules centered on the 4,5-diaminopyrimidine core. This scaffold is a cornerstone in medicinal chemistry, but its unique electronic and coordinating properties can present significant challenges in C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, optimizing reaction conditions, and ultimately, maximizing the yield and purity of your target compounds. We will explore the causality behind experimental choices, ensuring that each recommendation is scientifically grounded and actionable.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that serve as a starting point for designing and understanding your coupling reactions.
Q1: Why are 4,5-diaminopyrimidine coupling reactions often challenging? The primary challenge stems from the electronic nature and coordination potential of the pyrimidine ring itself. The two adjacent amino groups and the endocyclic pyrimidine nitrogens are all potential coordination sites for the palladium catalyst. This can lead to the formation of inactive catalyst complexes, effectively sequestering the palladium and halting the catalytic cycle.[1][2] This catalyst inhibition is a frequent cause of low or stalled reactions.[1]
Q2: What is a good starting point for a catalyst system (palladium source and ligand) for this type of coupling? For aryl halide couplings with 4,5-diaminopyrimidines, a robust starting point is a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biaryl phosphine ligand. Ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, are excellent choices.[1] These ligands promote the crucial reductive elimination step and their steric bulk can help prevent the formation of inactive catalyst-pyrimidine complexes.[2] Using a pre-catalyst, which rapidly generates the active LPd(0) species in situ, is often more efficient than relying on the reduction of standard Pd(II) sources.[3]
Q3: Is it necessary to protect the amino groups on the 4,5-diaminopyrimidine core? While it may seem counterintuitive to perform a coupling reaction on a substrate with unprotected primary amines, it is often possible and even preferable to proceed without protecting groups.[1] Success without protection is highly dependent on the specific substrates and reaction conditions. Protecting groups add extra steps to the synthesis (protection/deprotection) and may not be necessary if the right catalyst system is chosen. However, if you are experiencing persistent low yields or side reactions involving the free amines, a protection strategy (e.g., using Boc groups) should be considered. A small-scale test reaction is always recommended to determine if protection is required for your specific transformation.[1]
Q4: Which base and solvent combination is typically most effective? The choice of base is critical and often depends on the functional group tolerance of your substrates. Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and widely used.[4] However, for base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be superior alternatives, though they may require higher reaction temperatures.[3]
For solvents, anhydrous and deoxygenated polar aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices, providing good solubility for the reactants and catalyst system.[5]
Troubleshooting Guide: From Low Yield to High Purity
This section provides a problem-oriented approach to resolving specific experimental issues.
Problem 1: Low or No Product Yield
This is the most common issue encountered. A systematic approach is required to diagnose the root cause.
Caption: A workflow for troubleshooting low-yield coupling reactions.
-
Cause A: Catalyst Inhibition/Deactivation
-
Explanation: As mentioned in the FAQ, the nitrogen-rich 4,5-diaminopyrimidine core can act as a chelating ligand for the palladium center, forming a stable, off-cycle complex that is catalytically inactive.[1][2] This is particularly problematic with less bulky ligands that do not sufficiently shield the metal center.
-
Solution:
-
Switch to a More Appropriate Ligand: The use of sterically hindered, electron-rich monodentate biarylphosphine ligands is often the most effective solution. Ligands like XPhos, SPhos, RuPhos, and BrettPhos are designed to promote fast reductive elimination and their bulkiness disfavors the formation of inhibitory complexes.[1][2] Josiphos-type ligands have also shown remarkable efficiency in challenging aminations.[6]
-
Increase Ligand-to-Palladium Ratio: Increasing the ratio of ligand to palladium (e.g., from 1.1:1 to 2:1) can sometimes help by ensuring that the palladium center is saturated with the desired phosphine ligand, outcompeting the pyrimidine substrate for coordination.
-
-
-
Cause B: Suboptimal Base or Solvent
-
Explanation: The base plays a crucial role in the catalytic cycle, typically by deprotonating the amine coupling partner to form the active nucleophile.[3] A base that is too weak may not facilitate this step efficiently, while an inappropriate solvent can lead to poor solubility of reactants or the catalyst system.[7]
-
Solution:
-
Base Screening: If using a weak base like K₂CO₃ or K₃PO₄ with low yield, consider switching to a stronger base like NaOt-Bu or LHMDS, provided your substrate lacks base-sensitive functional groups.[3][4] The improved solubility and strength of these bases can dramatically accelerate the reaction.
-
Solvent Choice: Ensure your solvent is strictly anhydrous. Water can hydrolyze activated intermediates and contribute to side reactions like hydrodehalogenation.[1][7] If solubility is an issue in toluene, consider 1,4-dioxane or THF.
-
-
-
Cause C: Steric Hindrance
-
Explanation: If either the coupling partner or the pyrimidine itself contains bulky substituents, the steric congestion around the reaction center can slow down the key steps of the catalytic cycle, particularly the final C-N bond-forming reductive elimination.[7][8]
-
Solution:
-
Extended Reaction Time & Increased Temperature: For sterically hindered couplings, simply allowing the reaction to proceed for a longer duration (e.g., 12-24 hours) or increasing the temperature can often drive it to completion.[7]
-
More Active Catalyst System: Highly active catalyst systems, such as those employing bulky Buchwald or Josiphos ligands, are often necessary to overcome significant steric barriers.[6]
-
-
Problem 2: Significant Side Product Formation
The presence of impurities complicates purification and lowers the yield of the desired product.
-
Side Product A: Hydrodehalogenation
-
Explanation: This is the replacement of the halide on your pyrimidine with a hydrogen atom. It often arises from trace amounts of water in the reaction mixture or from certain side-reactions within the catalytic cycle.[1]
-
Solution: Rigorously dry all reagents and solvents. Ensure the reaction is performed under a completely inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed prior to use.
-
-
Side Product B: Homocoupling of the Amine or Aryl Halide
-
Explanation: Dimerization of your starting materials can occur, particularly if the cross-coupling pathway is slow. This can be promoted by the presence of oxygen or an inappropriate choice of catalyst.[1]
-
Solution: In addition to ensuring strictly anaerobic conditions, using bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over the undesired homocoupling.[1]
-
Problem 3: Poor Regioselectivity on Poly-halogenated Pyrimidines
-
Explanation: When working with substrates like 2,4-dichloro-5-aminopyrimidine, achieving selective coupling at a single position can be difficult. The inherent electronic properties of the pyrimidine ring often favor reaction at the C4 position due to better stabilization of the reaction intermediate.[5]
-
Solution: Regioselectivity can be controlled by the strategic selection of the ligand. While conventional wisdom suggests C4 is more reactive, certain catalyst/ligand combinations can override this preference.
-
For C4 Selectivity: N-heterocyclic carbene (NHC) ligands like IPr have been shown to promote C4-selective Suzuki couplings on 2,4-dichloropyridines, a principle that can be extended to pyrimidines.
-
For C2 Selectivity: Diphosphine ligands like dppf often promote conventional selectivity, leading to the C2-coupled product.
-
A thorough screening of ligands is the most reliable method to achieve the desired regioselectivity for a novel substrate.[5]
-
Problem 4: Challenges in Product Purification
-
Explanation: Diaminopyrimidine derivatives are often polar, basic compounds that can be difficult to purify via standard silica gel chromatography. They may streak on the column, co-elute with polar byproducts, or be difficult to separate from residual palladium catalyst.[9][10]
-
Solution:
-
Palladium Scavenging: Before chromatographic purification, stir the crude reaction mixture with a palladium scavenger (e.g., silica-bound thiol or QuadraSil®) to remove residual catalyst, which can simplify the purification process.
-
Modified Chromatography: If using silica gel, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia in methanol to the eluent. This can prevent streaking and improve peak shape by neutralizing acidic sites on the silica.
-
Alternative Techniques: For highly polar compounds, reverse-phase chromatography (C18) may provide better separation. Crystallization is also a powerful purification technique that should be explored if an appropriate solvent system can be found.[9]
-
Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a robust starting point for coupling an aryl bromide with 4,5-diaminopyrimidine.
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the 4,5-diamino-halo-pyrimidine (1.0 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the amine coupling partner (1.2 equiv.) and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and quench carefully by adding water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography or crystallization as described in the troubleshooting section.
-
Protocol 2: Workflow for Catalyst & Ligand Screening
When optimizing a new transformation, a systematic screen is essential.
Caption: A systematic workflow for catalyst and ligand screening.
Data Summary: Ligand Selection Guide
The choice of ligand is arguably the most critical parameter in a successful Buchwald-Hartwig coupling. The table below summarizes common ligands and their typical applications.
| Ligand | Type | Key Advantages & Characteristics | Recommended For |
| XPhos | Biaryl Monophosphine | Highly active, promotes fast reaction rates. Excellent for sterically hindered substrates. | General purpose, aryl chlorides, hindered amines. |
| SPhos | Biaryl Monophosphine | Similar to XPhos, often provides complementary results. Good for a wide range of substrates. | General purpose, primary amines, heteroaryl halides. |
| RuPhos | Biaryl Monophosphine | Very electron-rich, useful for challenging couplings and N-H heterocycles. | Heteroaryl amines, substrates prone to catalyst inhibition. |
| BrettPhos | Biaryl Monophosphine | Extremely bulky, can enable otherwise difficult transformations. | Highly hindered couplings, room temperature reactions.[2] |
| Josiphos | Ferrocenyl Diphosphine | Highly active at low catalyst loadings, robust and thermally stable. | Primary amines, aryl bromides/iodides at low Pd loading.[6] |
| BINAP | Biaryl Diphosphine | Bidentate ligand, can be effective for primary amines and aryl iodides.[11] | Less hindered systems, aryl iodides/triflates. |
This guide is intended to serve as a comprehensive resource for overcoming the unique challenges associated with 4,5-diaminopyrimidine coupling reactions. By understanding the underlying principles and systematically troubleshooting, you can significantly improve the efficiency and success of your synthetic efforts.
References
-
Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). wiley.com. Retrieved January 12, 2026, from [Link]
-
Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. (n.d.). pubs.rsc.org. Retrieved January 12, 2026, from [Link]
-
Krasovskaya, V., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). researchgate.net. Retrieved January 12, 2026, from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). chementhusiast.com. Retrieved January 12, 2026, from [Link]
-
Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, December 19). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Optimization of the Buchwald-Hartwig reaction. (n.d.). researchgate.net. Retrieved January 12, 2026, from [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18). pubs.acs.org. Retrieved January 12, 2026, from [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. (2022, December 2). beilstein-journals.org. Retrieved January 12, 2026, from [Link]
-
Chen, P., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Retrieved January 12, 2026, from [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). academic.oup.com. Retrieved January 12, 2026, from [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023, October 12). preprints.org. Retrieved January 12, 2026, from [Link]
-
Chen, S. W., & Zhang, W. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Gildner, P. G., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Guide - Low Yield Troubleshooting. (2018, August 1). pacb.com. Retrieved January 12, 2026, from [Link]
-
Mauger, C. C., & Mignani, G. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved January 12, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved January 12, 2026, from [Link]
-
Vantourout, J. C., et al. (2016). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
Welcome to the technical support guide for the synthesis of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic intermediate. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the common challenges and side reactions encountered during this multi-step synthesis.
The typical synthetic route to this compound involves the nitrosation of a 6-aminouracil precursor followed by the reduction of the 5-nitroso group. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.
Synthetic Pathway Overview
The synthesis is generally a two-step process starting from 6-Amino-3-isobutyl-1-methylpyrimidine-2,6-dione.
Caption: General synthetic route to the target compound.
Frequently Asked Questions & Troubleshooting
Q1: During the reduction of the 5-nitroso intermediate, my isolated product is pink, purple, or brown instead of the expected off-white solid. What is causing this discoloration?
A1: Cause & Mechanistic Insight
This is the most common issue reported and is almost always due to the aerial oxidation of the final 4,5-diaminopyrimidine product. The vicinal diamine functionality on the electron-rich pyrimidine ring makes the molecule highly susceptible to oxidation, which forms highly colored, quinone-imine-like structures. This degradation can occur rapidly upon exposure to atmospheric oxygen, especially when the product is in solution or is not fully dried.
The high reactivity of 5,6-diaminouracils is a well-documented challenge in pteridine and purine synthesis, where these compounds serve as critical precursors.[1]
Caption: Oxidation of the final product leading to discoloration.
Troubleshooting & Prevention Protocol:
To ensure the integrity and purity of your final product, rigorous exclusion of oxygen is critical during workup and isolation.
Recommended Protocol: Inert Atmosphere Workup
-
Degas Solvents: Before starting the workup, thoroughly degas all solvents (e.g., water, ethanol) by sparging with nitrogen or argon for at least 30 minutes.
-
Perform Under Inert Gas: Conduct the entire workup and filtration process under a positive pressure of an inert gas (N₂ or Ar). Use a Schlenk line or a glove box for optimal results.
-
Quenching & Filtration: Once the reaction is complete (monitored by TLC), cool the reaction mixture. If quenching is necessary, use degassed solutions. Filter the product precipitate in a sealed funnel system under a blanket of inert gas.
-
Washing: Wash the filter cake with degassed, cold solvents to remove residual salts and impurities.
-
Drying: Dry the product thoroughly under high vacuum at a moderate temperature (e.g., 40-50 °C). Do not dry in an oven open to the atmosphere.
-
Storage: Store the final, dry product in a tightly sealed container under an inert atmosphere, preferably in a freezer (-20 °C) to minimize long-term degradation.[2]
Q2: The reduction of the 5-nitroso group is sluggish or incomplete, leaving significant starting material. How can I drive the reaction to completion?
A2: Cause & Mechanistic Insight
Incomplete reduction is typically a result of insufficient reducing agent, degradation of the reducing agent, or suboptimal reaction conditions (pH, temperature). The most common reducing agent for this transformation is sodium dithionite (Na₂S₂O₄), which can be unstable in acidic solutions and at elevated temperatures.[3]
Troubleshooting & Optimization Strategies:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Conversion | Insufficient Reducing Agent | Use a larger excess of the reducing agent. A molar excess of 2.5 to 4.0 equivalents of Na₂S₂O₄ relative to the nitroso compound is often required to ensure complete conversion. |
| Degradation of Na₂S₂O₄ | Prepare a fresh solution of sodium dithionite immediately before use. Add it portion-wise to the reaction mixture to maintain an effective concentration throughout the reaction. | |
| Suboptimal pH | The reduction is often most effective in a slightly basic or neutral medium (e.g., aqueous ammonia or sodium bicarbonate solution).[3] Acidic conditions can rapidly decompose the dithionite. Monitor and adjust the pH during the addition of the reducing agent. | |
| Slow Reaction Rate | Low Temperature | While high temperatures can degrade the reducing agent, the reaction may be too slow at room temperature. Gently warm the reaction mixture to 40-60 °C after adding the dithionite and monitor progress by TLC. |
| Poor Solubility | The 5-nitroso intermediate may have limited solubility. Adding a co-solvent like ethanol or DMF can improve solubility and reaction kinetics. |
Q3: My analytical data (LC-MS, NMR) shows a byproduct with a mass corresponding to a loss of water and the addition of a carbon atom. What is this impurity?
A3: Cause & Mechanistic Insight
This observation strongly suggests the formation of a purine or xanthine-type byproduct through an intramolecular cyclization reaction. The 4,5-diamino arrangement is primed to react with single-carbon electrophiles (e.g., formic acid, formaldehyde, or even carbon disulfide) that may be present as impurities or introduced during the workup.[3][4]
For example, if the reaction mixture is acidified with formic acid during workup, or if there are residual formylating agents from other synthetic steps, a cyclization can occur to form a 3-isobutyl-1-methylxanthine derivative.
Caption: Cyclization of the diamino product to form a purine byproduct.
Troubleshooting & Prevention:
-
Avoid C1 Electrophiles: Scrutinize all reagents and solvents for potential single-carbon impurities. During workup, avoid using formic acid for neutralization or pH adjustment. Use alternative acids like acetic acid or dilute HCl if necessary, but neutralization with a base like sodium bicarbonate is often safer.
-
Purify Starting Materials: Ensure the precursor, 6-Amino-3-isobutyl-1-methylpyrimidine-2,6-dione, is free from impurities that could carry through and participate in side reactions.
-
Control Workup Conditions: Process the reaction mixture promptly after completion. Allowing the 4,5-diamino product to sit in solution, especially under acidic or basic conditions, increases the likelihood of side reactions.
-
Chromatographic Purification: If the byproduct forms, it can often be separated from the desired product by column chromatography on silica gel.
Q4: The initial nitrosation step gives a low yield and a complex mixture of byproducts. How can I improve the selectivity of this reaction?
A4: Cause & Mechanistic Insight
The nitrosation of 6-aminouracils is a classic electrophilic substitution.[3] The reaction's success hinges on the controlled in-situ generation of the nitrosating agent, typically nitrous acid (HONO) from sodium nitrite (NaNO₂) and a mineral or organic acid. Poor control over pH and temperature can lead to multiple side reactions.
Common Pitfalls and Solutions:
-
Decomposition of Nitrous Acid: If the temperature is too high (>10 °C) or the acid concentration is not optimal, the nitrous acid can decompose, reducing the concentration of the active electrophile (e.g., N₂O₃).
-
Solution: Maintain the reaction temperature strictly between 0-5 °C using an ice-water bath. Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized warming.
-
-
Over-Nitrosation or Ring Degradation: Excessively strong acidic conditions can lead to degradation of the pyrimidine ring or other unwanted side reactions.[5]
-
Solution: Use a moderate acid like acetic acid instead of a strong mineral acid.[3] The reaction is often performed in 50% aqueous acetic acid. This buffers the system and provides better control.
-
-
Hydrolysis of Product: The 5-nitroso group can be susceptible to hydrolysis under certain conditions, leading back to the starting material or other degradation products.
-
Solution: Once the reaction is complete, isolate the product promptly. Do not let the reaction stir for an extended period after full conversion is observed. The 5-nitroso product often precipitates from the reaction mixture and can be isolated by simple filtration.
-
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Brown, D. J. (2007). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine.
-
Ali, T. A., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
-
Kim, D., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
-
Smith, C. V., Robins, R. K., & Tolman, R. L. (1973). Clarification of the ring-closure of certain 4,5-diaminopyrimidines to 6-substituted 8-alkylpurines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. usbio.net [usbio.net]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clarification of the ring-closure of certain 4,5-diaminopyrimidines to 6-substituted 8-alkylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,6-Diamino-1-isobutyl-3-methyluracil
Welcome to the technical support center for 5,6-Diamino-1-isobutyl-3-methyluracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice to streamline your experimental workflow and enhance the purity of your final product.
I. Understanding the Molecule: Key Physicochemical Characteristics
5,6-Diamino-1-isobutyl-3-methyluracil is a derivative of uracil, a pyrimidine base. The presence of two amino groups at adjacent positions (C5 and C6) makes it a versatile precursor for the synthesis of various heterocyclic compounds, including xanthine derivatives like 1-isobutyl-3-methylxanthine (IBMX), a well-known phosphodiesterase inhibitor.[1][2]
The key structural features influencing its purification are:
-
Two Basic Amino Groups: These groups can be protonated in acidic conditions, significantly increasing the compound's polarity and water solubility.[3]
-
Uracil Ring System: The polar pyrimidinedione ring contributes to its overall polarity.
-
N-Alkyl Substituents (Isobutyl and Methyl): The isobutyl group, in particular, introduces a degree of lipophilicity and conformational flexibility compared to its dimethyl analog. This can affect its solubility in organic solvents and its crystallization behavior.[4][5]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 5,6-Diamino-1-isobutyl-3-methyluracil?
A1: The impurities in your crude product will largely depend on the synthetic route employed. The most common synthesis involves the nitrosation of 6-amino-1-isobutyl-3-methyluracil followed by reduction. Therefore, you should be aware of the following potential impurities:
-
Unreacted Starting Materials: Residual 6-amino-1-isobutyl-3-methyluracil or its nitroso intermediate.
-
Oxidation Products: Diaminouracils are susceptible to oxidation, which can lead to colored impurities. This is often exacerbated by exposure to air and light.[6]
-
By-products of the Reduction Step: The choice of reducing agent (e.g., sodium dithionite) can introduce inorganic salts that need to be removed.[7]
-
Ring-Opened Species: Under harsh pH conditions (either strongly acidic or basic), the pyrimidine ring can be susceptible to hydrolysis and opening.[8]
Q2: My final product has a persistent pink or brown color. What is the cause and how can I remove it?
A2: A persistent color is a common issue and usually indicates the presence of oxidized species or residual nitroso intermediate. Here are some strategies to address this:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. Be sure to perform a hot filtration to remove the carbon before allowing the solution to cool.
-
Thorough Washing: Ensure the crude product is washed extensively with cold water after filtration to remove any residual colored salts from the reaction mixture.[7]
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize oxidation, especially when in solution.[6]
Q3: What are the recommended storage conditions for 5,6-Diamino-1-isobutyl-3-methyluracil?
A3: To maintain the integrity of your compound, it should be stored in a cool, dry, and dark place.[8] An inert atmosphere is also recommended to prevent oxidation.[6] For long-term storage, keeping it in a tightly sealed container at 2-8°C is advisable.
Q4: Can I purify this compound by forming a salt?
A4: Yes, converting the diaminouracil to its hydrochloride or sulfate salt can be an effective purification strategy, particularly for removing non-basic impurities.[9] The free base can then be regenerated by neutralization.
III. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the purification of 5,6-Diamino-1-isobutyl-3-methyluracil.
Recrystallization Issues
Q: I'm having trouble finding a suitable recrystallization solvent. What's a good starting point?
A: The isobutyl group makes this compound more non-polar than its dimethyl analog. A good starting point is to screen binary solvent systems.[7]
-
Recommended Starting Solvent Systems:
-
Ethanol/Water
-
Isopropanol/Water
-
Methanol/Water
-
Toluene/Heptane
-
Ethyl Acetate/Hexane
-
Troubleshooting Flowchart for Recrystallization Solvent Selection
Caption: Decision tree for selecting a recrystallization solvent system.
Q: My compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be due to a high concentration of impurities or too rapid cooling.
-
Solution: Reheat the solution and add more of the more soluble solvent to decrease the saturation point. Allow the solution to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization.
Q: The recrystallization yield is very low. How can I improve it?
A: A low yield is often due to using too much solvent or incomplete precipitation.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the compound. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7] If the mother liquor is suspected to contain a significant amount of product, you can try to concentrate it and obtain a second crop of crystals.
Column Chromatography Issues
Q: I need to perform column chromatography. What stationary and mobile phases should I use?
A: For a compound with the polarity of 5,6-Diamino-1-isobutyl-3-methyluracil, normal-phase chromatography on silica gel is a good starting point. Due to the basic nature of the amino groups, peak tailing can be an issue.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent and gradually increase the polarity. A common gradient would be from Hexane/Ethyl Acetate to pure Ethyl Acetate, and then to Ethyl Acetate/Methanol.
-
To Reduce Tailing: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This will neutralize the acidic silanol groups on the silica gel and improve the peak shape.[10]
Workflow for Column Chromatography Purification
Caption: General workflow for column chromatography purification.
Q: My compound is streaking badly on the TLC plate and the column. What is happening?
A: Streaking is often caused by the interaction of the basic amino groups with the acidic silica gel.
-
Solution: As mentioned above, add a small amount of triethylamine or another amine base to your eluent system.[10] This will compete for the active sites on the silica and allow your compound to move more cleanly.
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude 5,6-Diamino-1-isobutyl-3-methyluracil. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.[7]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using thin-layer chromatography (TLC). Aim for an Rf value of your target compound between 0.2 and 0.4. A good starting point is a mixture of ethyl acetate and hexane, with a small percentage of triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[11]
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5,6-Diamino-1-isobutyl-3-methyluracil.
V. Purity Assessment
After purification, it is crucial to assess the purity of your 5,6-Diamino-1-isobutyl-3-methyluracil. A combination of the following techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.[12]
By following this guide, you will be better equipped to tackle the purification challenges of 5,6-Diamino-1-isobutyl-3-methyluracil and obtain a high-purity product for your research and development needs.
References
- BenchChem. (2025). Scale-up considerations for the synthesis of "5,6-Diamino-1,3-dimethyluracil".
- BenchChem. (n.d.). Identifying and minimizing byproducts in "5,6-Diamino-1,3-dimethyluracil" reactions.
- BenchChem. (2025). Stability of "5,6-Diamino-1,3-dimethyluracil" under acidic versus basic conditions.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Validating the Purity of 5,6-Diamino-1,3-dimethyluracil using Spectroscopic Techniques.
- Honda, A., et al. (2021). The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs.
-
Sherman, W. R., & Taylor, E. C., Jr. (n.d.). Diaminouracil hydrochloride. Organic Syntheses. [Link]
- Tanaka, H., et al. (2022). Effects of alkyl chain length on the cold crystallization of Schiff-base nickel(II) complexes. CrystEngComm, 24(30), 5431-5436.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Khan, A. H., & Sundararajan, P. R. (2011). Spherulitic morphology of main-chain biscarmates with flexible spacers of varying length. Crystal Growth & Design, 11(10), 4495-4503.
- Khan, A. H., & Sundararajan, P. R. (2013). Crystallization kinetics of main-chain biscarmates with flexible spacers of varying length. Crystal Growth & Design, 13(5), 2028-2036.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
- Google Patents. (n.d.). Improved process for the preparation of 1,3-dimethyl-4,5-diamino-uracil.
- Google Patents. (n.d.).
-
PubChem. (n.d.). 3-Isobutyl-1-methylxanthine. [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography?. [Link]
- Popova, E. A., et al. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 26(11), 3192.
-
SwissADME. (n.d.). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
- Google Patents. (n.d.). Novel improved method for synthesizing diaminophenothiazine compounds.
- Google Patents. (n.d.). Preparation method of 6-amino-1, 3-dimethyl uracil.
-
SIELC Technologies. (2018). 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil. [Link]
-
Cenmed. (n.d.). 1-isobutyl-3-methyl-5-nitroso-6-amino uracil. [Link]
-
APEX science. (n.d.). 1-isobutyl-3-methyl-5,6-diamino uracil. [Link]
-
APEX science. (n.d.). 1-isobutyl-3-methyl-5,6-diamino uracil. [Link]
-
PubChem. (n.d.). 5,6-Diaminouracil. [Link]
- El-Sayed, W. A., et al. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 10(1), 1-28.
Sources
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. 3-Isobutyl-1-methylxanthine | C10H14N4O2 | CID 3758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of alkyl chain length on the cold crystallization of Schiff-base nickel( ii ) complexes - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00305H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. unifr.ch [unifr.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 4,5-Diaminopyrimidine Reactions
Welcome to the technical support center for 4,5-diaminopyrimidine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. As a cornerstone in the synthesis of purines, pteridines, and other fused heterocyclic systems, 4,5-diaminopyrimidine is invaluable, yet its unique reactivity profile can present specific hurdles.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my 4,5-diaminopyrimidine starting material showing poor solubility in common organic solvents?
Answer: 4,5-Diaminopyrimidine has limited solubility in many common organic solvents due to its polar nature and potential for intermolecular hydrogen bonding. To improve solubility, consider using polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[3] In some cases, gently heating the reaction mixture can also enhance solubility and reaction rates. For reactions that can be performed in aqueous media, using a suitable acid or base to form a more soluble salt of the pyrimidine can be a beneficial strategy.[3]
Q2: My solution of 4,5-diaminopyrimidine turns yellow or brown over time. What is causing this and how can I prevent it?
Answer: The discoloration of your 4,5-diaminopyrimidine solution is likely due to oxidation.[4] The electron-rich amino groups make the compound susceptible to oxidation, which can be accelerated by air and light.[4]
Preventative Measures:
-
Use Fresh Solutions: It is highly recommended to prepare solutions of 4,5-diaminopyrimidine fresh for each experiment.[4]
-
Deoxygenate Solvents: Before dissolving your starting material, deoxygenate the solvent by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[4]
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., a nitrogen or argon blanket) to minimize contact with oxygen.[4]
-
Protect from Light: Store both the solid compound and its solutions protected from light.[4]
-
Antioxidants: If compatible with your reaction, consider adding a small amount of an antioxidant like dithiothreitol (DTT) or thiourea to the solution.[4]
A freshly prepared solution of high-purity 4,5-diaminopyrimidine should be colorless to slightly off-white.[4] Any significant color change is an indicator of potential degradation.
Troubleshooting Guide for Common Reactions
This section addresses specific issues you may encounter during common synthetic transformations involving 4,5-diaminopyrimidine.
Issue 1: Low Yields and Incomplete Conversion in Traube Purine Synthesis
The Traube purine synthesis, a classic method for constructing the purine ring system from 4,5-diaminopyrimidines, can sometimes be challenging.[3][5]
Question: I am attempting a Traube purine synthesis with formic acid, but I'm observing low to no yield of my desired purine. What could be the problem?
Answer: This is a common issue that can stem from several factors. The reaction often stalls after the initial formylation of the 5-amino group without subsequent cyclization.[3][6]
Troubleshooting Protocol:
-
Reaction Temperature and Time: The final cyclodehydration step often requires higher temperatures.[3] If you are only observing the formylated intermediate, consider increasing the reaction temperature or prolonging the reaction time.[3] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal conditions.
-
Solvent Choice: While formic acid is the traditional reagent for providing the one-carbon fragment and acting as the solvent, in some cases, using a higher-boiling solvent in conjunction with a formylating agent can be beneficial.[5] For instance, formamide can be an effective solvent for cyclizations.[6]
-
Purity of Starting Material: Impurities in the 4,5-diaminopyrimidine can interfere with the reaction.[7] Ensure your starting material is pure before beginning the synthesis.
-
Alternative Cyclizing Agents: If formic acid is not effective, other one-carbon sources can be employed. These include diethoxymethyl acetate or triethyl orthoformate.[5]
Experimental Protocol: A General Traube Synthesis
-
A solution of the appropriate 4,5-diaminopyrimidine in 90-100% formic acid is heated under reflux.[5][6]
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the excess formic acid is removed under reduced pressure.
-
The residue is then purified, often by recrystallization, after neutralization.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low yields in Traube purine synthesis.
Issue 2: Formation of Multiple Products and Lack of Selectivity
The presence of two nucleophilic amino groups in 4,5-diaminopyrimidine can lead to a lack of selectivity and the formation of multiple products, particularly in acylation and alkylation reactions.[3]
Question: I am trying to mono-functionalize 4,5-diaminopyrimidine, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity?
Answer: Achieving selective mono-functionalization is challenging due to the similar reactivity of the two amino groups.[3] However, you can influence the selectivity by carefully controlling the reaction conditions.
| Parameter | Recommendation for Mono-substitution | Rationale |
| Stoichiometry | Use a slight deficiency or 1:1 stoichiometry of the electrophile. | Limits the availability of the reagent for a second reaction. |
| Temperature | Perform the reaction at low temperatures (e.g., 0 °C or below). | Reduces the reaction rate, allowing for better control. |
| Rate of Addition | Add the electrophile slowly or dropwise to the pyrimidine solution. | Maintains a low concentration of the electrophile, favoring the initial reaction. |
| Steric Hindrance | Utilize bulky acylating or alkylating agents. | May favor reaction at the less sterically hindered amino group.[3] |
| Solvent | The choice of solvent can influence the relative reactivity of the amino groups. Empirical screening may be necessary. | Solvent polarity and coordinating ability can affect nucleophilicity. |
Issue 3: Unexpected Product Formation in Condensation Reactions
Condensation reactions of 4,5-diaminopyrimidine with dicarbonyl compounds or their equivalents are key for forming seven-membered rings or other fused systems. However, these reactions can sometimes yield unexpected products.
Question: I reacted 4,5-diaminopyrimidine with an α-haloketone expecting a dihydropteridine, but I isolated a pyrimido[4,5-b][1][5]oxazine instead. Why did this happen?
Answer: This is a known rearrangement that can occur under certain conditions. The initial condensation may be followed by an unexpected intramolecular cyclization.[8] The factors controlling the product outcome in such reactions can be subtle and may depend on the specific substrates and reaction conditions used.[8] Similarly, reactions with ethyl acetoacetate can yield different isomeric dihydropyrimido[4,5-b][1][5]diazepinones depending on the conditions.[9]
Troubleshooting and Verification:
-
Thorough Characterization: It is essential to thoroughly characterize your products using techniques such as NMR (1H, 13C, and 2D experiments), mass spectrometry, and, if possible, X-ray crystallography to confirm the structure of the product.
-
Condition Screening: A systematic screen of reaction conditions (temperature, solvent, catalyst) may be necessary to favor the formation of the desired product.
-
Literature Precedent: Carefully review the literature for similar reactions to understand the potential for alternative reaction pathways.
Reaction Pathway Diagram
Caption: Potential reaction pathways for 4,5-diaminopyrimidine with α-haloketones.
By understanding the inherent reactivity of 4,5-diaminopyrimidine and anticipating common challenges, you can design more robust synthetic strategies and efficiently troubleshoot unexpected outcomes. This guide serves as a starting point, and careful reaction monitoring and product characterization remain paramount for success.
References
-
Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Clark, J., & Murdoch, P. N. (1969). Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][1][5]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Journal of the Chemical Society C: Organic, 1883-1887. [Link]
-
(n.d.). Thieme. Retrieved January 12, 2026, from [Link]
-
Traube purine synthesis | Chemistry Online. (2023, February 19). Chemistry Online. [Link]
-
Taylor, E. C., & Morrison, R. W. (1970). Reaction of 4,5-diaminopyrimidine and ethyl acetoacetate: Synthesis and chemistry of isomeric dihydropyrimido[4,5-b][1][5] diazepinones. Journal of Organic Chemistry, 35(10), 3573-3576. [Link]
-
Robins, R. K., Dille, K. J., Willits, C. H., & Christensen, B. E. (1953). Synthesis of Purines and Cyclization of 4,5-Dlaminopyrimidines. Journal of the American Chemical Society, 75(2), 263-266. [Link]
-
Robins, R. K., Dille, K. J., Willits, C. H., & Christensen, B. E. (1953). Purines. II. The Synthesis of Certain Purines and the Cyclization of Several Substituted 4,5-Diaminopyrimidines. Journal of the American Chemical Society, 75(2), 263–266. [Link]
-
Kenner, G. W., Lythgoe, B., & Todd, A. R. (1943). 152. Experiments on the synthesis of purine nucleosides. Part IV. 4: 6-Diaminopyrimidine. A new synthesis of pyrimidine derivatives. Journal of the Chemical Society (Resumed), 574-575. [Link]
-
Condensation reaction yielding the pyrimidine ring. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Li, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. European Journal of Medicinal Chemistry, 238, 114468. [Link]
-
4,5-Diaminopyrimidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Novikov, M. S., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(21), 5183. [Link]
- US2416617A - Preparation of 2,4-diaminopyrimidines. (n.d.). Google Patents.
-
Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]
-
Troubleshooting Tips for Site Directed Mutagenesis? (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][1,4]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Reaction of 4,5-diaminopyrimidine and ethyl acetoacetate: Synthesis and chemistry of isomeric dihydropyrimido[4,5-b][1,4] diazepinones | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione in Solution
Welcome to the technical support center for 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability of this compound in solution. By understanding the factors that influence its degradation, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a diaminopyrimidine derivative, is primarily influenced by several factors:
-
Oxidation: The diamino-substituted pyrimidine ring is susceptible to oxidation, which is often accelerated by the presence of dissolved oxygen in the solvent.[1]
-
pH: The pH of the solution can significantly impact stability. Both acidic and basic conditions can catalyze degradation pathways such as hydrolysis.[2][3]
-
Light: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of photoproducts like cyclobutane-pyrimidine dimers and 6-4 photoproducts.[4][5]
-
Temperature: Elevated temperatures generally increase the rate of all chemical degradation reactions, following the principles of chemical kinetics.[6][7]
Q2: I've noticed my stock solution of this compound turning a yellow or brown color. What does this indicate?
A2: A freshly prepared solution of high-purity this compound should be clear and colorless to slightly off-white. The development of a yellow or brown color is a common visual indicator of degradation, most likely due to oxidation of the diaminopyrimidine moiety. However, it is crucial to understand that significant degradation can occur even without any visible change in the solution's appearance. Therefore, analytical confirmation is always recommended.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation studies on this compound are not extensively published, based on the reactivity of structurally similar 4,5-diaminopyrimidine compounds, the primary degradation products are expected to result from oxidation. These can include the formation of N-oxides and nitro-derivatives. Under hydrolytic stress (acidic or basic conditions), cleavage of the pyrimidine ring or modification of the substituent groups could also occur.[8][9][10][11][12]
Q4: What are the recommended storage conditions for both the solid compound and its solutions?
A4: Proper storage is critical to maintain the integrity of this compound.
-
Solid Form: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. To minimize oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
In Solution: It is always best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, the solution should be stored at 2-8°C, protected from light, and purged with an inert gas. For longer-term storage, freezing the solution at -20°C or below can be considered, but stability under these conditions must be validated for your specific application.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the stock or working solution. | 1. Prepare fresh solutions for each experiment.2. Use deoxygenated solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes).3. Consider adding an antioxidant , such as Dithiothreitol (DTT) or Thiourea, to the solution if it is compatible with your experimental system.4. Verify the purity of your current batch of the compound using a stability-indicating analytical method like HPLC. |
| Solution turns yellow or brown over a short period. | Oxidation of the this compound. | 1. Ensure the solvent was properly deoxygenated before use.2. Store the solution under an inert atmosphere .3. Minimize the headspace in the storage vial to reduce the amount of trapped air.4. Protect the solution from light , as light can accelerate oxidative processes. |
| Low yield in a synthesis reaction using this compound as a starting material. | Degradation of the starting material prior to or during the reaction. | 1. Confirm the purity of the starting material before use.2. Use anhydrous and deoxygenated solvents for the reaction.3. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitate forms in the solution upon storage. | The compound may be degrading to a less soluble product, or the initial concentration may have exceeded its solubility limit under the storage conditions. | 1. Visually inspect for signs of degradation (color change).2. Determine the solubility of the compound in the chosen solvent and at the storage temperature.3. If degradation is suspected, prepare fresh solutions and store them under optimal conditions (refrigerated, protected from light, under inert gas). |
Experimental Workflow: Preparing a Stable Solution
The following diagram outlines the recommended workflow for preparing a stable solution of this compound.
Caption: Recommended workflow for preparing a stable solution.
Advanced Stability Assessment: Forced Degradation Studies
For in-depth characterization of the stability of this compound, forced degradation (stress testing) studies are invaluable. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a 50:50 mixture of acetonitrile and water.[1]
2. Application of Stress Conditions (perform each in a separate vial):
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose a vial of the stock solution to a UV light source (e.g., 254 nm) for a defined period.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.[13][14] Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.[14]
Data Interpretation
The results from the forced degradation study can be summarized in a table to compare the stability of the compound under different stress conditions.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| Acid Hydrolysis (1 M HCl, 60°C, 24h) | |||
| Base Hydrolysis (1 M NaOH, 60°C, 24h) | |||
| Oxidation (3% H₂O₂, RT, 24h) | |||
| Thermal (80°C, 48h) | |||
| Photolytic (UV 254 nm, 8h) | |||
| Control (RT, 48h) |
Note: The values in this table should be populated with your experimental data.
Logical Flow of Stability Investigation
The following diagram illustrates the logical progression of investigating the stability of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Degradation kinetics of vitamins in different enteral feeding formulas during storage at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Enhancing Purine Ring Closure Efficiency
Welcome to the Technical Support Center for Purine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the critical step of purine ring closure. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and yield of your purine synthesis.
Introduction: The Challenge of Purine Ring Closure
The construction of the purine bicyclic system is a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer drug development. However, achieving efficient and high-yielding ring closure can be a significant experimental hurdle. This guide provides practical, field-proven insights to help you navigate the complexities of purine synthesis, with a focus on the widely-used Traube synthesis and modern efficiency-enhancing techniques.
Frequently Asked Questions (FAQs)
Here are some common questions encountered during purine synthesis:
Q1: My Traube synthesis is giving a low yield of the desired purine. What are the most likely causes?
A low yield in a Traube synthesis can often be attributed to several factors. The most common culprits are impure starting materials, incomplete reduction of the nitroso group, or inefficient cyclization.[1][2] Even with pure pyrimidines, the reaction may stall at the formylation stage without proceeding to ring closure.[1][2]
Q2: I'm observing a significant amount of a side product that is not my desired purine. What could it be?
A common side reaction is the incomplete cyclization, leading to the isolation of the N-formyl intermediate.[1][2] Additionally, if the reduction of the 5-nitroso-pyrimidine is not complete, you may have unreacted starting material or other reduction byproducts contaminating your final product.
Q3: What is the best formylating agent for the final ring closure step?
Formic acid is the most traditional and widely used reagent for this step.[1][2][3] However, other reagents like chlorocarbonic esters can also be employed.[1][2][3] The choice may depend on the specific substrate and desired reaction conditions.
Q4: How can I improve the solubility of my purine derivative for purification?
Many purine derivatives, especially those with multiple polar functional groups like guanine and xanthine, exhibit poor solubility in common organic solvents. For purification, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of amine-functionalized columns can be highly effective.[3][4] For particularly challenging compounds, conversion to a salt form by treatment with an acid or base can sometimes improve solubility in a desired solvent system for purification.
Troubleshooting Guides
This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.
Issue 1: Incomplete Cyclization in Traube Purine Synthesis
Symptoms:
-
Low yield of the final purine product.
-
Presence of a major byproduct with a mass corresponding to the formylated 4,5-diaminopyrimidine intermediate.
-
TLC analysis shows a persistent spot that is more polar than the desired purine.
Causality: The cyclodehydration of the formylated intermediate to form the imidazole ring is often the rate-limiting step and can be challenging. This can be due to insufficient heating, the presence of water, or electronic effects of substituents on the pyrimidine ring that disfavor cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Step-by-Step Solutions:
-
Increase Reaction Temperature: The cyclodehydration step often requires significant thermal energy. Carefully increase the reaction temperature, monitoring for any potential product degradation by TLC.
-
Use a Dehydrating Agent: The addition of a dehydrating agent, such as acetic anhydride, can help to drive the equilibrium towards the cyclized product by removing water as it is formed.
-
Alternative Formylating/Cyclizing Agents: If formic acid is not effective, consider using triethyl orthoformate, which can act as both a formylating and dehydrating agent.
-
Purity of Starting Material: Ensure your 4,5-diaminopyrimidine starting material is of high purity. Impurities can interfere with the cyclization step.[1][2]
Issue 2: Low Yields in Microwave-Assisted Purine Synthesis
Symptoms:
-
Low conversion of starting material despite using a microwave reactor.
-
Charring or decomposition of the reaction mixture.
-
Inconsistent results between runs.
Causality: Microwave-assisted organic synthesis (MAOS) can significantly accelerate reactions, but improper setup can lead to localized overheating, causing decomposition.[5] Low yields may also result from inefficient absorption of microwave energy by the solvent or reactants.
Troubleshooting Table:
| Problem | Potential Cause | Solution |
| Charring/Decomposition | Localized overheating or "hot spots". | Use a microwave-absorbing solvent or a co-solvent. Reduce the microwave power and increase the reaction time. Ensure adequate stirring. |
| Low Conversion | Inefficient microwave absorption. | Choose a solvent with a higher dielectric constant (e.g., DMF, NMP, ethanol). Add a small amount of an ionic liquid to increase the polarity of the medium. |
| Inconsistent Results | Variations in reaction volume or vessel placement. | Use dedicated microwave vials and ensure a consistent reaction volume. Position the vial in the center of the microwave cavity for uniform irradiation. |
Issue 3: Difficulty in Purifying Polar Purine Derivatives
Symptoms:
-
Poor separation on standard silica gel chromatography.
-
Product remains at the baseline on TLC.
-
Broad, tailing peaks in HPLC.
Causality: Highly polar purines, such as guanine and xanthine, have strong interactions with silica gel, leading to poor chromatographic performance. Their high polarity also makes them challenging to elute from reverse-phase columns.
Purification Strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content, allowing for the retention and separation of polar analytes.[3][4]
-
Amine-Functionalized Columns: These columns can provide alternative selectivity for polar and basic compounds like purines.[1]
-
Ion-Exchange Chromatography: For purines with acidic or basic functional groups, ion-exchange chromatography can be a powerful purification method.
-
Recrystallization from Aqueous/Organic Solvent Mixtures: For crystalline purine derivatives, recrystallization can be a highly effective purification method. Finding the right solvent system is key. For example, crude guanine can be purified by dissolving it in an aqueous alkali solution, treating with activated carbon, and then precipitating the purified product by adjusting the pH.[6]
Experimental Protocols
Optimized Traube Synthesis of 9H-Purine
This protocol provides a detailed methodology for a standard Traube purine synthesis.
Step 1: Synthesis of 4,5-Diaminopyrimidine
-
To a solution of 4-aminopyrimidine in a suitable solvent, add sodium nitrite at 0-5 °C to form the 4-amino-5-nitrosopyrimidine.
-
After the nitrosation is complete, carefully add a reducing agent, such as sodium dithionite or catalytic hydrogenation, to reduce the nitroso group to an amine.
-
Isolate the 4,5-diaminopyrimidine product, ensuring it is pure and dry before proceeding to the next step.
Step 2: Ring Closure to form 9H-Purine
-
Dissolve the purified 4,5-diaminopyrimidine in an excess of formic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the excess formic acid under reduced pressure.
-
Purify the crude purine product by recrystallization or column chromatography.
Microwave-Assisted Synthesis of a Substituted Purine
This protocol outlines a general procedure for a microwave-assisted purine synthesis.
Caption: Workflow for microwave-assisted purine synthesis.
-
In a dedicated microwave reaction vial, combine the 4,5-diaminopyrimidine derivative, the appropriate one-carbon source (e.g., triethyl orthoformate), and a catalytic amount of acid or base if required.
-
Add a suitable microwave-absorbing solvent (e.g., DMF, NMP, or ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Set the desired temperature, pressure, and reaction time. It is often beneficial to start with a lower temperature and shorter time and optimize from there.
-
After the reaction is complete, cool the vial to room temperature before opening.
-
Work up the reaction mixture as appropriate and purify the product using a suitable chromatographic technique.
Conclusion
The efficient synthesis of the purine ring system is a challenging yet achievable goal. By understanding the underlying chemical principles of the Traube synthesis and leveraging modern techniques such as microwave-assisted synthesis, researchers can significantly improve yields and reduce reaction times. This guide provides a framework for troubleshooting common issues and optimizing reaction conditions. Remember that careful planning, high-purity starting materials, and systematic optimization are key to success in purine synthesis.
References
-
Separation of purine alkaloid in HILIC on a series of chromatography... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Traube purine synthesis - Chemistry Online. (2023, February 19). Retrieved January 12, 2026, from [Link]
-
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. (n.d.). Retrieved January 12, 2026, from [Link]
-
Traube purine synthesis | PPTX - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]
-
Traube Purine Synthesis | PDF | Chemical Compounds | Chemistry - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]
-
Powner, M. W., Sutherland, J. D., & Szostak, J. W. (2010). Chemoselective multicomponent one-pot assembly of purine precursors in water. Journal of the American Chemical Society, 132(46), 16677–16688. [Link]
-
Microwave Assisted Organic Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
-
Purification of xanthine oxidase from bovine milk by affinity chromatography with a novel gel. (2025, August 6). Retrieved January 12, 2026, from [Link]
-
Powner, M. W., Sutherland, J. D., & Szostak, J. W. (2010). Chemoselective Multicomponent One-Pot Assembly of Purine Precursors in Water. Journal of the American Chemical Society, 132(46), 16677-16688. [Link]
- US Patent for Process for the preparation of guanine. (n.d.).
Sources
Technical Support Center: Synthesis of 4,5-Diaminopyrimidine
Welcome to the Technical Support Center for 4,5-Diaminopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize synthetic protocols. 4,5-Diaminopyrimidine is a critical building block for numerous biologically active compounds, including purines and pteridines, making its purity paramount for successful downstream applications.[1] This guide provides in-depth, experience-based answers to common questions, focusing on the prevalent synthetic route from malononitrile and formamidine equivalents.
Frequently Asked Questions (FAQs)
Question 1: My final 4,5-diaminopyrimidine product is off-white or colored (pink, brown). What is the likely cause?
Answer: The discoloration of 4,5-diaminopyrimidine is almost always due to oxidative degradation. The electron-rich pyrimidine ring, activated by two amino groups, is highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by trace metal impurities, light, and elevated temperatures, leading to the formation of highly colored, often polymeric, impurities. One common degradation pathway involves oxidative deamination and subsequent condensation, which can form complex pteridine-like structures.[2]
Quick Mitigation Steps:
-
Inert Atmosphere: Ensure your reaction and work-up are conducted under a robust inert atmosphere (Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Chelating Agents: The addition of a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester catalytic metal ions that promote oxidation.
Question 2: The yield of my synthesis is consistently low. What are the key parameters to investigate?
Answer: Low yields can stem from several factors, from suboptimal reaction conditions to competing side reactions.[3] For syntheses involving the condensation of malononitrile with formamidine, incomplete reaction and side-product formation are common culprits.
Primary Areas for Investigation:
-
Reagent Quality: Ensure the purity of your starting materials. Malononitrile can dimerize or hydrate, and formamidine salts can be hygroscopic and degrade. Use freshly opened or purified reagents.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.[3] A slight excess of the formamidine source is sometimes used to drive the reaction to completion.
-
Temperature Control: While heat is required, excessive temperatures can promote the formation of intractable polymers or decomposition of intermediates. Maintain strict temperature control as specified in your protocol.
-
Solvent Choice: The solvent system is crucial. For instance, using an alcohol like ethanol often allows for the precipitation of the product upon cooling, which drives the equilibrium towards the desired product and simplifies isolation.[1]
Question 3: I'm observing multiple spots on my TLC plate that are difficult to separate from the product. What are these common side products?
Answer: Besides oxidative impurities, several other side products can form. In syntheses starting from precursors like malononitrile, you might encounter:
-
Incomplete Cyclization: Isolation of intermediates such as aminomethylenemalononitrile if the second cyclization step is inefficient.[4]
-
Hydrolysis Products: If water is present, intermediates or the final product can undergo hydrolysis, leading to compounds like 4-amino-5-formylpyrimidine or opening of the pyrimidine ring.
-
Dimerization/Oligomerization: The reactive nature of the starting materials and intermediates can lead to self-condensation products, especially under harsh conditions (e.g., strong base or high heat).[5]
Troubleshooting Guide: Impurity Deep Dive
This section provides a more detailed, problem-solving approach to specific impurity challenges.
Issue 1: Persistent Oxidative Impurities
Symptom: A final product that is tan, pink, or brown, even after initial purification attempts. This is often accompanied by a streaking baseline in TLC or HPLC analysis.
Causality: The amino groups on the pyrimidine ring are potent activating groups, making the C5-C6 bond particularly electron-rich and susceptible to oxidation. The initial oxidation can form a di-imine species, which is highly reactive and can polymerize or condense with unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidative impurities.
Detailed Protocol: Purification of Discolored 4,5-Diaminopyrimidine
-
Dissolution: Dissolve the crude, discolored product in a minimal amount of hot ethanol or an ethanol/water mixture under a nitrogen atmosphere.
-
Charcoal Treatment: Add a small amount (approx. 1-2% w/w) of activated charcoal to the hot solution. Caution: Adding charcoal to a near-boiling solution can cause bumping.
-
Reflux: Stir the mixture at reflux for 15-30 minutes under nitrogen.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite® under an inert atmosphere to remove the charcoal. Pre-heating the filtration funnel is recommended to prevent premature crystallization.
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold, degassed solvent, and dry under vacuum.
Issue 2: Formation of Dimeric or Polymeric Byproducts
Symptom: Low yield with a significant amount of insoluble, high molecular weight material that does not move from the baseline on TLC.
Causality: This often results from excessive reaction temperatures or prolonged reaction times. The intermediates in the synthesis are highly reactive and can undergo self-condensation. For example, in syntheses starting from dichloropyrimidines, intermolecular N,N-diarylation can lead to oligomers if reaction conditions are not carefully controlled.[5]
Mitigation Strategies:
| Parameter | Recommended Condition | Rationale & Consequence of Deviation |
| Temperature | Follow protocol precisely (e.g., 80-100°C) | Deviation: Higher temperatures drastically increase the rate of polymerization, leading to insoluble byproducts and reduced yields. |
| Reaction Time | Monitor by TLC/HPLC; stop when SM is consumed | Deviation: Prolonged heating after completion can lead to thermal degradation of the product and side reactions. |
| Reagent Addition | Slow, controlled addition of reagents | Deviation: Rapid addition can create localized "hot spots" or high concentrations, promoting unwanted side reactions. |
| Concentration | Moderate dilution (e.g., 0.1-0.5 M) | Deviation: High concentrations can favor intermolecular side reactions (dimerization) over the desired intramolecular cyclization. |
Impurity Formation Pathways
The following diagram illustrates the desired reaction and potential side reactions leading to common impurities.
Caption: Key pathways in 4,5-diaminopyrimidine synthesis.
By understanding the root causes of impurity formation, researchers can proactively adjust their experimental design to favor the desired reaction pathway, ultimately leading to higher yields and purer material critical for subsequent research and development.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Purine Synthesis from 4,5-Diaminopyrimidine.
- BenchChem. (2025). .
- BenchChem. (2025). Dealing with poor reactivity of 4,5-Diaminopyrimidine in certain reactions.
- BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- Brown, D. J. (1951). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of Applied Chemistry, 1(s2), S129-S132.
-
ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. [Figure]. In Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. Retrieved from [Link]
-
Chemistry Online. (2023). Traube purine synthesis. Retrieved from [Link]
- BenchChem. (2025). A Comprehensive Review of Synthetic Routes to 4,5-Diaminopyrimidine: A Technical Guide.
- Vorobyev, A. A., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(11), 3326.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4,5-Diaminopyrimidine from Malononitrile.
- Booysen, I., Gerber, T. I. A., & Mayer, P. (2005). Oxidation of 5,6-Diamino-1,3-dimethyl-2,4-dioxopyrimidine by Perrhenate. Journal of the Brazilian Chemical Society, 16(3), 486-489.
- Wang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2781.
- Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,5-Diaminopyrimidine. Retrieved from [Link]
-
Indiana State University. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]
- Google Patents. (1947). US2416617A - Preparation of 2,4-diaminopyrimidines.
-
National Center for Biotechnology Information. (n.d.). 4,5-Diaminopyrimidine. PubChem Compound Database. Retrieved from [Link]
-
Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
- Kabir, E., et al. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalysts for Diaminopyrimidine Coupling
Welcome to the technical support center for the optimization of catalysts in diaminopyrimidine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these crucial synthetic transformations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your experiments. The palladium-catalyzed Buchwald-Hartwig amination is a primary focus, given its broad utility in forming C-N bonds with diaminopyrimidine scaffolds, which are key structural motifs in many pharmaceutical agents.[1]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the optimization of catalyst systems for diaminopyrimidine coupling reactions. The question-and-answer format is intended to provide direct and actionable solutions to common challenges.
Question 1: My diaminopyrimidine coupling reaction is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in a diaminopyrimidine coupling reaction is a frequent challenge that can stem from several factors, primarily related to the catalyst's activity and the reaction conditions. Here is a systematic approach to diagnosing and resolving this issue:
Potential Cause 1: Inefficient Catalyst Activation or Deactivation.
-
Explanation: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating prematurely. The diaminopyrimidine product itself can sometimes act as a ligand, leading to catalyst inhibition.[2]
-
Solution:
-
Pre-catalyst Choice: Consider using modern, well-defined pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) which are designed for reliable and efficient generation of the active Pd(0) catalyst.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich diaminopyrimidines, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often necessary to promote both oxidative addition and reductive elimination.[3]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst.[4] Use degassed solvents.
-
Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to catalyst decomposition. An optimal temperature range, typically between 80-120 °C, should be determined empirically.
-
Potential Cause 2: Suboptimal Base or Solvent System.
-
Explanation: The base plays a crucial role in the deprotonation of the amine and the subsequent transmetalation step. The solvent must be able to dissolve the reactants and the base to a sufficient extent.
-
Solution:
-
Base Selection: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, although they may require higher temperatures or longer reaction times.[5]
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used. The choice of solvent can influence the solubility of the base and the catalytic species, so screening different solvents can be beneficial.[5]
-
Question 2: I am observing a mixture of mono- and di-substituted products. How can I control the selectivity for the desired product?
Answer:
Controlling regioselectivity is a key challenge in the coupling of diaminopyrimidines, especially when starting from a dihalo-pyrimidine precursor. The relative reactivity of the different positions on the pyrimidine ring dictates the outcome.
For Mono-substitution:
-
Explanation: To achieve mono-substitution, the reaction needs to be stopped after the first coupling has occurred but before the second one begins. This can be challenging if the reactivity of the two sites is similar.
-
Solution:
-
Stoichiometry: Use a limited amount of the coupling partner (amine), typically 1.0 to 1.2 equivalents relative to the dihalopyrimidine.
-
Reaction Time and Temperature: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized. Lowering the reaction temperature can sometimes improve selectivity.
-
Ligand Choice: Certain ligands can favor mono-arylation. Screening a panel of ligands is recommended.
-
For Di-substitution:
-
Explanation: Achieving complete di-substitution requires driving the reaction to completion at both reactive sites.
-
Solution:
-
Stoichiometry: Use an excess of the amine (at least 2.2 equivalents).
-
Forcing Conditions: Higher temperatures and longer reaction times may be necessary to drive the second coupling to completion, especially if the mono-substituted intermediate is less reactive.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be effective.
-
Generally, in 2,4-dichloropyrimidines, the C4 position is more electrophilic and thus more reactive towards nucleophilic attack in both SNAr and many palladium-catalyzed couplings.[6][7] However, the choice of catalyst and ligand can sometimes invert this selectivity.[8]
Question 3: My reaction is sluggish and stalls before completion, even with extended reaction times. What could be the issue?
Answer:
A stalled reaction often points towards catalyst deactivation or inhibition.
Potential Cause 1: Catalyst Poisoning.
-
Explanation: Impurities in the starting materials, reagents, or solvent can act as catalyst poisons. Sulfur- or phosphorus-containing functional groups can be particularly problematic.[9]
-
Solution:
-
Reagent Purity: Ensure all reagents, especially the amine and solvent, are of high purity and anhydrous.
-
Avoid Competing Ligands: The diaminopyrimidine product can sometimes coordinate to the palladium center and inhibit further catalysis. Using a ligand that binds strongly to palladium can mitigate this.
-
Potential Cause 2: Formation of Off-Cycle Catalyst Species.
-
Explanation: The catalyst can enter unproductive pathways, forming stable, inactive complexes.
-
Solution:
-
Ligand-to-Metal Ratio: The optimal palladium-to-ligand ratio is typically 1:1 to 1:1.2. An excess of ligand can sometimes inhibit the reaction by forming less reactive catalyst species.
-
Choice of Palladium Precursor: As mentioned earlier, modern precatalysts are often more reliable in generating the active catalytic species.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best palladium catalyst and ligand for my specific diaminopyrimidine coupling?
A1: The optimal catalyst-ligand system is highly substrate-dependent. However, some general guidelines can be followed. For the coupling of diaminopyrimidines, which are electron-rich heterocycles, bulky and electron-rich biarylphosphine ligands are often the most effective. A good starting point is to screen a small set of commonly used ligands such as XPhos, SPhos, and RuPhos, in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst. High-throughput experimentation (HTE) can be a powerful tool for rapidly screening a larger array of catalysts and ligands.[10][11]
Q2: What is the role of the base in the Buchwald-Hartwig amination of diaminopyrimidines?
A2: The base has two primary roles in the catalytic cycle: 1) it deprotonates the amine to form the more nucleophilic amide, and 2) it facilitates the formation of the active catalyst from some precatalysts. The choice of base can significantly impact the reaction rate and yield. Strong bases like NaOtBu are often used to ensure complete deprotonation, but they may not be compatible with base-sensitive functional groups. In such cases, weaker bases like K₂CO₃ or Cs₂CO₃ can be employed, often requiring higher temperatures.
Q3: Can I use microwave irradiation to accelerate my diaminopyrimidine coupling reactions?
A3: Yes, microwave irradiation can be a very effective technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.[12] The rapid and efficient heating provided by microwaves can help overcome activation barriers and minimize the formation of side products. However, it is important to carefully monitor the temperature and pressure to avoid catalyst decomposition.
Q4: How can I minimize the formation of byproducts in my reaction?
A4: Common byproducts in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl halide and homocoupling of the amine. To minimize these, ensure a strictly inert atmosphere, use high-purity reagents, and optimize the reaction conditions (temperature, solvent, base). The choice of ligand is also crucial, as it can influence the relative rates of the desired reductive elimination versus side reactions.[13]
Data Summary Tables
Table 1: Comparison of Ligands for the Amination of a Dihalopyrimidine
| Ligand | Catalyst System | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| RuPhos | Pd₂(dba)₃ | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | [14] |
| SPhos | Pd₂(dba)₃ | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 | [14] |
| BINAP | Pd₂(dba)₃ | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 | [14] |
| dppp | Pd(OAc)₂ | Diethylamine | NaOtBu | Toluene | 80 | - | 98 | [14] |
Note: This data is for a 2-bromopyrazine substrate but provides a useful starting point for ligand selection in diaminopyrimidine coupling.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Mono-N-Arylation of a Diaminopyrimidine
This protocol describes a general method for the mono-arylation of a diaminopyrimidine with an aryl bromide using a palladium catalyst with a biarylphosphine ligand.
Materials:
-
Diaminopyrimidine (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the diaminopyrimidine, aryl bromide, Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: High-Throughput Screening of Catalysts and Ligands
This protocol outlines a workflow for the high-throughput screening of different catalyst/ligand combinations for the diaminopyrimidine coupling reaction in a 96-well plate format.[10][15]
Materials:
-
Stock solutions of diaminopyrimidine, aryl halide, and a panel of palladium catalysts and ligands in a suitable anhydrous solvent.
-
Stock solution of a base (e.g., NaOtBu in THF).
-
96-well reaction block.
Procedure:
-
In an inert atmosphere glovebox, dispense the stock solutions of the diaminopyrimidine and aryl halide into the wells of the 96-well plate using a liquid handling robot or multichannel pipette.
-
Dispense the stock solutions of the different palladium catalysts and ligands into the appropriate wells.
-
Add the base solution to each well to initiate the reactions.
-
Seal the plate and place it in a heated shaker block at the desired temperature.
-
After the desired reaction time, quench the reactions by adding a suitable quenching solution.
-
Analyze the reaction outcomes using high-throughput analytical techniques such as LC-MS to determine the conversion and yield for each catalyst/ligand combination.
Visualizations
Diagram 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Diagram 2: Decision Workflow for Troubleshooting Low Yield
Caption: A decision-making guide for troubleshooting low reaction yield.
References
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Regioselective 2-Amination of Polychloropyrimidines. PubMed. [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. PMC. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
The mathematical catalyst deactivation models: a mini review. RSC Publishing. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
Diaminopyrimidine. PDB-101. [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PubMed. [Link]
-
DOT Language. Graphviz. [Link]
-
Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications. [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. [Link]
-
Graphviz: How to go from .dot to a graph?. Stack Overflow. [Link]
-
Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Designing catalysts with deep generative models and computational data. A case study for Suzuki cross coupling reactions. RSC Publishing. [Link]
-
Recent developments in selective N-arylation of azoles. RSC Publishing. [Link]
-
MIT Open Access Articles Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Libraries. [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. [Link]
-
Palladium-tin catalysts for the direct synthesis of H₂O₂ with high selectivity. PubMed. [Link]
Sources
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purine Synthesis: Traube vs. Biological Pathways
For the Researcher, Scientist, and Drug Development Professional
In the landscape of organic and medicinal chemistry, the synthesis of purines—fundamental components of nucleic acids, coenzymes, and signaling molecules—is of paramount importance. The purine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] Researchers and drug development professionals are often faced with a critical decision: which synthetic route to employ for accessing these vital molecules? This guide provides an in-depth, objective comparison of the classical Traube chemical synthesis with the two primary biological routes: de novo biosynthesis and the salvage pathway. By examining the underlying mechanisms, experimental practicalities, and overall efficiency, this document aims to equip scientists with the knowledge to make informed decisions for their specific research and development objectives.
The Traube Purine Synthesis: A Classic and Versatile Chemical Approach
First introduced by Wilhelm Traube in 1900, the Traube synthesis is a robust and widely used method for the chemical construction of the purine ring system.[2][3] The general strategy involves the cyclization of a substituted pyrimidine, typically a 4,5-diaminopyrimidine, with a one-carbon unit.[4][5] This method offers considerable flexibility, allowing for the synthesis of a wide variety of purine derivatives through the appropriate choice of starting materials and cyclizing agents.
Mechanism and Key Steps
The Traube synthesis is a multi-step process that typically begins with a 4-aminopyrimidine derivative. The key steps are as follows:
-
Nitrosation: The starting pyrimidine is treated with a nitrosating agent, such as sodium nitrite, to introduce a nitroso group at the 5-position.[6]
-
Reduction: The nitroso group is then reduced to an amino group, often using a reducing agent like ammonium sulfide or through catalytic hydrogenation. This step generates the crucial 4,5-diaminopyrimidine intermediate.[6]
-
Cyclization: The 4,5-diaminopyrimidine is subsequently reacted with a source of a single carbon atom to form the imidazole ring fused to the pyrimidine core. Common cyclizing agents include formic acid, formamide, or chlorocarbonic esters.[2][6]
The versatility of the Traube synthesis lies in the variety of substituents that can be present on the initial pyrimidine ring and the range of one-carbon cyclizing agents that can be employed, leading to diverse purine products.
Experimental Protocol: Traube Synthesis of Guanine
The following protocol is a representative example of the Traube synthesis for the preparation of guanine, a fundamental purine base.[4]
Materials:
-
2,5,6-Triaminopyrimidin-4-ol
-
90% Formic acid
-
Concentrated Nitric acid
-
Aqueous Ammonia
-
Activated charcoal
-
Reflux apparatus
-
Evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 g (0.07 mol) of 2,5,6-triaminopyrimidin-4-ol in 60 mL of 90% formic acid.
-
Reflux: Heat the solution under reflux for 4-5 hours. The formic acid serves as the one-carbon source for the cyclization step.
-
Evaporation: After the reflux is complete, evaporate the reaction mixture to dryness.
-
Purification:
-
Dissolve the residue in concentrated nitric acid.
-
Decolorize the solution with activated charcoal.
-
Precipitate the guanine by the addition of aqueous ammonia.
-
-
Isolation: Collect the precipitated guanine by filtration and dry. The expected yield is approximately 7-8 g (65-75%).[4]
Causality of Experimental Choices:
-
Reflux in Formic Acid: The high temperature of the reflux is necessary to provide the activation energy for the cyclization reaction. Formic acid is an effective and inexpensive one-carbon source.
-
Nitric Acid and Ammonia Treatment: This step is a purification process. The nitric acid helps to dissolve the product and any impurities, while the subsequent addition of ammonia neutralizes the acid and selectively precipitates the guanine.
De Novo Purine Biosynthesis: Nature's Intricate Pathway
The de novo synthesis of purines is a fundamental metabolic pathway found in most living organisms. It constructs the purine ring from simple precursors, such as amino acids, CO2, and one-carbon units.[7] This pathway is highly regulated and energetically expensive, reflecting the critical importance of maintaining appropriate levels of purine nucleotides for cellular function.[8]
Mechanism and Key Steps
The de novo pathway is a multi-step, enzyme-catalyzed process that begins with ribose-5-phosphate and culminates in the synthesis of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[7]
-
Activation of Ribose-5-Phosphate: The pathway initiates with the conversion of ribose-5-phosphate to 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Committed Step: The first committed and rate-limiting step is the displacement of the pyrophosphate group of PRPP by the amide group of glutamine, catalyzed by glutamine PRPP amidotransferase.[9]
-
Ring Assembly: A series of nine subsequent enzymatic reactions systematically builds the purine ring onto the phosphoribosylamine intermediate. The atoms of the purine ring are donated from glycine, aspartate, glutamine, CO2, and formate (carried by tetrahydrofolate).
-
Formation of IMP: The final step is the cyclization to form inosine monophosphate (IMP).
-
Conversion to AMP and GMP: IMP is then converted to AMP or GMP through two distinct branches of the pathway.
The entire process is tightly regulated by feedback inhibition, where the final products (AMP and GMP) inhibit the early enzymes of the pathway, ensuring that purine synthesis is matched to cellular demand.[7]
The Salvage Pathway: An Efficient Recycling System
The salvage pathway is a more energy-efficient route to purine nucleotides that recycles pre-existing purine bases and nucleosides from the breakdown of nucleic acids or from the diet.[7] This pathway is particularly important in tissues with high energy demands or limited capacity for the energetically costly de novo synthesis.
Mechanism and Key Enzymes
The salvage pathway involves a small number of key enzymes that attach a ribose-5-phosphate group (from PRPP) to a free purine base.
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme salvages hypoxanthine and guanine by converting them to IMP and GMP, respectively.[7][10]
-
Adenine Phosphoribosyltransferase (APRT): This enzyme salvages adenine by converting it to AMP.[7]
The salvage pathway is a critical component of nucleotide metabolism, and defects in this pathway can lead to severe metabolic disorders, such as Lesch-Nyhan syndrome, which is caused by a deficiency in HGPRT.[10]
Comparative Analysis: Traube Synthesis vs. Biological Pathways
The choice between a chemical synthesis like the Traube method and leveraging biological pathways depends on the specific goals of the researcher or drug development professional. The following table and discussion provide a comparative overview of these methods.
| Feature | Traube Synthesis | De Novo Purine Biosynthesis | Salvage Pathway |
| Starting Materials | Substituted pyrimidines, one-carbon reagents (e.g., formic acid) | Simple precursors (amino acids, CO2, ribose-5-phosphate) | Pre-formed purine bases and nucleosides |
| Reaction Conditions | Often harsh (e.g., high temperatures, strong acids) | Physiological conditions (aqueous environment, neutral pH, 37°C) | Physiological conditions |
| Yield | Variable, can be high (e.g., 65-75% for guanine, 72% for adenine)[4] | Not directly applicable (flux-dependent) | Not directly applicable (recycling efficiency) |
| Reaction Time/Rate | Hours to days | Rate-limited by enzymes like PRPP amidotransferase | Dependent on enzyme kinetics (e.g., HGPRT turnover) |
| Scalability | Highly scalable; used for industrial production of caffeine and theophylline[11][12] | Limited to biological systems | Limited to biological systems |
| Energy Cost | Primarily thermal energy | High (requires ATP) | Low (spares the cost of de novo synthesis) |
| Substrate Scope | Broad; allows for diverse purine derivatives | Limited to naturally occurring purines | Limited to available purine bases |
| Stereo/Regioselectivity | Can require protecting groups and careful control | Highly specific due to enzyme catalysis | Highly specific due to enzyme catalysis |
Efficiency and Yield
The Traube synthesis can provide good to excellent yields of specific purine derivatives, as demonstrated by the 65-75% yield for guanine and 72% for adenine in specific protocols.[4] However, the overall yield can be dependent on the specific substrate and reaction conditions. In contrast, the "yield" of the biological pathways is more a measure of metabolic flux, which is dynamically regulated to meet the cell's needs. The salvage pathway is inherently more efficient in terms of energy, as it bypasses the multiple ATP-consuming steps of the de novo pathway.[1]
Scalability and Application
For the large-scale production of specific purine derivatives, the Traube synthesis and its modifications are the methods of choice. The industrial synthesis of caffeine and theophylline, for example, relies on chemical methods derived from the Traube synthesis due to their scalability and cost-effectiveness.[11][12] The biological pathways are, by their nature, limited to cellular systems and are not directly applicable to bulk chemical production. However, they are the targets of many therapeutic interventions, particularly in cancer chemotherapy and immunology.
Versatility and Control
The Traube synthesis offers significant versatility in the types of purine derivatives that can be synthesized. By varying the substituents on the starting pyrimidine and the nature of the cyclizing agent, a vast chemical space of purine analogs can be explored. This is a key advantage for drug discovery and medicinal chemistry, where the synthesis of novel compounds is essential. The biological pathways, on the other hand, are highly specific and are primarily geared towards the synthesis of the canonical purines required for cellular function.
Conclusion: Selecting the Right Path for Purine Synthesis
The Traube synthesis, de novo biosynthesis, and the salvage pathway represent three distinct and complementary approaches to obtaining purines.
-
The Traube synthesis is the workhorse for the chemical synthesis of purines, offering versatility, scalability, and access to a wide range of non-natural derivatives. It is the ideal choice for medicinal chemists and process chemists who require specific purine analogs in appreciable quantities.
-
The de novo pathway is a masterpiece of biological engineering, providing cells with the ability to construct purines from simple building blocks. For researchers studying metabolic pathways, cancer biology, and infectious diseases, understanding and targeting this pathway is of utmost importance.
-
The salvage pathway highlights nature's efficiency, providing a low-energy route to recycle essential molecules. This pathway is a key consideration in the study of metabolic disorders and is also a target for therapeutic intervention.
Ultimately, the choice of purine synthesis method is dictated by the specific scientific question or technological goal. For the synthesis of novel purine-based drugs and materials, chemical methods like the Traube synthesis are indispensable. For the study and manipulation of cellular processes, a deep understanding of the de novo and salvage pathways is crucial. By appreciating the strengths and limitations of each approach, researchers and drug development professionals can strategically navigate the fascinating world of purine synthesis.
References
- Bunting, R. J., & Smith, H. J. (1996). Regulation and catalysis of glutamine phosphoribosylpyrophosphate amidotransferase. Purdue University e-Pubs.
- Elgemeie, G. H., & El-Ghandour, H. A. (1995). Synthesis. In Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/2 (pp. 333-336). Georg Thieme Verlag.
- Kim, J., et al. (1996). Structure and function of the glutamine phosphoribosylpyrophosphate amidotransferase glutamine site and communication with the phosphoribosylpyrophosphate site. Journal of Biological Chemistry, 271(26), 15549-15557.
- NNNS chemistry. (2012, March 1). Synthetic caffeine is good for you.
- Al-Sanea, M. M., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 14(8), 5429-5463.
- ChemicalBook. (n.d.). Theophylline synthesis.
- Rahman, N. F. (n.d.). Traube Purine Synthesis. Scribd.
- Zhao, H., et al. (2023). Phase separation of the PRPP amidotransferase into dynamic condensates promotes de novo purine synthesis in yeast. PLoS Biology, 21(6), e3002166.
- Wilson, J. M., & Kelley, W. N. (1983). Altered Turnover of Hypoxanthine Phosphoribosyltransferase in Erythroid Cells of Mice Expressing Hprt a and Hprt b Alleles. Genetics, 105(3), 737-753.
- University of Hertfordshire. (2024). Theophylline. Agriculture and Environment Research Unit (AERU).
- ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis.
- ResearchGate. (n.d.).
- Kapse, P. (2023, June 16). TRAUBE PURINE SYNTHESIS.pptx. SlideShare.
- Quora. (2016, May 22). How is Caffeine synthesized?.
- Zalkin, H. (1998). Glutamine PRPP amidotransferase: snapshots of an enzyme in action. Current Opinion in Structural Biology, 8(6), 686-694.
- ResearchGate. (n.d.).
- Dash, S. S., et al. (2015). Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli. Journal of Biological Engineering, 9, 24.
- Wikipedia. (n.d.). Hypoxanthine-guanine phosphoribosyltransferase.
- Wiley Online Library. (n.d.). Traube Purine Synthesis.
- YouTube. (2024, December 31). Turnover number of enzyme.
- Hernandez, D. M., et al. (2024). Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. mBio, 15(1), e02325-23.
- Zajac, M. A., et al. (2003). A Novel Method of Caffeine Synthesis from Uracil.
- Boldi, A. M. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
- Chemistry LibreTexts. (2022, July 4). Turnover Number.
- SlideShare. (n.d.). Traube purine synthesis.
- Wikipedia. (n.d.). Turnover number.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Caffeine. In Coffee, Tea, Mate, Methylxanthines and Methylglyoxal.
- Echemi. (2022, April 8). What Is The Chemical Synthesis Of Caffeine?.
- Chemistry Online. (2023, February 19). Traube purine synthesis.
- ResearchGate. (n.d.). New syntheses of caffeine and theophylline.
- An, S., & Benkovic, S. J. (2017). A New View into the Regulation of Purine Metabolism – The Purinosome. Cell research, 27(7), 833–834.
- Microbe Notes. (2022, August 15). Purine Synthesis.
Sources
- 1. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traube Purine Synthesis [drugfuture.com]
- 3. Traube purine synthesis | PPTX [slideshare.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. microbenotes.com [microbenotes.com]
- 8. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase separation of the PRPP amidotransferase into dynamic condensates promotes de novo purine synthesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Theophylline [sitem.herts.ac.uk]
The Evolving Landscape of Cancer Therapy: A Comparative Guide to the Efficacy of 4,5-Diaminopyrimidine-Derived FAK Inhibitors
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Focal Adhesion Kinase (FAK) in Oncology
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a pivotal player in the complex signaling networks that govern cancer progression.[1] Overexpressed in a multitude of solid tumors, FAK acts as a central node, integrating signals from the extracellular matrix and growth factor receptors to regulate essential cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2][3] Its activation is strongly correlated with increased tumor aggressiveness and poor patient prognosis, making it a compelling target for therapeutic intervention.[1] FAK's functions are mediated through both its kinase-dependent enzymatic activity and its kinase-independent scaffolding role, presenting a multifaceted challenge for inhibitor development.[1]
The 4,5-diaminopyrimidine scaffold has proven to be a particularly fruitful starting point for the development of potent FAK inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of FAK at key residues like Tyrosine-397, thereby blocking downstream signaling cascades. This guide provides an in-depth comparative analysis of the efficacy of prominent FAK inhibitors derived from the 4,5-diaminopyrimidine core, offering insights into their structure-activity relationships, preclinical performance, and the experimental methodologies used for their evaluation.
The 4,5-Diaminopyrimidine Scaffold: A Privileged Structure for FAK Inhibition
The 2,4-diaminopyrimidine core is a recurring motif in a significant number of potent FAK inhibitors.[3][4] Its ability to form key hydrogen bond interactions within the hinge region of the FAK kinase domain provides a stable anchor for inhibitor binding. The prototypical inhibitor, TAE-226 , exemplifies this interaction and has served as a crucial benchmark for the development of next-generation compounds.[3][4] While TAE-226 demonstrated potent FAK inhibition, its clinical development was halted due to off-target effects and toxicity.[3] This has spurred the design of novel derivatives with improved selectivity and therapeutic windows.
The general structure-activity relationship (SAR) for this class of inhibitors often revolves around modifications at the N2 and N4 positions of the pyrimidine ring, as well as substitutions on the pyrimidine ring itself. These modifications are tailored to optimize interactions with the ATP-binding pocket and surrounding residues, thereby enhancing potency and selectivity.
Comparative Efficacy of 4,5-Diaminopyrimidine-Derived FAK Inhibitors
The following sections provide a comparative overview of key FAK inhibitors based on the 4,5-diaminopyrimidine scaffold, with supporting experimental data.
In Vitro Kinase Inhibition
The primary measure of a compound's direct effect on its target is the half-maximal inhibitory concentration (IC50) in a biochemical kinase assay. A lower IC50 value indicates greater potency.
| Compound | FAK IC50 (nM) | Notes | Reference |
| TAE-226 | 5.5 | Benchmark inhibitor, also inhibits IGF-1R. | [2][5] |
| PF-573,228 | 4 | High specificity for FAK. | [1][2] |
| CEP-37440 | 2 | Dual FAK/ALK inhibitor. | [2] |
| Compound 13 | 0.07 | 88-fold more potent than TAE-226. Features a dithiocarbamate moiety. | [2] |
| Compound 14 | 5.1 | More potent than TAE-226 in the same study. | [2] |
| Compound 7 | 0.12 | Features isopropyl sulfonate and phosphoryl amine groups. | [3] |
| Compound 12s | 47 | A cinnamyl derivative of 2,4-diaminopyrimidine. | [6] |
| Compound 11w | 35 | Covalent inhibitor targeting Cys427. | [7] |
Expert Analysis of Kinase Inhibition Data: The data clearly demonstrates the remarkable potency that can be achieved with the 4,5-diaminopyrimidine scaffold, with several next-generation compounds exhibiting sub-nanomolar IC50 values against FAK. The introduction of novel chemical moieties, such as the dithiocarbamate in Compound 13 and the isopropyl sulfonate in Compound 7, has led to significant improvements in potency over the parent compound, TAE-226.[2][3] The development of covalent inhibitors like Compound 11w represents a strategy to achieve prolonged target engagement.[7]
Cellular Proliferation and Viability
Beyond direct enzyme inhibition, the efficacy of these compounds is assessed by their ability to inhibit the proliferation and viability of cancer cells that overexpress FAK.
| Compound | Cell Line | IC50 (µM) | Notes | Reference |
| TAE-226 | MGC-803 (Gastric) | >10 | ||
| HCT-116 (Colon) | 0.64 | [7] | ||
| MDA-MB-231 (Breast) | 4.19 | [7] | ||
| Compound 12s | MGC-803 (Gastric) | 0.24 | Significantly more potent than TAE-226. | |
| HCT-116 (Colon) | 0.45 | More potent than TAE-226. | ||
| Compound 11w | HCT-116 (Colon) | 0.01 | Demonstrates potent anti-proliferative activity. | [7] |
| MDA-MB-231 (Breast) | 0.11 | Significantly more potent than TAE-226. | [7] | |
| Compound A12 | A549 (Lung) | 0.13 | ||
| MDA-MB-231 (Breast) | 0.094 | [4] |
Expert Analysis of Cellular Activity: The cellular data often mirrors the trends observed in the biochemical assays, with newer compounds demonstrating superior anti-proliferative activity compared to TAE-226. For instance, Compound 12s and Compound 11w show marked improvements in inhibiting the growth of gastric and colon cancer cell lines.[6][7] It is crucial to evaluate inhibitors across a panel of cell lines representing different cancer types to understand their broader therapeutic potential. The choice of cell lines with documented FAK overexpression is a key experimental consideration for validating the on-target effects of these inhibitors.
Selectivity Profile: A Critical Determinant of Therapeutic Index
A major challenge in kinase inhibitor development is achieving selectivity, as many kinases share structural similarities in their ATP-binding pockets. Poor selectivity can lead to off-target effects and toxicity. The closely related Proline-rich Tyrosine Kinase 2 (Pyk2) is a common off-target for FAK inhibitors.
Several studies have highlighted the importance of assessing the selectivity of 4,5-diaminopyrimidine-based inhibitors. While some, like PF-573,228, show high specificity for FAK, others exhibit dual FAK/Pyk2 inhibition.[1][2] Kinome-wide screening is the gold standard for comprehensively evaluating an inhibitor's selectivity profile against a broad panel of kinases.[8][9][10] For example, KINOMEscan assays have been used to reveal the broader target profile of inhibitors like VS-4718, which, in addition to FAK and Pyk2, also showed activity against kinases such as PLK1 and STK33.[8] This knowledge is critical for interpreting cellular and in vivo results and for predicting potential side effects.
In Vivo Efficacy: From Bench to Preclinical Models
The ultimate preclinical validation of a FAK inhibitor's efficacy comes from in vivo studies, typically utilizing xenograft models where human cancer cells are implanted into immunocompromised mice.
Expert Analysis of In Vivo Studies: Several 4,5-diaminopyrimidine-derived FAK inhibitors have demonstrated significant anti-tumor activity in vivo. For example, Compound 11w showed a 74.20% inhibition of tumor growth in an HCT116 xenograft model.[7] Similarly, Compound 7a also exhibited significant antitumor efficacy in an AsPC-1 pancreatic cancer xenograft model.[3] These studies are critical for establishing proof-of-concept and for determining pharmacokinetic and pharmacodynamic properties that will inform potential clinical development. The choice of animal model, tumor implantation site (subcutaneous vs. orthotopic), and dosing regimen are all critical parameters that can influence the outcome and interpretation of these studies.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the FAK signaling pathway and the experimental workflows used to assess their efficacy.
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in mediating downstream signaling pathways that promote cancer cell survival and proliferation.
Caption: FAK signaling pathway and point of inhibition.
Experimental Workflow for FAK Inhibitor Evaluation
This diagram outlines the typical workflow for assessing the efficacy of a novel FAK inhibitor.
Caption: Experimental workflow for FAK inhibitor evaluation.
Detailed Experimental Protocols
For reproducibility and standardization, detailed experimental protocols are paramount.
In Vitro FAK Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kits and common laboratory practices for measuring kinase activity.[11][12][13]
Objective: To determine the IC50 value of a test compound against FAK.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)[11]
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay reagents (or similar luminescence-based ATP detection kit)
-
White, opaque 96-well plates suitable for luminescence readings
-
Multimode plate reader
Procedure:
-
Prepare the kinase reaction mixture by adding the FAK enzyme and substrate to the kinase buffer.
-
Dispense the reaction mixture into the wells of the 96-well plate.
-
Add the serially diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.[11]
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the instructions of the luminescence-based detection kit. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to a detectable luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Objective: To determine the anti-proliferative IC50 of a FAK inhibitor on cancer cell lines.
Materials:
-
Cancer cell line(s) with known FAK expression
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Test compound serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
The next day, remove the medium and replace it with fresh medium containing the serially diluted test compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
At the end of the incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plates on a shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Mouse Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a FAK inhibitor in a preclinical mouse model.[8][14]
Objective: To assess the in vivo anti-tumor activity of a FAK inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old
-
Human cancer cell line for implantation
-
Matrigel (optional, can improve tumor take rate)[8]
-
Test compound formulated for in vivo administration (e.g., in a solution of DMSO and Captisol)[8]
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Harvest the cancer cells from culture, wash with PBS, and resuspend in a sterile solution (e.g., PBS or a 1:1 mixture with Matrigel) at the desired concentration (e.g., 2 x 10^6 cells in 100 µL).[8][14]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[8][14]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: Volume = (width)² x length / 2.[14]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for FAK phosphorylation).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.
Conclusion and Future Directions
The 4,5-diaminopyrimidine scaffold has unequivocally established itself as a cornerstone in the design of potent FAK inhibitors. The continuous evolution of this chemical series has yielded compounds with remarkable potency at both the enzymatic and cellular levels, significantly surpassing the first-generation inhibitor, TAE-226. The most promising candidates demonstrate not only high potency but also improved selectivity profiles and significant in vivo anti-tumor efficacy.
The future of FAK inhibitor development will likely focus on several key areas:
-
Enhancing Selectivity: The design of inhibitors with greater selectivity for FAK over other kinases, particularly Pyk2, will be crucial for minimizing off-target toxicities and improving the therapeutic index.
-
Combination Therapies: As FAK inhibitors have shown limited efficacy as monotherapies in clinical trials, their use in combination with other targeted agents or immunotherapies holds significant promise for overcoming drug resistance and enhancing anti-tumor responses.[1]
-
Targeting the Scaffolding Function: The development of molecules that disrupt the protein-protein interactions mediated by FAK's non-catalytic domains represents an alternative and potentially complementary therapeutic strategy.
-
PROTAC Degraders: The emergence of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of FAK offers a novel approach to abolish both the kinase and scaffolding functions of the protein, which may lead to a more profound and durable anti-tumor effect.[8]
References
-
Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity. (2024). PMC. [Link]
-
FAK inhibitors as promising anticancer targets: present and future directions. (n.d.). PMC. [Link]
-
Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. (n.d.). MDPI. [Link]
-
The Development of FAK Inhibitors: A Five-Year Update. (n.d.). MDPI. [Link]
-
A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo. (n.d.). PMC. [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Institutes of Health. [Link]
-
Xenograft Tumor Model Protocol. (2005). Boster Bio. [Link]
-
Establishing selectivity of FAK-paxillin PPI inhibitor using pulldown proteomics and a focal adhesion protein selectivity panel. (2025). National Institutes of Health. [Link]
-
Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. (2025). Royal Society of Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Covalent Inhibitors Targeting Focal Adhesion Kinase. (2025). ResearchGate. [Link]
-
Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. (n.d.). PMC. [Link]
-
Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. (n.d.). Broad Institute. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
-
FAK inhibitors with anti-tumor activity in preclinical studies and clinical trials. (n.d.). ResearchGate. [Link]
-
Roles and inhibitors of FAK in cancer: current advances and future directions. (n.d.). PMC. [Link]
-
FAK Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. (n.d.). ResearchGate. [Link]
-
Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. (n.d.). National Institutes of Health. [Link]
-
The structure–activity relationship (SAR) of FAK inhibitors containing... (n.d.). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of F-18-labelled 2, 4-diaminopyrimidine-type FAK-targeted inhibitors as potential tumour imaging agents. (n.d.). ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. (n.d.). National Institutes of Health. [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities. (2023). PubMed. [Link]
-
Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts. (2019). National Institutes of Health. [Link]
-
Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. (2007). ACS Publications. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. [Link]
Sources
- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com.cn [promega.com.cn]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
biological activity of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione vs other diaminopyrimidines
For researchers, scientists, and drug development professionals, the diaminopyrimidine scaffold represents a cornerstone in the design of targeted therapies. Its inherent ability to form critical hydrogen bonds within the ATP-binding pockets of kinases has established it as a privileged structure in medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activities of various diaminopyrimidine derivatives, with a contextual focus on the structural class to which 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione belongs. While specific biological activity data for this compound (CAS 78033-18-8) is not extensively available in the public domain, a comparative analysis of structurally related and well-characterized diaminopyrimidines can provide valuable insights into its potential therapeutic applications and the broader structure-activity relationships (SAR) that govern this class of compounds.[1]
The Diaminopyrimidine Core: A Versatile Pharmacophore
The 2,4-diaminopyrimidine and 4,5-diaminopyrimidine cores are key pharmacophores that have been successfully exploited to develop a range of potent and selective inhibitors of various protein kinases and other enzymes like dihydrofolate reductase (DHFR).[2][3] The nitrogen atoms of the pyrimidine ring and the amino substituents can engage in multiple hydrogen bond interactions with the hinge region of kinase domains, mimicking the binding of the adenine moiety of ATP. This competitive inhibition of ATP binding is a common mechanism of action for many diaminopyrimidine-based kinase inhibitors.
This guide will delve into a comparative analysis of several notable diaminopyrimidine derivatives that have been evaluated as inhibitors of key kinases implicated in cancer and other diseases. We will examine their potency, selectivity, and the structural modifications that influence their biological activity.
Comparative Analysis of Diaminopyrimidine-Based Kinase Inhibitors
To illustrate the therapeutic potential and SAR of the diaminopyrimidine scaffold, we will compare derivatives targeting different kinase families, including Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 7 (CDK7).
Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, plays a crucial role in cell adhesion, proliferation, migration, and survival. Its overexpression and hyperactivity are associated with the progression of various tumors, making it an attractive target for cancer therapy.[4][5] A recent study detailed the design and synthesis of a series of 2,4-diaminopyrimidine derivatives as FAK inhibitors, with compound A12 emerging as a potent candidate.[4][5]
Table 1: Comparative Activity of Diaminopyrimidine-based FAK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |
| A12 | FAK | 10.8 | A549 (130 nM), MDA-MB-231 (94 nM) | [4] |
| A13 | FAK | 9.6 | Not Reported | [4] |
| TAE-226 | FAK | Not Reported | A549 (>1 µM), MDA-MB-231 (>1 µM) | [4] |
The data clearly indicates that subtle structural modifications can significantly impact inhibitory potency. For instance, the (oxan-4-yl)aminyl substitution in compound A12 and the (4-hydroxycyclohexyl)aminyl substitution in A13 confer high potency against FAK.[4] The enhanced activity of these compounds compared to the lead compound TAE-226 underscores the importance of exploring different substituents to optimize target engagement.[4]
Cyclin-Dependent Kinase 7 (CDK7) Inhibitors
CDK7 is a key regulator of both the cell cycle and transcription, making it a promising target for cancer therapy. A series of 2,4-diaminopyrimidine derivatives have been developed as potent CDK7 inhibitors, with compound 22 identified as a highly selective and potent agent.[6]
Table 2: Comparative Activity of Diaminopyrimidine-based CDK7 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| 22 | CDK7 | 7.21 | High selectivity against CDK1, 2, 3, 4, 5, 6, and 9 | [6] |
| BTX-A51 | CDK7 | 272.30 | Also targets CK1α and CDK9 | [6] |
| THZ1 | CDK7 | 6.91 | Covalent inhibitor | [6] |
Compound 22 demonstrates remarkable potency and selectivity for CDK7, with an IC50 value comparable to the covalent inhibitor THZ1.[6] Molecular docking studies revealed that the sulfonyl group at the ortho position of the aniline moiety of compound 22 plays a crucial role in its high-affinity binding to CDK7.[6] This highlights the power of structure-based design in optimizing both the potency and selectivity of kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The biological activity of diaminopyrimidine derivatives is finely tuned by the nature and position of substituents on the pyrimidine core and its amino groups. Key SAR insights from the analyzed compounds include:
-
Substituents on the Amino Groups: As seen with the FAK inhibitors, the size, shape, and hydrogen bonding capacity of substituents on the amino groups are critical for high-affinity binding to the target kinase.[4]
-
Aromatic Ring Modifications: In the CDK7 inhibitor series, the introduction of a sulfonyl group on the aniline ring dramatically enhanced potency, demonstrating the impact of electronic and steric modifications on target engagement.[6]
-
Core Scaffold Isomerism: While the presented examples are primarily 2,4-diaminopyrimidines, the orientation of the amino groups (e.g., 4,5-diamino as in the topic compound) can influence the vectoral projection of substituents and their interactions with the target protein.
Experimental Methodologies for Assessing Biological Activity
The determination of the biological activity of these compounds relies on robust and well-validated experimental protocols.
In Vitro Kinase Inhibition Assay (HTRF Assay)
Objective: To quantify the enzymatic inhibitory activity of a compound against a specific kinase.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and reliable method for measuring kinase activity. The assay typically involves a biotinylated substrate, a europium cryptate-labeled anti-phospho-specific antibody, and an XL665-labeled streptavidin. In the absence of an inhibitor, the kinase phosphorylates the substrate. The binding of the antibody and streptavidin to the phosphorylated substrate brings the europium and XL665 into close proximity, resulting in a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.[4]
Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay using HTRF.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]
Experimental Workflow:
Sources
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione as a Synthetic Intermediate
In the landscape of pharmaceutical development, the selection of synthetic intermediates is a critical decision that profoundly influences the efficiency, scalability, and economic viability of active pharmaceutical ingredient (API) manufacturing. This guide provides an in-depth validation of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione as a key intermediate, comparing its performance with established alternatives. Drawing upon field-proven insights, this document is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
Introduction: The Strategic Importance of Diaminopyrimidine Intermediates
Substituted 4,5-diaminopyrimidines are a cornerstone class of intermediates, primarily serving as precursors for the synthesis of purine scaffolds, such as xanthine derivatives. These derivatives, including well-known compounds like caffeine and theophylline, exhibit a broad spectrum of pharmacological activities and are central to the development of therapeutics for respiratory, cardiovascular, and neurological disorders.
The subject of this guide, this compound (henceforth referred to as DAMP-IBM ), is a tailored intermediate designed to introduce specific alkyl substitutions at the N1 and N3 positions of the final xanthine ring. The choice of such an intermediate is predicated on its ability to streamline the synthetic route, thereby avoiding potentially low-yield or harsh N-alkylation steps at a later stage in the synthesis of the final API.
This guide will dissect the synthesis of DAMP-IBM , compare its key performance attributes against two widely used alternatives—5,6-diamino-1,3-dimethyluracil (DAM-DMU ) and the unsubstituted 5,6-diaminouracil (DAU )—and provide detailed, validated experimental protocols.
Comparative Analysis of Synthetic Intermediates
The efficacy of a synthetic intermediate is judged on several key metrics: yield, purity, synthetic accessibility, and the robustness of the process. Below is a comparative analysis of DAMP-IBM and its alternatives.
| Parameter | This compound (DAMP-IBM) | 5,6-diamino-1,3-dimethyluracil (DAM-DMU) | 5,6-diaminouracil (DAU) |
| Precursor | 6-Amino-3-isobutyl-1-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione | 6-Amino-1,3-dimethyl-5-nitrosouracil | 6-Amino-5-nitrosouracil |
| Typical Yield (Reduction Step) | Good to Excellent | High | Good to High |
| Purity Profile | High purity achievable with standard recrystallization. | High purity, well-established crystallization methods. | Purity can be influenced by the stability of the compound. |
| Key Advantages | Introduces desired N1-methyl and N3-isobutyl groups early, simplifying final product synthesis. | Symmetrical, often leading to cleaner reactions and simpler purification. Precursor for caffeine and theophylline. | A fundamental building block for a wide range of purine derivatives. |
| Key Disadvantages | The synthesis of the initial substituted aminouracil requires specific starting materials. | Limited to N1, N3-dimethyl substitution pattern in the final product. | Requires subsequent N-alkylation steps to produce substituted xanthines, which can be challenging. |
| Downstream Applications | Synthesis of N1-methyl, N3-isobutyl substituted 8-aryl/alkylxanthines. | Precursor for caffeine, theophylline, and other dimethylxanthine analogs. | Versatile precursor for a broad range of substituted and unsubstituted purines. |
Synthetic Pathways and Mechanistic Insights
The predominant and most reliable route to 4,5-diaminopyrimidine-2,6-diones is a two-step process commencing from a corresponding 6-aminouracil derivative. This pathway is characterized by its efficiency and the generally high purity of the intermediates and final products.
The two key transformations are:
-
Nitrosation: The introduction of a nitroso group at the C5 position of the pyrimidine ring.
-
Reduction: The conversion of the 5-nitroso group to a primary amine, yielding the desired 4,5-diamino functionality.
Caption: General two-step synthesis of 5,6-diaminouracil derivatives.
The nitrosation step is an electrophilic aromatic substitution where the nitrous acid, generated in situ from sodium nitrite and an acid (commonly acetic acid), is attacked by the electron-rich C5 position of the 6-aminouracil ring. The subsequent reduction is a critical step, with common and effective methods being the use of sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation. The choice of reducing agent can impact the work-up procedure and the overall process scalability.
Validated Experimental Protocols
The following protocols are presented with the Senior Application Scientist's perspective, emphasizing reproducibility and the rationale behind key steps.
Protocol 1: Synthesis of this compound (DAMP-IBM)
Step 1: Synthesis of 6-Amino-3-isobutyl-1-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
-
Rationale: This step introduces the key nitroso group at the C5 position, activating it for the subsequent reduction. Acetic acid provides the necessary acidic environment for the formation of the nitrosating agent.
-
Materials:
-
6-Amino-3-isobutyl-1-methylpyrimidine-2,4(1H,3H)-dione
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Water
-
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, suspend 6-amino-3-isobutyl-1-methylpyrimidine-2,4(1H,3H)-dione in a mixture of water and glacial acetic acid.
-
Cool the suspension to 10-15°C using an ice bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 20°C.
-
Upon completion of the addition, a colored precipitate of the nitroso compound will form. Stir the mixture for an additional 1-2 hours at room temperature to ensure complete reaction.
-
Collect the precipitate by filtration, wash thoroughly with cold water to remove any unreacted salts, followed by a wash with cold ethanol.
-
Dry the product under vacuum to yield 6-amino-3-isobutyl-1-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione.
-
Step 2: Synthesis of this compound
-
Rationale: This reduction step is the final conversion to the target intermediate. Catalytic hydrogenation is a clean and efficient method, often providing high purity product with a straightforward workup. The use of a palladium on carbon (Pd/C) catalyst is standard for this type of transformation. An alkaline pH can improve the reaction rate and selectivity.
-
Materials:
-
6-Amino-3-isobutyl-1-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
-
5% Palladium on Carbon (Pd/C) catalyst
-
Water
-
Aqueous Sodium Hydroxide
-
Hydrogen Gas
-
-
Procedure:
-
In a hydrogenation vessel, suspend the 6-amino-3-isobutyl-1-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and the Pd/C catalyst in water.
-
Adjust the pH of the suspension to approximately 9 with a dilute aqueous solution of sodium hydroxide.
-
Seal the vessel and purge with hydrogen gas. Stir the suspension under a hydrogen atmosphere (typically 2-3 bar) at a temperature of 30-50°C.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the mixture and carefully filter to remove the Pd/C catalyst.
-
The filtrate containing the product can be concentrated under reduced pressure. The product, DAMP-IBM , will crystallize upon cooling.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Protocol 2: Synthesis of 5,6-diamino-1,3-dimethyluracil (DAM-DMU) - An Alternative
Step 1: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
-
Materials:
-
6-Amino-1,3-dimethyluracil
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Water
-
-
Procedure:
-
Suspend 6-amino-1,3-dimethyluracil in water and add a small amount of glacial acetic acid.
-
With stirring at room temperature, add a solution of sodium nitrite in water. A cherry-red precipitate of 6-amino-1,3-dimethyl-5-nitrosouracil forms.
-
Collect the precipitate by filtration, wash with ethanol, and it can be recrystallized from ethanol if higher purity is desired.
-
Step 2: Synthesis of 5,6-diamino-1,3-dimethyluracil
-
Rationale: This protocol utilizes sodium dithionite, a common, inexpensive, and effective reducing agent for this transformation.
-
Materials:
-
6-Amino-1,3-dimethyl-5-nitrosouracil
-
Sodium Dithionite (Na₂S₂O₄)
-
Water
-
-
Procedure:
-
Suspend the 6-amino-1,3-dimethyl-5-nitrosouracil in water in a reaction vessel.
-
Heat the suspension with stirring.
-
Gradually add solid sodium dithionite to the heated suspension. The color of the suspension will change as the reduction proceeds.
-
After the addition is complete, continue heating for a short period to ensure complete reaction.
-
Cool the reaction mixture to room temperature. The product, DAM-DMU , will precipitate.
-
Collect the product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Validation and Quality Control: A Self-Validating System
The trustworthiness of a synthetic intermediate hinges on a robust quality control framework. For intermediates like DAMP-IBM , the following analytical validations are essential:
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be consistent with the proposed structure.
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC), typically with purity levels exceeding 98% being the target for high-quality intermediates.
-
Impurities: A thorough impurity profile should be established. This includes identifying any residual starting materials, by-products from the nitrosation or reduction steps, and any potential degradation products.
-
Physical Properties: Melting point and solubility are key physical parameters that should be determined and documented.
The ICH Q11 guideline on the development and manufacture of drug substances provides a comprehensive framework for the selection and justification of starting materials and intermediates. Adherence to these principles is crucial for regulatory acceptance.
Conclusion and Recommendations
This compound (DAMP-IBM ) stands as a highly valuable and strategic intermediate for the synthesis of specifically substituted xanthine derivatives. Its primary advantage lies in the early introduction of the N1-methyl and N3-isobutyl groups, which can significantly simplify the overall synthetic route to complex target molecules.
Recommendation:
-
For targeted synthesis of N1-methyl, N3-isobutyl xanthines: DAMP-IBM is the superior choice, offering a more convergent and potentially higher-yielding overall synthesis.
-
For the synthesis of caffeine, theophylline, or other N1,N3-dimethylxanthines: The well-established and highly optimized synthesis of DAM-DMU makes it the more practical and economical option.
-
For exploratory synthesis and derivatization: The unsubstituted DAU provides the greatest flexibility for introducing a wide variety of substituents at the nitrogen positions, albeit at the cost of additional synthetic steps.
The detailed protocols and comparative data presented in this guide are intended to empower researchers to select the most appropriate synthetic intermediate for their specific drug development programs, ensuring a foundation of quality, efficiency, and scientific rigor.
References
- Synthesis of Xanthine Derivatives: Recent advances in the synthesis of xanthines, including methods starting from diaminouracil precursors. Semantic Scholar.
- Microwave-Assisted Synthesis: An article on the microwave-assisted synthesis of 8-substituted xanthine derivatives.
- Precursors for 8-Substituted Xanthines: A study on the synthesis of 6-amino-5-carboxamidouracils as precursors for 8-substituted xanthines. Frontiers in Chemistry.
- CAS 78033-18-8: Product information for this compound. Santa Cruz Biotechnology.
- CAS 54052-67-4: Information on the precursor 6-Amino-1-isobutyl-3-methyl-5-nitroso-2,4-pyrimidinedione. ChemicalBook.
- Synthesis of Diaminopyrimidine Derivatives: A general overview of the synthesis of diaminopyrimidine derivatives.
- Patents on Diaminouracil Synthesis: Various patents detailing the preparation of diaminouracil derivatives.
- Theophylline Synthesis: Information on the historical and chemical synthesis of theophylline. Wikipedia.
- Caffeine Synthesis: An overview of the synthetic production of caffeine.
- Alternative Diaminopyrimidine Synthesis: A study on the synthesis of 2,4-diaminopyrimidine core-based derivatives.
A Comparative Spectroscopic Guide to 5,6-Diamino-1-isobutyl-3-methyluracil for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. 5,6-Diamino-1-isobutyl-3-methyluracil, a substituted pyrimidine, serves as a critical precursor in the synthesis of various bioactive compounds, including xanthine derivatives which are known adenosine receptor antagonists. The precise elucidation of its molecular structure and purity is paramount to ensure the integrity of subsequent research and the quality of potential active pharmaceutical ingredients (APIs).
The Strategic Importance of Multi-Modal Spectroscopic Analysis
A single spectroscopic technique rarely provides a complete structural picture. A more reliable and scientifically sound approach involves the synergistic use of multiple spectroscopic methods. Each technique probes different aspects of the molecule's structure, and together they provide a comprehensive and self-validating dataset.[1]
Caption: A logical workflow for the comprehensive structural elucidation of 5,6-Diamino-1-isobutyl-3-methyluracil using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the connectivity of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 5,6-Diamino-1-isobutyl-3-methyluracil is predicted to exhibit distinct signals corresponding to the isobutyl, methyl, and amino protons. The exact chemical shifts can be influenced by the solvent used, with DMSO-d₆ being a common choice for uracil derivatives.
Predicted ¹H NMR Signals for 5,6-Diamino-1-isobutyl-3-methyluracil (in DMSO-d₆):
| Proton Group | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Rationale and Comparative Insights |
| N-H (Amino) | ~5.0 - 7.0 | Broad singlet | 4H | The amino protons are expected to be broad due to quadrupole moments of the nitrogen atoms and potential hydrogen bonding. Their chemical shift can vary significantly with concentration and temperature. |
| N-CH₂ (Isobutyl) | ~3.6 - 3.8 | Doublet | 2H | This methylene group is adjacent to a chiral center (the nitrogen atom) and a methine group, leading to a doublet. |
| N-CH₃ (Methyl) | ~3.2 - 3.4 | Singlet | 3H | The methyl group on the nitrogen will appear as a sharp singlet as there are no adjacent protons to couple with. |
| CH (Isobutyl) | ~1.8 - 2.0 | Multiplet | 1H | This methine proton will be split by the adjacent methylene and two methyl groups, resulting in a complex multiplet. |
| CH₃ (Isobutyl) | ~0.8 - 1.0 | Doublet | 6H | The two equivalent methyl groups of the isobutyl moiety will appear as a doublet due to coupling with the adjacent methine proton. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Predicted ¹³C NMR Signals for 5,6-Diamino-1-isobutyl-3-methyluracil:
| Carbon Group | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=O (Carbonyls) | ~150 - 165 | The two carbonyl carbons (C2 and C4) of the uracil ring are expected in this region. Their exact shifts will differ slightly based on their electronic environment. |
| C5 & C6 | ~130 - 150 | The carbons bearing the amino groups will be significantly deshielded. |
| N-CH₂ (Isobutyl) | ~45 - 55 | The methylene carbon of the isobutyl group. |
| N-CH₃ (Methyl) | ~25 - 35 | The methyl carbon attached to the nitrogen. |
| CH (Isobutyl) | ~25 - 30 | The methine carbon of the isobutyl group. |
| CH₃ (Isobutyl) | ~18 - 22 | The two equivalent methyl carbons of the isobutyl group. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[2]
For 5,6-Diamino-1-isobutyl-3-methyluracil, the molecular weight is 212.26 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 212.
Comparative Fragmentation Analysis:
By examining the mass spectrum of the closely related 5,6-Diamino-1,3-dimethyluracil (MW: 170.17 g/mol ), we can anticipate the fragmentation pattern of our target compound.[3] The primary fragmentation is likely to involve the loss of the isobutyl group.
Predicted Fragmentation for 5,6-Diamino-1-isobutyl-3-methyluracil:
| m/z | Fragment | Description |
| 212 | [M]⁺ | Molecular ion |
| 155 | [M - C₄H₉]⁺ | Loss of the isobutyl group |
graph Mass_Spec_Fragmentation { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];Parent [label="[C₉H₁₆N₄O₂]⁺\nm/z = 212"]; Fragment [label="[C₅H₇N₄O₂]⁺\nm/z = 155"]; Loss [label="+ C₄H₉•", shape=none, fontcolor="#5F6368"];
Parent -> Fragment [label="Loss of isobutyl radical"]; Fragment -> Loss [style=invis]; }
Sources
A Comparative Guide to the Antiviral Activity of Pyrimidine Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the quest for novel antiviral therapeutics. Its inherent structural versatility and prevalence in natural nucleic acids make it an exceptional starting point for the design of potent and selective viral inhibitors. This guide provides an in-depth comparative analysis of the antiviral activity of various pyrimidine derivatives, supported by experimental data and detailed protocols, to empower your research and development endeavors.
The Strategic Advantage of Pyrimidine Derivatives in Antiviral Drug Discovery
Pyrimidine and its fused heterocyclic systems are privileged structures in medicinal chemistry.[1][2] Their structural resemblance to the nucleobases of DNA and RNA allows them to act as antimetabolites, interfering with viral replication processes.[3] Furthermore, the pyrimidine ring is readily amenable to chemical modification, enabling the fine-tuning of antiviral potency, selectivity, and pharmacokinetic properties. The ease of synthesis of many pyrimidine derivatives further enhances their appeal in drug discovery programs.[1]
Unraveling the Mechanisms of Antiviral Action
Pyrimidine derivatives exert their antiviral effects through a variety of mechanisms, primarily by targeting either viral enzymes essential for replication or host cell factors that the virus hijacks.
A primary mechanism involves the inhibition of viral polymerases.[4] Pyrimidine nucleoside analogs, after intracellular phosphorylation to their active triphosphate form, can be incorporated into the growing viral DNA or RNA chain, leading to chain termination.[5][6] This is a key strategy against retroviruses like HIV, where pyrimidine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][7]
Another critical approach is the targeting of host cell enzymes that are crucial for viral replication. A notable example is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[8] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.[8][9] By inhibiting DHODH, these pyrimidine derivatives deplete the intracellular pool of pyrimidines, which are essential building blocks for viral nucleic acid synthesis.[8][9] This broad-spectrum approach has shown efficacy against a range of RNA and DNA viruses.[8]
Caption: General experimental workflow for antiviral and cytotoxicity testing.
Structure-Activity Relationship (SAR) Insights
The vast chemical space of pyrimidine derivatives allows for extensive SAR studies to optimize antiviral activity. For instance, in the series of 4′-azido-thymidine analogs, the presence of a 5-methyl group on the pyrimidine ring was found to reduce cytotoxicity. [10]In the case of diarylpyrimidines targeting HIV reverse transcriptase, modifications to the linker between the aromatic rings significantly impact potency. [7]Fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, have shown that substitutions at the 2 and 5 positions are crucial for their anti-coronavirus activity. [11]
Conclusion
Pyrimidine derivatives continue to be a highly productive area of research for the discovery of novel antiviral agents. Their diverse mechanisms of action, coupled with their synthetic tractability, provide a robust platform for the development of drugs targeting a wide range of viral pathogens. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for the rational design and evaluation of the next generation of pyrimidine-based antiviral therapies. Continued exploration of this chemical space, guided by a deep understanding of virology and medicinal chemistry, holds immense promise for addressing the ongoing challenges of viral diseases.
References
- Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds, 15(3), 289-303.
-
Synthesis and evaluation of the anti-hepatitis B virus activity of 4′-Azido-thymidine analogs and 4. (n.d.). National Institutes of Health. [Link]
-
A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (2019). Ingenta Connect. [Link]
-
Mansour, T. S., Evans, C. A., Siddiqui, M. A., Charron, M., Zacharie, B., Nguyen-Ba, N., Lee, N., & Korba, B. (1997). Structure-Activity Relationship of Pyrimidine Heterosubstituted Nucleoside Analogues. Nucleosides and Nucleotides, 16(7-9), 1275-1278. [Link]
-
Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. (n.d.). PubMed. [Link]
-
Examples of anti-HCV nucleoside analogues. (n.d.). ResearchGate. [Link]
-
Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus. (n.d.). PubMed. [Link]
-
Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. (n.d.). PubMed Central. [Link]
-
Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. (2012). The Journal of Cell Biology. [Link]
-
Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. (n.d.). PubMed. [Link]
-
Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors with activity against BHAP-resistant HIV. (n.d.). PubMed. [Link]
-
Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. (2010). Proceedings of the National Academy of Sciences. [Link]
-
Synthesis and Modeling Study of Some Potential Pyrimidine Derivatives as HIV Inhibitors. (2011). Zeitschrift für Naturforschung B. [Link]
-
Synthesis and Modeling Study of Some Potential Pyrimidine Derivativesas HIV Inhibitors. (n.d.). ResearchGate. [Link]
-
Structure-Activity Relationship of a New Class of Anti-Hepatitis B Virus Agents. (n.d.). ResearchGate. [Link]
-
RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. (2021). PubMed Central. [Link]
-
Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. (n.d.). National Institutes of Health. [Link]
-
Avoiding Drug Resistance in HIV Reverse Transcriptase. (2021). Chemical Reviews. [Link]
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). PubMed Central. [Link]
-
Nucleoside analog inhibitors of hepatitis C viral replication: recent advances, challenges and trends. (n.d.). PubMed. [Link]
-
Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. (n.d.). Journal of Biological Chemistry. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]
-
Mechanism of action of HIV reverse transcriptase inhibitors. Reaction... (n.d.). ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors with activity against BHAP-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of the anti-hepatitis B virus activity of 4′-Azido-thymidine analogs and 4′-Azido-2′-deoxy-5-methylcytidine analogs: structural insights for the development of a novel anti-HBV agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to 4,5-Diaminopyrimidine Analogs: Structure-Activity Relationship and Therapeutic Potential
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4,5-diaminopyrimidine analogs, a class of compounds that has garnered significant attention in medicinal chemistry for their potent and often selective inhibition of various protein kinases. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their performance against key oncological and immunological targets, supported by experimental data and detailed protocols.
Introduction: The Versatility of the 4,5-Diaminopyrimidine Scaffold
The 4,5-diaminopyrimidine core is a privileged scaffold in drug discovery, primarily due to its ability to mimic the purine core of ATP and form critical hydrogen bond interactions within the ATP-binding pockets of protein kinases. This structural feature has been exploited to develop a multitude of inhibitors targeting kinases that are dysregulated in various diseases, most notably cancer and inflammatory disorders. This guide will focus on a comparative analysis of 4,5-diaminopyrimidine analogs targeting four key kinases: Focal Adhesion Kinase (FAK), Aurora Kinases, Hematopoietic Progenitor Kinase 1 (HPK1), and Cyclin-Dependent Kinase 9 (CDK9).
Comparative Analysis of Kinase Inhibition
The biological activity of 4,5-diaminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and its amino groups. Strategic modifications at these positions have led to the development of potent and selective inhibitors for different kinase targets.
Focal Adhesion Kinase (FAK) Inhibitors
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression is associated with tumor progression and metastasis, making it an attractive target for cancer therapy.[2][3]
Key SAR Insights for FAK Inhibition:
-
Substitution at the N4-position: Aromatic or heteroaromatic rings at this position are crucial for potent FAK inhibition. The nature of these rings and their substituents significantly influences binding affinity.
-
Substitution at the N2-position: This position often accommodates solubilizing groups or moieties that can interact with the solvent-exposed region of the ATP-binding pocket.
-
Substitution at the C5-position: Modifications at this position can enhance selectivity and potency. For instance, the introduction of a chlorine atom has been shown to be beneficial in some analogs.
Table 1: Comparison of 4,5-Diaminopyrimidine Analogs as FAK Inhibitors
| Compound | N4-Substituent | N2-Substituent | FAK IC50 (nM) | Antiproliferative Activity (Cell Line, IC50) | Reference |
| TAE-226 | 3,5-dimethyl-4-(4-pyridinyl)-1H-pyrazol-1-yl | 2-methoxyethyl | 5.5 | A549, 130 nM; MDA-MB-231, 94 nM | [4] |
| VS-4718 | 2-(dimethylphosphoryl)phenyl | Not specified | 1.5 | Not specified | [4] |
| BI-853520 | Not specified | Not specified | 1.0 | Not specified | [4] |
| Compound 5a | Not specified | Not specified | 2.75 | PANC-1, BxPC-3 (Potent) | [5] |
| Compound 5b | Not specified | Not specified | 1.87 | PANC-1, BxPC-3 (Potent) | [5] |
| Compound 6a | Not specified | Not specified | 1.03 | AsPC-1, BxPC-3, Panc-1 (Potent) | [5] |
| Compound 6b | Not specified | Not specified | 3.05 | AsPC-1, BxPC-3, Panc-1 (Potent) | [5] |
| Compound 9a | Not specified | Not specified | 5.0 | Not specified | [5] |
| Compound 9b | Not specified | Not specified | 21.6 | Not specified | [5] |
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[6] Their overexpression is common in many cancers, leading to chromosomal instability.[7]
Key SAR Insights for Aurora Kinase Inhibition:
-
Pan-Aurora vs. Selective Inhibition: Different substitution patterns can lead to either pan-Aurora inhibitors or isoform-selective inhibitors.
-
N4- and N2-Substituents: The size and nature of substituents at these positions are critical for achieving high potency and selectivity. For example, VX-680, a pan-Aurora inhibitor, is a 4,6-diaminopyrimidine derivative.[8]
Table 2: Comparison of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | [6] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [6] |
| ENMD-2076 | Aurora A | 14 | [6] |
| AMG900 | Aurora B | 4 | [6] |
| PF-03814735 | Aurora A | 0.8 | [6] |
| VX-680 (Tozasertib) | Aurora A/B/C | 0.6/18/4.6 | [8] |
| BI 811283 | Aurora B | 9 | [8] |
| Lead Compound 13 | Aurora A | < 200 | [9][10] |
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition can enhance anti-tumor immune responses.[11][12][13][14]
Key SAR Insights for HPK1 Inhibition:
-
5-Carboxamide Moiety: The presence of a carboxamide group at the C5-position of the pyrimidine ring significantly improves potency by engaging with hinge residues.[15]
-
Macrocyclization: This strategy has been shown to be effective in designing potent and novel HPK1 inhibitors.[16]
Table 3: Comparison of 2,4-Diaminopyrimidine Analogs as HPK1 Inhibitors
| Compound | Key Structural Feature | HPK1 IC50 (nM) | Cellular Activity (pSLP76 IC50 / IL-2 EC50, nM) | Reference |
| Compound 1 | Methoxy THIQ | 0.5 | 226 (IL-2 EC50) | [15] |
| Compound 22 | Diaminopyrimidine carboxamide | 0.061 | Not specified | [17] |
| Compound K | Not specified | 2.6 | Not specified | [17] |
| Compound 14g | 2,4-diaminopyrimidine | 0.15 | 27.92 / 46.64 | [18] |
| Compound 21 | Macrocyclic 2,4-diaminopyrimidine | 1.0 | Effective inhibition of pSLP76 and enhanced IL-2 secretion | [16] |
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it a promising target in cancer therapy.
Key SAR Insights for CDK9 Inhibition:
-
N2,N4-Disubstitution: The nature of the substituents on the N2 and N4 positions of the pyrimidine-2,4-diamine core is critical for potent and selective CDK9 inhibition.[19]
-
4-Thiazolylpyrimidine Scaffold: This scaffold has been explored for developing highly active CDK9 inhibitors.[20][21][22]
Table 4: Comparison of 2,4-Diaminopyrimidine Analogs as CDK9 Inhibitors
| Compound | N2-Substituent | N4-Substituent | CDK9/cyclin T1 IC50 (nM) | Reference |
| Compound 3c | Phenyl | 3-fluorophenyl | 65 | [19] |
| Compound 3g | Phenyl | 3-chlorophenyl | 83 (CDK2) | [19] |
| Compound 12u | Phenylamino | 4-(Thiazol-5-yl) | 7 | [20][21][22] |
Experimental Protocols
General Synthesis of 2,4-Diaminopyrimidine Analogs
A common synthetic route to 2,4-diaminopyrimidines involves the reaction of a β-alkoxyacrylonitrile with guanidine.[23] Another approach starts from 2,4-dichloro- or 2,4-dihydroxy-pyrimidines, followed by sequential nucleophilic substitution with appropriate amines.[24][25][26]
Example Protocol for the Synthesis of a 2,4-Diaminopyrimidine Derivative:
-
Step 1: Synthesis of 2,4-dichloro-5-substituted pyrimidine: Start with a commercially available 5-substituted uracil. Reflux the uracil derivative with excess phosphorus oxychloride (POCl₃) to obtain the corresponding 2,4-dichloro-5-substituted pyrimidine.
-
Step 2: First Amination (C4 position): React the 2,4-dichloropyrimidine derivative with a primary or secondary amine in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent such as ethanol or isopropanol at room temperature or with gentle heating. The more reactive chlorine at the C4 position will be substituted first.
-
Step 3: Second Amination (C2 position): The resulting 2-chloro-4-amino-pyrimidine is then reacted with a second amine, often at a higher temperature, to yield the final 2,4-diaminopyrimidine product.
-
Purification: The final product is typically purified by column chromatography on silica gel.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[27][28][29][30][31]
Step-by-Step Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest (e.g., FAK, Aurora A), the substrate (e.g., a generic peptide substrate or a specific protein substrate), and the 4,5-diaminopyrimidine analog at various concentrations in a kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (usually 30°C) for a specific time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add the Kinase Detection Reagent to convert the ADP produced into ATP and to generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[32][33][34][35]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 4,5-diaminopyrimidine analog. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Signaling Pathway Diagrams
FAK Signaling Pathway in Cancer
Aurora A Kinase Signaling in Mitosis
HPK1 Negative Regulation of T-Cell Receptor Signaling
Conclusion
The 4,5-diaminopyrimidine scaffold represents a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of strategic chemical modifications in tailoring the activity of these analogs towards specific kinase targets. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel 4,5-diaminopyrimidine-based therapeutics for cancer and other diseases. The continued exploration of this chemical space holds great promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
-
Shui, J.-W., Boomer, J. S., Han, J., Xu, J., Dement, G. A., Zhou, G., & Tan, T.-H. (2007). Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses. Nature Immunology, 8(1), 84–91. [Link]
-
Guan, J.-L. (2010). Focal adhesion kinase in cancer. Cancer and Metastasis Reviews, 29(4), 609–623. [Link]
-
Sulzmaier, F. J., Jean, C., & Schlaepfer, D. D. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature Reviews Cancer, 14(9), 598–610. [Link]
-
Mitra, S. K., Hanson, D. A., & Schlaepfer, D. D. (2005). Focal adhesion kinase: in command and control of cell motility. Nature Reviews Molecular Cell Biology, 6(1), 56–68. [Link]
-
Hernandez, S., Cienfuegos, R., & Di Paolo, J. A. (2020). HPK1 Influences Regulatory T Cell Functions. The Journal of Immunology, 205(3), 675–684. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Schwartz, A. J., & Koretzky, G. A. (2023). Negative intracellular regulators of T-cell receptor (TCR) signaling as potential antitumor immunotherapy targets. Journal for ImmunoTherapy of Cancer, 11(5), e006509. [Link]
-
Wu, C., Ledeen, R. W., & Shao, H. (2010). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. Journal of Cellular and Molecular Medicine, 14(1-2), 1–15. [Link]
-
Si, Y., & Li, Y. (2024). Abstract 2654: HPK1 inhibits CD8+ T cell effector gene expression following T cell activation. Cancer Research, 84(6_Supplement), 2654. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Malumbres, M., & Perez de Castro, I. (2014). Aurora A Protein Kinase: To the Centrosome and Beyond. Cancers, 6(3), 1599–1626. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Wang, Y., Zhang, Y., Zhang, Y., Liu, Y., Li, Y., & Sun, H. (2020). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 11(11), 1335–1347. [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Hirota, T., Kunitoku, N., Sasayama, T., Marumoto, T., Zhang, D., Nitta, M., ... & Saya, H. (2003). Cdk1 Activity Is Required for Mitotic Activation of Aurora A during G2/M Transition of Human Cells. The Journal of Biological Chemistry, 278(31), 29272–29281. [Link]
-
Marumoto, T., Hirota, T., Morisaki, T., Kunitoku, N., Zhang, D., Ichikawa, Y., ... & Saya, H. (2002). Roles of aurora-A kinase in mitotic entry and G2 checkpoint in mammalian cells. Genes to Cells, 7(11), 1173–1182. [Link]
-
Bayliss, R., Sardon, T., Vernos, I., & Conti, E. (2003). The C-terminal domain of TPX2 is a microtubule-nucleating factor required for spindle pole organization. Nature Cell Biology, 5(10), 886–893. [Link]
- English, J. P., & Clapp, J. W. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S.
-
Ouyang, Y., Yang, H., Zhang, P., Wang, Y., Kaur, S., Zhu, X., ... & Wang, H. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(16), 4966. [Link]
-
Vara, B. A., Keeley, D. P., Horton, J. R., Jones, B. C., Chen, Y., Liu, Y., ... & Johnson, T. A. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(6), 978–985. [Link]
-
Johnson, T. A., Vara, B. A., & Horton, J. R. (2022). Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 13(6), 887–892. [Link]
-
Wang, S., Li, Y., Gao, Y., Lv, W., Wang, Z., & Zhang, H. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(28), 15462–15477. [Link]
-
Vara, B. A., Keeley, D. P., Horton, J. R., Jones, B. C., Chen, Y., Liu, Y., ... & Johnson, T. A. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ResearchGate. [Link]
- Henkel, T., & Werle, P. (1981).
-
Li, Y., Wang, S., Gao, Y., Lv, W., Wang, Z., & Zhang, H. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(23), 9736–9748. [Link]
-
Curtin, M. L., Heyman, H. R., Frey, R. R., Marcotte, P. A., Glaser, K. B., Jankowski, J. R., ... & Michaelides, M. R. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4750–4755. [Link]
-
Kollareddy, M., Zheleva, D., Dzubak, P., & Hajduch, M. (2012). Aurora B Inhibitors as Cancer Therapeutics. Cancers, 4(4), 1014–1035. [Link]
-
C. A. (1988). EP Patent No. 0295218A1. [Link]
-
Tang, B., Yin, Y., & Liu, H. (2020). The Development of FAK Inhibitors: A Five-Year Update. Molecules, 25(17), 3967. [Link]
-
Shao, H., Shi, S., Huang, S., Hole, A. J., Abbas, A. Y., Baumli, S., ... & Endicott, J. A. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640–659. [Link]
-
Zhao, Y., Hou, Y., Li, Y., Wang, Y., Zhang, Y., & Sun, H. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 148, 107454. [Link]
-
Dar, A. A., & Zaheer, Z. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
ResearchGate. (n.d.). IC50 values for FAK inhibitors. [Link]
-
Shao, H., Shi, S., Huang, S., Hole, A. J., Abbas, A. Y., Baumli, S., ... & Endicott, J. A. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640–659. [Link]
-
Chen, C.-Y., Ittaman, S. V., & Hsieh, H.-P. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8349–8367. [Link]
-
Chen, C.-Y., Ittaman, S. V., & Hsieh, H.-P. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8349–8367. [Link]
-
An, Q., Sun, Y., Xu, L., Li, J., Meng, L., & Xu, S. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118265. [Link]
-
BioKB. (n.d.). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. BioKB. [Link]
-
ResearchGate. (n.d.). The structure–activity relationship (SAR) of FAK inhibitors containing.... [Link]
Sources
- 1. The role of focal adhesion kinase in tumor initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Negative intracellular regulators of T-cell receptor (TCR) signaling as potential antitumor immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. BioKB - Publication [biokb.lcsb.uni.lu]
- 23. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 24. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 25. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 27. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 28. promega.com [promega.com]
- 29. carnabio.com [carnabio.com]
- 30. promega.com [promega.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. texaschildrens.org [texaschildrens.org]
- 34. clyte.tech [clyte.tech]
- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
For researchers and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety, efficacy, and stability. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione (CAS: 78033-18-8), a key building block in organic synthesis.[1][2] We will move beyond mere protocols to discuss the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.
The molecular structure of the target compound, with its multiple amine groups and alkyl substituent, presents specific analytical challenges, including potential for multiple protonation states, susceptibility to oxidation, and the presence of structurally similar impurities. A multi-pronged, orthogonal approach is therefore essential for a comprehensive purity profile.
Chapter 1: The Analytical Landscape: A Comparison of Core Techniques
The choice of an analytical method is dictated by the specific question being asked. Are we quantifying the main component, identifying an unknown impurity, or confirming the fundamental elemental composition? Each technique offers a unique lens through which to view the sample. The primary methods for assessing the purity of a functionalized pyrimidine derivative are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.1,0.1", width=2, height=0.6, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} endom Caption: General workflow for comprehensive purity assessment.
The table below provides a comparative summary of these key analytical techniques.
| Technique | Primary Application | Principle | Strengths | Limitations |
| HPLC-UV | Quantitative Purity | Differential partitioning between a stationary and mobile phase.[3] | High resolution, sensitivity, and precision for quantitation of known impurities.[4] | Requires a chromophore; non-chromophoric impurities are not detected. Purity is relative (area %). |
| LC-MS | Impurity Identification | Separation by chromatography followed by mass-to-charge ratio analysis.[5] | Provides molecular weight information for unknown peaks, enabling structural elucidation.[6] | Quantification can be complex and less accurate than UV without specific standards; ion suppression effects. |
| qNMR | Absolute Purity & Structure | Signal intensity is directly proportional to the number of nuclei.[7] | Absolute quantification without a specific reference standard of the analyte; detects non-chromatophoric impurities (e.g., salts, residual solvents).[7][8] | Lower sensitivity than HPLC; complex mixtures can lead to signal overlap.[9] |
| Elemental Analysis | Empirical Formula Confirmation | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) for detection.[10][11] | Confirms the elemental composition (C, H, N) and detects inorganic impurities.[10] | Does not distinguish between isomers or identify individual organic impurities. |
Chapter 2: The Gold Standard: High-Performance Liquid Chromatography (HPLC)
For routine quality control and quantitative purity determination, reverse-phase HPLC (RP-HPLC) is the industry standard.[4] The choice of a C18 stationary phase is logical for this pyrimidine derivative, as it provides effective retention for moderately polar compounds. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities, from unreacted starting materials to more non-polar by-products.
Optimized HPLC Method Protocol
This protocol is designed as a stability-indicating method, capable of separating the main compound from potential process-related impurities and degradation products.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
Parameter Specification Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Gradient Elution 0-5 min: 5% B5-20 min: 5-80% B20-25 min: 80% B25-26 min: 80-5% B26-30 min: 5% B Flow Rate 1.0 mL/min Column Temperature 35 °C Detector Wavelength 254 nm and 280 nm (or DAD scan 200-400 nm) | Injection Volume | 10 µL |
-
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare mobile phases fresh and filter through a 0.45 µm membrane filter. Degas thoroughly.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary for analysis.
-
-
System Suitability Test (SST):
-
Before running samples, inject a standard solution five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
-
Purity Calculation:
-
Purity is typically calculated using the area normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];
} endom Caption: Experimental workflow for HPLC purity assessment.
Chapter 3: Orthogonal Methods for Complete Confidence
Relying solely on HPLC can be misleading. An impurity that co-elutes with the main peak or lacks a UV chromophore will be missed.[7] Therefore, orthogonal methods are required for a trustworthy assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the ideal follow-up to HPLC for impurity characterization. By using the same chromatographic method developed for HPLC, each peak observed in the UV chromatogram can be analyzed by the mass spectrometer.
-
Causality: The primary purpose here is not quantitation but identification. If the HPLC analysis reveals an impurity at a relative retention time of 0.85, an LC-MS run will provide the mass-to-charge ratio (m/z) of that peak. This information is invaluable for proposing a structure for the impurity, which could be an unreacted starting material, a dimer, or an oxidation product. Modern LC-MS methods for pyrimidine analysis are highly sensitive and can be used for comprehensive profiling.[6][12][13]
Quantitative NMR (qNMR)
qNMR stands as a powerful, mechanistically distinct method from chromatography.[8] It provides an absolute purity value (w/w %) by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.
-
Experimental Choices:
-
Internal Standard Selection: A standard like maleic acid or dimethyl sulfone is chosen. It must be stable, non-volatile, have protons that resonate in a clear region of the spectrum, and not react with the analyte.
-
Solvent: A deuterated solvent in which both the analyte and standard are fully soluble, such as DMSO-d₆, is used.
-
Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is fundamental for accurate integration and quantification.
-
-
Trustworthiness: qNMR is self-validating because it can detect impurities that are "invisible" to HPLC, such as inorganic salts or residual silica gel from purification.[7] If HPLC indicates 99.5% purity but qNMR shows 95.0%, it strongly suggests the presence of non-chromatophoric impurities.
Elemental Analysis
This fundamental technique provides a final check on the compound's integrity by measuring the percentage of carbon, hydrogen, and nitrogen.[14][15]
-
Application: The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₉H₁₆N₄O₂). A significant deviation (e.g., >0.4%) from the theoretical values indicates the presence of impurities that alter the elemental composition, such as residual solvents or inorganic reagents.
Conclusion
Assessing the purity of this compound requires more than a single measurement. A logical and robust workflow begins with high-resolution HPLC for quantification of UV-active species. This is followed by LC-MS to identify the molecular weights of any detected impurities. Finally, orthogonal techniques like qNMR and Elemental Analysis are employed to provide an absolute purity value and confirm the elemental composition, thereby accounting for any non-chromatophoric or inorganic contaminants. This integrated approach ensures a scientifically sound and comprehensive evaluation of the compound's purity, which is indispensable for its application in research and drug development.
References
- SIELC Technologies. "Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column.
- ACS Publications. "Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS." Journal of Proteome Research.
- Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
- Exeter Analytical. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- AZoM. "A Look at Elemental Analysis for Organic Compounds.
- Creative Proteomics. "Pyrimidine Biosynthesis Analysis Service.
- Academia.edu. "Element analysis.
- McGraw-Hill Education. "ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS.
- Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." PubMed Central.
- BenchChem. "Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques.
- PubMed Central. "Chirality Sensing of N-Heterocycles via 19F NMR.
- ResearchGate. "Elemental analysis of organic compounds with the use of automated CHNS analyzers.
- PubMed Central. "Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
- PubMed. "Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Semantic Scholar. "Advanced NMR techniques for structural characterization of heterocyclic structures.
- PLOS. "Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.
- ResearchGate. "Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
- HELIX Chromatography. "HPLC Methods for analysis of 4-Aminopyridine.
- J&K Scientific. "this compound(CAS:78033-18-8).
- A2B Chem. "this compound CAS 78033-18-8.
- Santa Cruz Biotechnology. "this compound | CAS 78033-18-8.
- Growing Science. "Synthesis, reactions, and applications of pyrimidine derivatives." Current Chemistry Letters.
- Mansoura University. "SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- ResearchGate. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- PubMed. "New strategies for the synthesis of pyrimidine derivatives.
- Innoscience Research. "A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
- Google Patents. "HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
- ORCA. "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents.
- Organic Chemistry Portal. "Synthesis of pyrimidines.
- BLDpharm. "this compound.
-
MDPI. "The Novel [4,5-e][8][16]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations." Available at:
- ACS Omega. "Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach.
- National Institutes of Health. "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Google Patents. "Preparation of 2,4-diaminopyrimidines.
- OAJI. "The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives.
Sources
- 1. This compound(CAS:78033-18-8) – 集麒生物 [jiqibio.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 11. azom.com [azom.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.plos.org [journals.plos.org]
- 14. accessengineeringlibrary.com [accessengineeringlibrary.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Researcher's Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from 5,6-Diamino-1-isobutyl-3-methyluracil
This guide provides a comprehensive framework for the in vitro assessment of novel compounds synthesized from the versatile scaffold, 5,6-Diamino-1-isobutyl-3-methyluracil. Recognizing the rich history of pyrimidine derivatives in oncology, this document outlines a strategic approach to elucidating the therapeutic potential of a new generation of pyrimido[4,5-d]pyrimidines. We will delve into the synthetic rationale, present detailed protocols for robust biological evaluation, and offer a comparative perspective for data interpretation.
Introduction: The Promise of the Pyrimido[4,5-d]pyrimidine Core
The pyrimidine nucleus is a cornerstone of numerous therapeutic agents, largely due to its foundational role in the structure of nucleic acids.[1] Its derivatives have been extensively explored, yielding a plethora of compounds with diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The fusion of two pyrimidine rings to form the pyrimido[4,5-d]pyrimidine scaffold has proven particularly fruitful in the quest for novel anticancer agents.[3][4] These bicyclic systems are structurally analogous to purines, enabling them to interact with a wide array of biological targets, most notably protein kinases.
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] Consequently, they have emerged as high-value targets for therapeutic intervention. The pyrimido[4,5-d]pyrimidine scaffold has been successfully employed to generate potent inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2), which is a key player in cell cycle progression.[3][4]
This guide focuses on a specific subset of these promising molecules: those derived from 5,6-Diamino-1-isobutyl-3-methyluracil. The strategic placement of the isobutyl and methyl groups on the uracil ring allows for the systematic exploration of structure-activity relationships (SAR), providing a clear path to optimizing potency and selectivity.
Synthesis of a Focused Library of Pyrimido[4,5-d]pyrimidine Derivatives
A robust and versatile synthetic route is paramount for generating a diverse set of compounds for biological evaluation. The following scheme, adapted from established methodologies, outlines the preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones from 6-amino-1-isobutyl-3-methyluracil, the immediate precursor to our starting diamine.[6] The key final step involves a hydrazine-induced cyclization to form the second pyrimidine ring.
Caption: Synthetic workflow for generating diverse pyrimido[4,5-d]pyrimidine derivatives.
This synthetic strategy allows for the introduction of diversity at multiple positions, which is crucial for a thorough SAR study. By varying the acylating agent (R-COCl) and the coupling partners in the final step, a library of compounds with distinct physicochemical properties can be generated for subsequent in vitro screening.
A Tiered Approach to In Vitro Biological Evaluation
The primary objective of the in vitro testing phase is to identify compounds with potent and selective anticancer activity. A tiered screening approach is recommended, starting with broad antiproliferative assays and progressing to more specific mechanistic studies for the most promising candidates.
Sources
- 1. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for 4,5-Diaminopyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4,5-Diaminopyrimidine
4,5-Diaminopyrimidine stands as a cornerstone in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of purines and their analogs. The purine scaffold is integral to a vast array of biologically active molecules, including approved drugs for various therapeutic areas. The strategic functionalization of 4,5-diaminopyrimidine through catalytic cross-coupling reactions opens a gateway to novel derivatives with tailored pharmacological profiles. This guide provides a comparative analysis of different catalytic systems for key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions involving 4,5-diaminopyrimidine and its derivatives, with a focus on providing actionable insights and experimental details.
Catalytic C-N Bond Formation: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[1] This reaction is particularly relevant for the derivatization of halo-substituted 4,5-diaminopyrimidines.
Palladium-Based Catalysts
Palladium complexes are the most extensively studied and widely used catalysts for C-N cross-coupling reactions due to their high efficiency and broad substrate scope.[2] The choice of ligand is critical for the success of the Buchwald-Hartwig amination, influencing catalyst stability, activity, and selectivity.[1]
Key Considerations for Palladium Catalysis:
-
Palladium Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred.
-
Monodentate Ligands: XPhos, SPhos, and RuPhos often provide high yields and are effective for a wide range of substrates.[2]
-
Bidentate Ligands: BINAP and DPPF were among the first generation of effective ligands and remain useful, particularly for preventing the formation of inactive palladium dimers with iodide substrates.[1]
-
-
Base: The choice of base is crucial and depends on the solvent and the nature of the substrates.[3][4] Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, and LiHMDS are commonly employed. For sensitive substrates, weaker bases such as K₃PO₄ or Cs₂CO₃ may be necessary.[4]
Nickel-Based Catalysts
Nickel-based catalysts have emerged as a more cost-effective and sustainable alternative to palladium for C-N coupling reactions. While the development of nickel-catalyzed amination is not as mature as its palladium counterpart, it offers a promising avenue for certain applications.
Copper-Based Catalysts
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is a classical method that has seen a resurgence with the development of new ligand systems.[2] However, these reactions often require higher temperatures compared to palladium-catalyzed methods.
Performance Comparison of Catalysts for Buchwald-Hartwig Amination of Halo-Aminopyrimidines (Analogous Systems)
Note: Data for 4,5-diaminopyrimidine is limited; this table is based on analogous halo-aminopyridine and dihalopyrimidine systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃/RuPhos | RuPhos | LiHMDS | THF | 65 | 16 | 71-83 | [5] |
| Pd₂(dba)₃/SPhos | SPhos | LiHMDS | THF | 65 | 16 | 76 | [5] |
| Pd₂(dba)₃/BINAP | BINAP | LiHMDS | THF | 65 | 16 | 71 | [5] |
Experimental Protocol: Palladium-Catalyzed Amination of 3-Bromo-2-aminopyridine (A Model for Halo-4,5-diaminopyrimidine)
This protocol is adapted from a procedure for a structurally related substrate and may require optimization.
Materials:
-
3-Bromo-2-aminopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (8 mol%)
-
LiHMDS (2.5 equiv)
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromo-2-aminopyridine, Pd₂(dba)₃, and RuPhos.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous THF, followed by the amine and then LiHMDS.
-
Seal the tube and heat the reaction mixture at 65 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Catalytic C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6] This reaction is highly valuable for introducing aryl or heteroaryl substituents onto a 4,5-diaminopyrimidine core.
Palladium-Based Catalysts
Palladium catalysts are the workhorses for Suzuki-Miyaura couplings, offering high yields and broad functional group tolerance.[6]
Key Considerations for Palladium Catalysis:
-
Palladium Precursor: Pd(PPh₃)₄ is a common and effective catalyst.[6] Pd(OAc)₂ or PdCl₂(dppf) are also frequently used.
-
Ligands: For challenging substrates, bulky and electron-rich phosphine ligands can be beneficial.
-
Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically required.[7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DME) and water is often used to dissolve both the organic and inorganic reagents.[7]
Nickel-Based Catalysts
Nickel catalysts are gaining traction as a more economical alternative to palladium for Suzuki-Miyaura reactions.[8][9] They have shown particular promise for the coupling of less reactive aryl chlorides.[9]
Performance Comparison of Catalysts for Suzuki-Miyaura Coupling of Dichloropyrimidines (Analogous Systems)
Note: This data is for dichloropyrimidine substrates, which can serve as a model for halo-diaminopyrimidines.
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 | [7][10] |
| Pd(dppf)Cl₂ (3-5) | dppf | K₂CO₃ | DME/H₂O | 80-90 | - | Good | [11] |
| NiCl₂(PCy₃)₂ (1-5) | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | - | Excellent | [8] |
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a procedure for a related substrate and can be a starting point for optimization with halo-4,5-diaminopyrimidines.[7]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/H₂O (e.g., 4:1 mixture)
Procedure:
-
In a microwave reactor vial, combine 2,4-dichloropyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Other Catalytic Transformations
Beyond C-N and C-C coupling, other catalytic reactions are crucial for the elaboration of the 4,5-diaminopyrimidine scaffold. For instance, the synthesis of purines can be achieved through the condensation of 4,5-diaminopyrimidines with various reagents. While many of these are catalyst-free, some transformations benefit from catalysis.
Conclusion
The selection of an optimal catalyst for reactions involving 4,5-diaminopyrimidine is a multifaceted decision that depends on the specific transformation, the nature of the substrates, and economic considerations. Palladium-based catalysts, particularly with bulky phosphine ligands, remain the gold standard for both Buchwald-Hartwig and Suzuki-Miyaura reactions due to their high efficiency and broad applicability. However, nickel-based systems are emerging as a viable and more sustainable alternative. For any given reaction, empirical screening of catalysts, ligands, bases, and solvents is essential to achieve the desired outcome with high yield and selectivity.
References
- Mustière, R., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
- Sunesson, Y., et al. (2014).
- Unknown Authors. (2019). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
- Wikipedia contributors. (2023).
- Unknown Authors. (2023).
- Unknown Authors. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not provided].
- Unknown Authors. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Unknown Authors. (2017). Effect of various bases in the Buchwald coupling reaction a.
- Unknown Authors. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH.
- Unknown Authors. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Unknown Authors. (2021). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Unknown Authors. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine. Benchchem.
- Unknown Authors. (2021).
- Unknown Authors. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
- Unknown Authors. (2020). Detailed Comparison of Ni vs.
- Unknown Authors. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Source not provided].
- Unknown Authors. (2019). The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
- Unknown Authors. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science (RSC Publishing).
- Unknown Authors. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- Unknown Authors. (2018). Optimization for the Buchwald–Hartwig‐amination of 4aa.
- Oro, J. (1995). Prebiotic syntheses of purines and pyrimidines. PubMed.
- Unknown Authors. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem.
- Unknown Authors. (2019). A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media. [Source not provided].
- Unknown Authors. (2017).
- Unknown Authors. (2024). Purine Synthesis. YouTube.
- Onnuch, P., et al. (2024).
- Unknown Authors. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing).
- Unknown Authors. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. Benchchem.
- Mustière, R., et al. (2022).
- Unknown Authors. (2025). comparing the efficacy of different catalysts for pyrimidine coupling reactions. Benchchem.
- Unknown Authors. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Unknown Authors. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
- Unknown Authors. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH.
- Unknown Authors. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Unknown Authors. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. [Source not provided].
- Yang, X., et al. (2010).
- Iyengar, B. S., et al. (1987). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. PubMed.
- Unknown Authors. (2024). (PDF) Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione, a key intermediate in various synthetic pathways. The procedures outlined below are synthesized from established safety protocols for similar pyrimidine-dione derivatives and general principles of hazardous waste management, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Hazard Considerations:
-
Irritation: Analogous compounds are known to cause skin and eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Some related compounds are classified as harmful if ingested.[4]
-
Environmental Hazards: Certain heterocyclic compounds can be harmful to aquatic life with long-lasting effects.[4][5]
Based on this information, it is prudent to handle this compound as a hazardous substance. A comprehensive risk assessment should be conducted before handling, considering the quantities involved and the specific laboratory environment.
Hazard Summary Table:
| Hazard Class | Classification | Primary Routes of Exposure | Potential Health Effects |
| Skin Corrosion/Irritation | Category 2 (Assumed) | Dermal contact | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 (Assumed) | Eye contact | Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity | Category 3 (Assumed) | Inhalation | May cause respiratory irritation.[1] |
| Acute toxicity (Oral) | Category 4 (Assumed) | Ingestion | Harmful if swallowed.[4] |
| Hazardous to the aquatic environment | Chronic Category 3 (Assumed) | Environmental release | Harmful to aquatic life with long lasting effects.[4] |
This table is based on data from similar pyrimidine derivatives and should be used as a precautionary guideline.
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind mandating specific PPE is to create a barrier between the researcher and the potential chemical hazard. The following PPE is mandatory when handling and preparing this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[1][2][3][4]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[1][3]
-
Body Protection: A laboratory coat or chemical-resistant apron must be worn to protect against skin contact.[1]
-
Respiratory Protection: If handling large quantities or if there is a risk of dust formation, use a NIOSH-approved respirator with an appropriate particulate filter.[1]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step is completed safely and effectively before proceeding to the next.
Workflow for Disposal of this compound
Caption: Waste Disposal Workflow
Experimental Protocol:
-
Designate a Waste Accumulation Area:
-
Choose a well-ventilated area, preferably within a chemical fume hood, away from incompatible materials such as strong oxidizing agents.[1]
-
This area should be clearly marked as a "Hazardous Waste Accumulation Point."
-
-
Assemble Required Materials & PPE:
-
Obtain a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Don all required PPE as outlined in Section 2.
-
-
Weigh and Document Waste Material:
-
Carefully weigh the amount of this compound to be disposed of.
-
Maintain a detailed log of the chemical name, quantity, and date of disposal. This is a critical step for regulatory compliance.
-
-
Securely Package Waste:
-
For solid waste, carefully place the material into the designated waste container, avoiding the creation of dust.[1]
-
If the compound is in solution, ensure the container is leak-proof and has adequate headspace for potential vapor expansion.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Label Waste Container:
-
The waste container must be labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of accumulation.
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
-
Store in Designated Waste Area:
-
Place the securely sealed and labeled container in the designated waste accumulation area.
-
Ensure the container is stored away from heat and sources of ignition.[2]
-
-
Arrange for Pickup by a Certified Waste Hauler:
Emergency Procedures: Preparedness is Key
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1] For large spills, evacuate the area and contact your institution's EHS department.
The Broader Context: Environmental Responsibility in Research
The improper disposal of heterocyclic compounds poses a significant threat to aquatic ecosystems.[5] These molecules can be persistent in the environment and may have toxic effects on various organisms.[5] Adhering to these disposal protocols is not just a matter of regulatory compliance but a fundamental aspect of responsible scientific stewardship. By ensuring that every chemical is handled with respect from acquisition to disposal, we uphold the integrity of our research and protect the world we all share.
References
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (n.d.). MDPI. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
A Researcher's Guide to the Safe Handling of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione. As a novel pyrimidine derivative, understanding its potential hazards and implementing rigorous safety protocols are paramount to ensuring a safe laboratory environment and the integrity of your research. This document is structured to provide a comprehensive, step-by-step approach to its handling, from initial risk assessment to final disposal.
Understanding the Compound: Hazard Profile
Anticipated Hazards:
-
Skin Irritation: Similar compounds are classified as skin irritants.[5][6][7][8] Prolonged or repeated contact may cause redness, itching, and dermatitis.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[5][6][7][8]
-
Respiratory Irritation: As a powdered substance, inhalation of dust particles may lead to irritation of the respiratory tract.[5][6][9]
-
Harmful if Swallowed or in Contact with Skin: Some diaminopyrimidines are classified as toxic or harmful if ingested or absorbed through the skin.[5][9][10]
Given these potential hazards, a stringent approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound.[11][12][13] The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation or absorption.[14] Latex gloves are not recommended due to potential for degradation. |
| Eye Protection | Chemical Splash Goggles | Protects against airborne particles and accidental splashes, preventing serious eye irritation or damage.[14][15] Standard safety glasses do not provide a sufficient seal. |
| Body Protection | Long-sleeved Laboratory Coat | Shields the skin and personal clothing from contamination with the chemical powder.[15] |
| Respiratory Protection | N95-rated Respirator or Higher | Essential for preventing the inhalation of fine dust particles, which can cause respiratory tract irritation.[15] A surgical mask is insufficient. |
| Foot Protection | Closed-toe Shoes | Protects the feet from spills and falling objects. Non-slip soles are recommended to prevent accidents in the lab.[15] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow is crucial for minimizing exposure and preventing contamination. The following protocol outlines the key steps for safely handling this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound within a certified chemical fume hood to minimize the inhalation of airborne particles.[14] Ensure the fume hood has been recently inspected and is functioning correctly.
-
Area Designation: Designate a specific area for handling the compound to prevent cross-contamination.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent-dispensing systems) and waste containers are within the fume hood.
2. Donning PPE:
-
Follow the correct sequence for donning PPE: lab coat, respirator, goggles, and then gloves. This ensures that the gloves, which will be in direct contact with the chemical, are the last item put on.
3. Aliquoting and Weighing:
-
Minimize Dust Generation: Handle the solid powder with care to avoid creating airborne dust. Use a micro-spatula for transferring small quantities.
-
Static Control: Be aware that fine powders can be affected by static electricity. An anti-static gun or ionizer may be beneficial for accurate weighing.
-
Enclosed Balance: Whenever possible, use a balance with a draft shield or one located within the fume hood.
4. Solution Preparation:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Container Sealing: Tightly cap all containers with solutions of the compound immediately after preparation.
5. Post-Handling Decontamination:
-
Clean Work Area: Decontaminate the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
Doffing PPE: Remove PPE in the reverse order of donning: gloves first, then goggles, lab coat, and finally the respirator. This minimizes the risk of contaminating yourself.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Diagram of the Safe Handling Workflow:
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures
Spill Response:
-
Evacuate: If a significant amount of powder is spilled, evacuate the immediate area.
-
Alert: Inform your lab supervisor and safety officer immediately.
-
Secure: Prevent others from entering the spill area.
-
Cleanup (if trained): For minor spills within a fume hood, and if you are trained to do so, gently cover the spill with an absorbent material designed for chemical spills. Carefully scoop the material into a labeled hazardous waste container. Avoid sweeping, as this will generate dust.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Chemical waste from handling this compound must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Never dispose of this chemical or its waste down the drain or in the regular trash.[16] All waste must be disposed of through your institution's environmental health and safety (EHS) office, likely via high-temperature incineration or a specialized landfill.[16][17]
Conclusion
The safe handling of novel chemical entities like this compound is foundational to successful and responsible research. By understanding the potential hazards, diligently using the correct PPE, adhering to a strict handling protocol, and properly managing waste, you can protect yourself, your colleagues, and the integrity of your scientific pursuits.
References
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- CHEMM. Personal Protective Equipment (PPE).
- NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements.
- Fisher Scientific. (2009, June 12). Safety Data Sheet: 4,5-Diaminopyrimidine.
- DuPont. Chemical Protection - considerations for PPE when handling hazardous chemicals.
- Fisher Scientific. Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine.
- Fisher Scientific. Safety Data Sheet: 3,4-Diaminopyridine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2,6-Diamino-4-chloropyrimidine.
- TCI Chemicals. (2025, July 1). Safety Data Sheet: 2,4-Diaminopyrimidine.
- Fisher Scientific. Safety Data Sheet: 2,4-Diamino-6-hydroxypyrimidine.
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- MDPI. (2026, January 11). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
- TSI Journals. Exploration of heterocyclic compounds from bio waste sugars: a Review.
- Fisher Scientific. (2014, November 13). Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine.
- A2B Chem. This compound CAS 78033-18-8.
- Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives.
- PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
Sources
- 1. growingscience.com [growingscience.com]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.fi [fishersci.fi]
- 11. PPE and Safety for Chemical Handling [acsmaterial.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 15. nspcoatings.co.uk [nspcoatings.co.uk]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 17. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
